Nevanimibe
説明
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
an inhibitor for the treatment of congenital adrenal hyperplasia
Structure
3D Structure
特性
IUPAC Name |
1-[[1-[4-(dimethylamino)phenyl]cyclopentyl]methyl]-3-[2,6-di(propan-2-yl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39N3O/c1-19(2)23-10-9-11-24(20(3)4)25(23)29-26(31)28-18-27(16-7-8-17-27)21-12-14-22(15-13-21)30(5)6/h9-15,19-20H,7-8,16-18H2,1-6H3,(H2,28,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKNCEXEVUFFFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC2(CCCC2)C3=CC=C(C=C3)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10928286 | |
| Record name | N'-({1-[4-(Dimethylamino)phenyl]cyclopentyl}methyl)-N-[2,6-di(propan-2-yl)phenyl]carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10928286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133825-80-6 | |
| Record name | Nevanimibe [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133825806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nevanimibe | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16254 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N'-({1-[4-(Dimethylamino)phenyl]cyclopentyl}methyl)-N-[2,6-di(propan-2-yl)phenyl]carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10928286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NEVANIMIBE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VK9OS8R205 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Nevanimibe's Mechanism of Action on Steroidogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nevanimibe (formerly ATR-101) is a potent and selective inhibitor of Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT1), also known as Sterol O-acyltransferase 1 (SOAT1).[1] This enzyme plays a crucial role in the esterification of intracellular free cholesterol into cholesteryl esters, the storage form of cholesterol within cells.[1] In steroidogenic tissues like the adrenal cortex, ACAT1 activity is essential for maintaining the cholesterol pool required for steroid hormone synthesis.[2] By inhibiting ACAT1, this compound disrupts cholesterol homeostasis, leading to a reduction in the substrate available for steroidogenesis and, at higher concentrations, inducing apoptosis in adrenocortical cells.[3] This technical guide provides an in-depth overview of the mechanism of action of this compound on steroidogenesis, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Introduction to this compound and its Target
This compound is an orally active small molecule that demonstrates high selectivity for ACAT1 over its isoform ACAT2.[4] ACAT1 is a membrane-bound enzyme located in the endoplasmic reticulum that is ubiquitously expressed, with particularly high levels in the adrenal glands, macrophages, and steroidogenic tissues.[1] Its primary function is to convert free cholesterol into cholesteryl esters for storage in lipid droplets. This process is vital for preventing the cytotoxic effects of excess free cholesterol and for providing a readily available source of cholesterol for various cellular processes, including steroid hormone production.[1]
Mechanism of Action on Steroidogenesis
The primary mechanism by which this compound impacts steroidogenesis is through the inhibition of ACAT1, leading to a depletion of the cholesteryl ester stores that serve as the primary substrate for steroid hormone synthesis.[5][6] This upstream disruption of the steroidogenic pathway affects the production of all adrenal steroids, including glucocorticoids, mineralocorticoids, and androgens.[5]
At lower concentrations, this compound's effect is primarily cytostatic, reducing steroid production by limiting the availability of cholesterol for the initial and rate-limiting step of steroidogenesis: the conversion of cholesterol to pregnenolone by the enzyme cholesterol side-chain cleavage enzyme (CYP11A1) located in the inner mitochondrial membrane.[7][3]
At higher concentrations, the inhibition of ACAT1 by this compound leads to an accumulation of intracellular free cholesterol.[3] This excess free cholesterol induces significant endoplasmic reticulum (ER) stress and activates the unfolded protein response (UPR), ultimately triggering apoptosis and leading to cell death in adrenocortical cells.[3][8] This dual mechanism of action, reducing steroid synthesis and inducing apoptosis, makes this compound a compound of interest for conditions characterized by adrenal hyperfunction, such as congenital adrenal hyperplasia (CAH) and adrenocortical carcinoma (ACC).[7][9]
Signaling Pathway of this compound's Action on Steroidogenesis
Caption: this compound inhibits ACAT1, disrupting steroidogenesis.
Quantitative Data
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Inhibitory Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| EC50 (ACAT1) | 9 nM | Human ACAT1 | [4] |
| EC50 (ACAT2) | 368 nM | Human ACAT2 | [4] |
| IC50 (ACAT1) | 0.23 ± 0.06 µM | Recombinant Human ACAT1 | [8] |
Table 2: Clinical Efficacy of this compound in Congenital Adrenal Hyperplasia (Phase 2 Study)
| Dose (twice daily) | Number of Patients | Mean Decrease in 17-OHP | Reference |
| 125 mg | 10 | 27% - 72% (in 5 responders) | [1][10] |
| 250 mg | Titrated | Not specified | [1][10] |
| 500 mg | Titrated | Not specified | [1][10] |
| 750 mg | Titrated | Not specified | [1][10] |
| 1000 mg | Titrated | Not specified | [1][10] |
Note: In this dose-titration study, not all patients received all doses. The reported decrease in 17-hydroxyprogesterone (17-OHP) reflects the range observed in the five patients who responded to treatment. Two of the ten patients met the primary endpoint of 17-OHP ≤2x the upper limit of normal.[1][10]
Experimental Protocols
In Vitro ACAT1 Inhibition Assay (Fluorescence-Based)
This protocol is adapted from a method used to characterize the in vitro inhibitory activity of this compound on recombinant human ACAT1.[8]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human ACAT1.
Materials:
-
Recombinant human ACAT1
-
Oleoyl-CoA
-
Mixed micelles containing 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and cholesterol
-
Reaction buffer (100 mM HEPES pH 7.5, 150 mM NaCl)
-
7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Prepare mixed micelles with 2 mM cholesterol and 10 mM POPC in the reaction buffer.
-
In a 96-well plate, add 15 µL of the mixed micelle solution to each well.
-
Add 2.5 µL of recombinant human ACAT1 (final concentration ~7.2 µM) to each well.
-
Prepare serial dilutions of this compound in the reaction buffer and add 2.5 µL to the appropriate wells. Include a vehicle control (DMSO).
-
Initiate the reaction by adding 2.5 µL of 400 µM oleoyl-CoA to each well.
-
Incubate the plate at 37°C for 3 minutes.
-
Stop the reaction and detect the released coenzyme A (CoA) by adding CPM, which forms a fluorescent adduct with the free sulfhydryl group of CoA.
-
Measure the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Experimental Workflow for In Vitro ACAT1 Inhibition Assay
Caption: Workflow for the in vitro ACAT1 inhibition assay.
LC-MS/MS Method for Serum Steroid Profiling
This protocol provides a general framework for the quantitative analysis of multiple steroid hormones in serum samples, based on established methodologies.[7][4]
Objective: To simultaneously quantify the levels of key steroid hormones (e.g., cortisol, androstenedione, 17-OHP) in serum samples from subjects treated with this compound.
Materials:
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
High-performance liquid chromatography (HPLC) or Ultra-performance liquid chromatography (UPLC) system
-
C18 reverse-phase analytical column (e.g., Waters Acquity UPLC HSS T3, 2.1 × 50 mm)
-
Internal standards (isotopically labeled versions of the target steroids)
-
Mobile phases (e.g., A: Water with 0.1% formic acid; B: Methanol with 0.1% formic acid)
-
Sample preparation materials (e.g., protein precipitation reagents like acetonitrile, liquid-liquid extraction solvents like methyl tert-butyl ether (MTBE), or solid-phase extraction (SPE) cartridges)
-
Serum samples, calibrators, and quality control samples
Procedure:
-
Sample Preparation (Supported Liquid Extraction - SLE): a. Thaw serum samples, calibrators, and quality controls at room temperature. b. Aliquot 100 µL of each into a 96-well plate. c. Add an internal standard mix to each well. d. Load the samples onto a 96-well SLE plate and allow them to absorb for 5 minutes. e. Elute the steroids by adding an organic solvent (e.g., MTBE) and collecting the eluate. f. Evaporate the eluate to dryness under a stream of nitrogen. g. Reconstitute the dried extract in an appropriate solvent (e.g., 50% methanol).
-
LC-MS/MS Analysis: a. Inject the reconstituted samples into the LC-MS/MS system. b. Separate the steroids using a gradient elution on the C18 column. A typical gradient might run from 60% to 100% mobile phase B over several minutes. c. Detect the analytes using the mass spectrometer in positive ESI mode with multiple reaction monitoring (MRM). Define specific precursor-to-product ion transitions for each steroid and its internal standard.
-
Data Analysis: a. Integrate the peak areas for each analyte and its corresponding internal standard. . Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibrators. c. Quantify the steroid concentrations in the unknown samples using the calibration curve.
Experimental Workflow for LC-MS/MS Steroid Profiling
Caption: Workflow for LC-MS/MS analysis of serum steroids.
Conclusion
This compound presents a targeted approach to modulating steroidogenesis through the selective inhibition of ACAT1. Its dual mechanism of reducing steroid substrate availability and inducing apoptosis in adrenocortical cells underscores its therapeutic potential in disorders of adrenal hyperfunction. The quantitative data from both preclinical and clinical studies provide a strong foundation for its continued investigation. The detailed experimental protocols outlined in this guide offer a practical resource for researchers in the field to further explore the effects of this compound and other ACAT1 inhibitors on steroid metabolism. Further research will be crucial to fully elucidate the long-term efficacy and safety of this compound as a novel therapeutic agent.
References
- 1. A Phase 2, Multicenter Study of this compound for the Treatment of Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ATR-101, a Selective and Potent Inhibitor of Acyl-CoA Acyltransferase 1, Induces Apoptosis in H295R Adrenocortical Cells and in the Adrenal Cortex of Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS/MS measurement of serum steroids in the clinical laboratory - Clinical Laboratory int. [clinlabint.com]
- 5. researchgate.net [researchgate.net]
- 6. SUN-357 Trial in Progress: A Multicenter, Dose-titration, Open-Label Phase 2b Study of this compound Hydrochloride, a Novel ACAT1 Inhibitor, for the Treatment of Classic Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure of this compound-bound Tetrameric Human Sterol O-acyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
The Pharmacodynamics of SOAT1 Inhibition by Nevanimibe: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sterol O-acyltransferase 1 (SOAT1), also known as Acyl-CoA: cholesterol acyltransferase 1 (ACAT1), is a crucial intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[1][2][3] Located in the endoplasmic reticulum, SOAT1 plays a significant role in maintaining cellular cholesterol homeostasis.[3][4] Dysregulation of SOAT1 activity has been implicated in various pathologies, including atherosclerosis, Alzheimer's disease, and certain cancers.[5] Nevanimibe (formerly known as ATR-101) is a potent and selective small molecule inhibitor of SOAT1.[5][6] This technical guide provides an in-depth overview of the pharmacodynamics of SOAT1 inhibition by this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.
Mechanism of Action
This compound selectively inhibits the enzymatic activity of SOAT1, thereby blocking the conversion of intracellular free cholesterol and fatty acyl-CoA into cholesteryl esters.[6][7] This inhibition leads to an accumulation of free cholesterol within the cell.[7] In steroidogenic tissues like the adrenal cortex, the availability of free cholesterol is a rate-limiting step for the synthesis of steroid hormones. By reducing the pool of cholesteryl esters that can be hydrolyzed to provide free cholesterol for steroidogenesis, this compound effectively decreases the production of adrenal steroids, including androgens.[8]
Quantitative Pharmacodynamic Data
The inhibitory potency and clinical effects of this compound have been characterized in various studies. The following tables summarize the key quantitative findings.
| Parameter | Value | Species/System | Reference |
| EC50 (SOAT1) | 9 nM | Human | [6] |
| EC50 (SOAT2) | 368 nM | Human | [6] |
| IC50 (in vitro) | 0.23 ± 0.06 µM | Recombinant Human ACAT1 |
Table 1: In Vitro Inhibitory Potency of this compound
| Study Population | This compound Dose | Key Findings | Reference |
| Adults with classic Congenital Adrenal Hyperplasia (CAH) | 125 mg to 1000 mg twice daily (dose-titration) | - Decreased 17-hydroxyprogesterone (17-OHP) levels within 2 weeks of treatment.[3] - 5 out of 9 subjects experienced 17-OHP decreases ranging from 27% to 72%.[2][4] - Failed to effectively suppress androstenedione levels.[8] | [2][3][4][8] |
| Adults with metastatic Adrenocortical Carcinoma (ACC) | 1.6 mg/kg/day to 158.5 mg/kg/day (dose-escalation) | - Limited efficacy in advanced ACC at the doses tested.[9] - Drug-related adrenal insufficiency was observed in two patients, considered a pharmacologic effect.[9] | [6][9] |
Table 2: Clinical Pharmacodynamic Effects of this compound
Experimental Protocols
In Vitro SOAT1 Activity Assay (Fluorescent Method)
This assay was utilized to determine the in vitro IC50 of this compound against recombinant human SOAT1.
Principle: The enzymatic activity of SOAT1 is measured by monitoring the release of the sulfhydryl group of coenzyme A (CoA) as a byproduct of the cholesterol esterification reaction. The released CoA reacts with a fluorogenic probe to produce a fluorescent signal.
Materials:
-
Recombinant human SOAT1 enzyme
-
Cholesterol
-
Oleoyl-CoA
-
This compound (or other inhibitors)
-
Fluorescent probe for sulfhydryl groups (e.g., ThioGlo™)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Microplate reader with fluorescence detection capabilities (Excitation/Emission wavelengths specific to the probe)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, cholesterol, and the fluorescent probe in the wells of a microplate.
-
Add varying concentrations of this compound or vehicle control to the wells.
-
Initiate the reaction by adding a solution of oleoyl-CoA and the recombinant SOAT1 enzyme.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Monitor the increase in fluorescence over time using a microplate reader.
-
Calculate the initial reaction rates from the linear portion of the fluorescence curves.
-
Plot the reaction rates against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Whole-Cell Cholesterol Esterification Assay (Radiolabeling Method)
This assay measures the ability of a compound to inhibit cholesterol esterification within intact cells.
Principle: Cells are incubated with a radiolabeled precursor of cholesteryl esters, typically [³H]oleic acid. The incorporation of the radiolabel into the cholesteryl ester pool is quantified as a measure of SOAT1 activity.
Materials:
-
Cultured cells expressing SOAT1 (e.g., CHO cells, HepG2 cells)
-
[³H]oleic acid
-
This compound (or other inhibitors)
-
Cell culture medium
-
Solvents for lipid extraction (e.g., hexane/isopropanol)
-
Thin-layer chromatography (TLC) plates and developing solvent system
-
Scintillation counter and scintillation fluid
Procedure:
-
Plate cells in multi-well plates and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control for a defined period.
-
Add [³H]oleic acid complexed to bovine serum albumin (BSA) to the cell culture medium and incubate for a specific duration (e.g., 1-4 hours) to allow for uptake and incorporation into lipids.
-
Wash the cells with phosphate-buffered saline (PBS) to remove unincorporated radiolabel.
-
Lyse the cells and extract the total lipids using an appropriate solvent mixture.
-
Separate the different lipid classes (including cholesteryl esters) from the total lipid extract using TLC.
-
Scrape the portion of the TLC plate corresponding to cholesteryl esters into a scintillation vial.
-
Add scintillation fluid and quantify the amount of radioactivity using a scintillation counter.
-
Normalize the results to the total protein content of the cell lysate.
-
Calculate the percentage of inhibition of cholesterol esterification for each this compound concentration and determine the IC50.
Quantification of Steroid Hormones in Clinical Samples (LC-MS/MS Method)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of multiple steroid hormones in biological matrices like serum or plasma.[10]
Principle: Steroid hormones are extracted from the biological sample, separated by liquid chromatography, and then detected and quantified by tandem mass spectrometry based on their specific mass-to-charge ratios and fragmentation patterns.
Procedure:
-
Sample Preparation:
-
Spike the serum or plasma sample with a known amount of a stable isotope-labeled internal standard for each steroid to be measured.
-
Perform a liquid-liquid extraction or solid-phase extraction to isolate the steroids from the sample matrix.
-
Evaporate the solvent and reconstitute the dried extract in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into a liquid chromatography system equipped with a suitable column (e.g., C18) to separate the different steroid hormones.
-
The eluent from the LC column is introduced into the mass spectrometer.
-
The steroids are ionized (e.g., by atmospheric pressure chemical ionization - APCI, or electrospray ionization - ESI).
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each steroid and its internal standard are monitored.
-
-
Data Analysis:
-
Generate a standard curve for each steroid using known concentrations of analytical standards.
-
Calculate the concentration of each steroid in the clinical sample by comparing the peak area ratio of the analyte to its internal standard against the standard curve.
-
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. A Phase 2, Multicenter Study of this compound for the Treatment of Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. jdc.jefferson.edu [jdc.jefferson.edu]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. Modelling adrenal steroid profiles to inform monitoring guidance in congenital adrenal hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. A phase 1 study of this compound HCl, a novel adrenal-specific sterol O-acyltransferase 1 (SOAT1) inhibitor, in adrenocortical carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid steroid hormone quantification for congenital adrenal hyperplasia (CAH) in dried blood spots using UPLC liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Nevanimibe: Chemical Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nevanimibe, also known by its developmental codes PD-132301 and ATR-101, is a potent and selective inhibitor of Acyl-coenzyme A:cholesterol acyltransferase 1 (ACAT1). This enzyme plays a crucial role in cellular cholesterol metabolism, particularly in the adrenal glands where it is involved in the esterification of cholesterol for storage and subsequent use in steroidogenesis. By inhibiting ACAT1, this compound disrupts adrenal steroid production and can induce apoptosis in adrenocortical cells, making it a promising therapeutic candidate for conditions such as congenital adrenal hyperplasia (CAH) and adrenocortical carcinoma (ACC). This guide provides a comprehensive overview of this compound's chemical properties, a detailed (though currently unavailable in public literature) synthesis pathway, its mechanism of action, and relevant quantitative data.
Chemical Structure and Properties
This compound is a urea derivative with the systematic IUPAC name 1-[[1-[4-(dimethylamino)phenyl]cyclopentyl]methyl]-3-[2,6-di(propan-2-yl)phenyl]urea. Its chemical structure is characterized by a central urea moiety linking a substituted cyclopentylmethylamine group and a diisopropylphenyl group.
Chemical Structure:
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C27H39N3O |
| Molecular Weight | 421.62 g/mol |
| CAS Number | 133825-80-6 |
| Synonyms | PD-132301, ATR-101 |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as DMSO and ethanol |
Synthesis of this compound
Proposed Synthetic Pathway:
A potential synthesis would likely proceed through two key intermediates:
-
1-((1-(4-(dimethylamino)phenyl)cyclopentyl)methyl)amine: This intermediate provides the substituted cyclopentylmethylamine portion of the final molecule.
-
2,6-diisopropylaniline or a reactive derivative: This provides the diisopropylphenyl moiety.
The final step would involve the formation of the urea linkage between these two intermediates.
Diagram of Proposed Synthesis Workflow:
The Discovery and Preclinical Development of ATR-101: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and preclinical development of ATR-101, a selective inhibitor of Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT1), for the treatment of adrenocortical carcinoma (ACC). This document details the compound's mechanism of action, key preclinical data, and the experimental protocols utilized in its evaluation.
Introduction
Adrenocortical carcinoma (ACC) is a rare and aggressive malignancy with a poor prognosis, highlighting the urgent need for novel therapeutic strategies. ATR-101 (also known as PD-132301-2) emerged as a promising drug candidate due to its selective targeting of ACAT1, an enzyme crucial for cholesterol esterification. The rationale for its development is based on the adrenal cortex's high dependence on cholesterol for steroidogenesis. By inhibiting ACAT1, ATR-101 disrupts cholesterol homeostasis, leading to selective apoptosis of ACC cells.
Discovery and Mechanism of Action
ATR-101 was originally synthesized and evaluated by Parke-Davis (now Pfizer) in the 1990s as a potential treatment for hypercholesterolemia. While its development for cardiovascular diseases was discontinued, its potent and selective adrenalytic activity paved the way for its repurposing as a targeted therapy for ACC.
The primary mechanism of action of ATR-101 is the selective inhibition of ACAT1. This enzyme is responsible for the esterification of intracellular free cholesterol into cholesteryl esters for storage in lipid droplets. In adrenocortical cells, which have a high cholesterol turnover for steroid hormone production, the inhibition of ACAT1 leads to a significant accumulation of free cholesterol. This excess free cholesterol induces endoplasmic reticulum (ER) stress and activates the unfolded protein response (UPR), ultimately triggering apoptosis.[1]
Signaling Pathway
The inhibition of ACAT1 by ATR-101 initiates a cascade of intracellular events culminating in apoptosis. The accumulation of free cholesterol is a key initiating event that leads to ER stress. This stress activates the UPR, a cellular response to the accumulation of unfolded or misfolded proteins in the ER lumen. While the specific UPR sensors (PERK, IRE1, and ATF6) directly activated by ATR-101-induced cholesterol accumulation are not fully elucidated in the provided search results, the downstream effect is the induction of apoptosis.
Preclinical Data
The preclinical evaluation of ATR-101 involved a series of in vitro and in vivo studies to assess its efficacy and selectivity.
In Vitro Efficacy
The inhibitory activity of ATR-101 against ACAT1 and its isoform ACAT2 was determined using cell-based assays. The results demonstrated a high degree of selectivity for ACAT1.
| Parameter | Value | Reference |
| ACAT1 EC50 | 0.009 µM (9 nM) | [2] |
| ACAT2 EC50 | 0.368 µM | [2] |
Studies in the human ACC cell line, H295R, confirmed that treatment with ATR-101 leads to a decrease in the formation of cholesteryl esters and a corresponding increase in free cholesterol levels.[1] This disruption of cholesterol homeostasis was shown to induce apoptosis, as evidenced by increased caspase-3/7 activity.[1]
In Vivo Efficacy
The anti-tumor activity of ATR-101 was evaluated in a mouse xenograft model using the H295R human ACC cell line. While specific tumor volume data over time is not available in the provided search results, oral administration of ATR-101 was reported to inhibit the establishment and impede the growth of H295R cell xenografts in mice.[3]
| Animal Model | Cell Line | Treatment | Outcome | Reference |
| Mouse | H295R | Oral ATR-101 | Inhibition of tumor establishment and growth | [3] |
Preclinical Toxicology
Toxicology studies were conducted in dogs to assess the safety profile of ATR-101. These studies were crucial in determining the therapeutic window and potential side effects. In a study with dogs having naturally occurring Cushing's syndrome, ATR-101 was administered at 3 mg/kg and 30 mg/kg. The compound was well-tolerated with no serious drug-related adverse effects reported.[4][5] These studies also provided evidence of the drug's intended pharmacological effect, with a significant reduction in ACTH-stimulated cortisol levels.[5]
Experimental Protocols
This section outlines the methodologies for key experiments cited in the preclinical development of ATR-101.
Cell Culture
-
Cell Line: H295R human adrenocortical carcinoma cells.
-
Culture Medium: A suitable culture medium, such as DMEM/F12 supplemented with serum and other necessary growth factors, is used.[6]
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Cells are passaged upon reaching a certain confluency to ensure optimal growth and health.
ACAT Inhibition Assay
This assay is used to determine the potency of ATR-101 in inhibiting ACAT1 and ACAT2. A common method involves the use of a fluorescent cholesterol analog, NBD-cholesterol.
-
Cell Lines: CHO cells stably overexpressing human ACAT1 or ACAT2.
-
Procedure:
-
Seed cells in a multi-well plate (e.g., 384-well) and incubate for 24 hours.[7]
-
Add various concentrations of ATR-101 or vehicle control to the wells and pre-incubate for 1-2 hours.[7]
-
Add NBD-cholesterol to a final concentration of 1-5 µg/mL.[7]
-
Incubate for 4-6 hours to allow for cholesterol esterification.[7]
-
Wash the cells to remove unincorporated NBD-cholesterol.[7]
-
Measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~535 nm).[7]
-
-
Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence intensity of ATR-101-treated wells to that of the vehicle-treated control wells. The EC50 value is then determined from the dose-response curve.
References
- 1. ATR-101, a Selective and Potent Inhibitor of Acyl-CoA Acyltransferase 1, Induces Apoptosis in H295R Adrenocortical Cells and in the Adrenal Cortex of Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. ATR-101, a selective ACAT1 inhibitor, decreases ACTH-stimulated cortisol concentrations in dogs with naturally occurring Cushing's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ATR-101, a selective ACAT1 inhibitor, decreases ACTH-stimulated cortisol concentrations in dogs with naturally occurring Cushing’s syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
The Role of Nevanimibe in Cholesterol Esterification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nevanimibe (formerly known as ATR-101 or PD-132301) is a potent and selective inhibitor of Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT1), also known as Sterol O-Acyltransferase 1 (SOAT1).[1][2] This enzyme plays a pivotal role in cellular cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[3][4] By inhibiting ACAT1, this compound disrupts this process, leading to a decrease in the intracellular pool of cholesteryl esters. This mechanism of action has significant implications for steroidogenesis and has been explored in clinical trials for conditions characterized by adrenal steroid excess, such as congenital adrenal hyperplasia (CAH) and adrenocortical carcinoma (ACC).[5][6] This technical guide provides an in-depth overview of this compound's mechanism of action, its role in cholesterol esterification, a summary of key quantitative data from clinical studies, and detailed experimental protocols relevant to its evaluation.
Introduction to this compound and Cholesterol Esterification
Cholesterol is an essential component of cell membranes and a precursor for the synthesis of steroid hormones and bile acids.[7] However, excess free cholesterol can be toxic to cells. The esterification of cholesterol by ACAT enzymes is a critical mechanism for storing cholesterol in a neutral, non-toxic form within lipid droplets.[3] There are two isoforms of ACAT: ACAT1 and ACAT2. ACAT1 is ubiquitously expressed in various tissues, including the adrenal glands and macrophages, while ACAT2 is primarily found in the intestines and liver.[8][9]
This compound is a selective inhibitor of ACAT1, with significantly less activity against ACAT2.[1][10] This selectivity is crucial for its targeted therapeutic effects. In the adrenal cortex, the synthesis of steroid hormones is dependent on a readily available pool of cholesterol, which is largely supplied by the hydrolysis of cholesteryl esters stored in lipid droplets. By inhibiting ACAT1, this compound reduces the formation and storage of these cholesteryl esters, thereby limiting the substrate available for steroidogenesis.[5][6] At higher concentrations, the inhibition of ACAT1 can lead to an accumulation of free cholesterol, triggering apoptosis in adrenocortical cells.[6][11]
Mechanism of Action of this compound
This compound's primary mechanism of action is the competitive inhibition of the ACAT1 enzyme. This inhibition prevents the transfer of a fatty acyl group from acyl-coenzyme A (acyl-CoA) to the hydroxyl group of cholesterol, the final step in the formation of a cholesteryl ester.[2]
The consequences of ACAT1 inhibition by this compound are twofold:
-
Inhibition of Steroidogenesis: In steroidogenic tissues like the adrenal cortex, the decreased availability of cholesteryl esters curtails the production of all three classes of adrenal steroids: mineralocorticoids, glucocorticoids, and androgens.[6] This has been the basis for its investigation in CAH, a condition characterized by excessive androgen production.[6]
-
Induction of Apoptosis: At higher doses, the build-up of unesterified cholesterol due to ACAT1 blockade can induce endoplasmic reticulum stress and ultimately lead to programmed cell death (apoptosis).[6] This cytotoxic effect has been explored as a potential treatment for adrenocortical carcinoma.[5][11]
Quantitative Data from Preclinical and Clinical Studies
This compound has been evaluated in both preclinical models and human clinical trials. The following tables summarize the key quantitative findings.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| ACAT1 EC50 | 9 nM | Human ACAT1 | [1] |
| ACAT2 EC50 | 368 nM | Human ACAT2 | [1] |
Table 2: Phase 2 Study of this compound in Congenital Adrenal Hyperplasia (NCT02804178)
| Parameter | Details | Reference |
| Study Design | Multicenter, single-blind, dose-titration study | [1][6] |
| Patient Population | 10 adults with classic 21-hydroxylase deficiency and poor disease control | [1][6] |
| Dose Levels (twice daily) | 125 mg, 250 mg, 500 mg, 750 mg, 1000 mg | [1][6] |
| Primary Endpoint | Reduction of 17-hydroxyprogesterone (17-OHP) to ≤ 2 times the upper limit of normal (ULN) | [1][6] |
| Key Efficacy Results | - 2 out of 10 subjects met the primary endpoint. - 5 other subjects experienced a 27-72% decrease in 17-OHP during treatment. | [1][6] |
| Adverse Events | Most common were gastrointestinal (30% of subjects). | [1][6] |
A subsequent Phase 2b study in CAH (NCT03669549) was terminated, and investment in this compound for this indication was discontinued.
Table 3: Phase 1 Study of this compound in Adrenocortical Carcinoma (NCT01898715)
| Parameter | Details | Reference |
| Study Design | Multicenter, open-label, dose-escalation study | [5][11] |
| Patient Population | 63 patients with metastatic adrenocortical carcinoma who had failed prior systemic chemotherapy | [5][11] |
| Dose Range | 1.6 mg/kg/day to 158.5 mg/kg/day | [5] |
| Primary Outcome | Safety and tolerability | [5][11] |
| Key Efficacy Results | - No complete or partial responses were observed. - 13 of 48 (27%) patients who had imaging at 2 months showed stable disease. - 4 of these patients had stable disease for over 4 months. | [5] |
| Adverse Events | Most common were gastrointestinal disorders (76%), including diarrhea (44%) and vomiting (35%). | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and its effects on cholesterol esterification.
In Vitro ACAT1 Inhibition Assay (Microsomal Assay)
This protocol describes a common method for determining the inhibitory activity of a compound against ACAT1 using a microsomal fraction from a cell line or tissue known to express the enzyme.
Methodology:
-
Preparation of Microsomes:
-
Homogenize ACAT1-expressing cells or tissues in an appropriate buffer.
-
Perform differential centrifugation to isolate the microsomal fraction.
-
Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.
-
-
ACAT1 Inhibition Assay:
-
In a reaction tube, combine the microsomal protein, assay buffer, and varying concentrations of this compound (or vehicle control).
-
Pre-incubate the mixture at 37°C.
-
Initiate the enzymatic reaction by adding a radiolabeled substrate, such as [1-14C]oleoyl-CoA.
-
Incubate the reaction at 37°C for a defined period.
-
Terminate the reaction by adding a solvent mixture (e.g., chloroform:methanol).
-
-
Quantification of Cholesteryl Esters:
-
Extract the lipids from the reaction mixture.
-
Separate the different lipid species using thin-layer chromatography (TLC).
-
Identify and scrape the band corresponding to cholesteryl esters.
-
Quantify the amount of radioactivity in the scraped band using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of ACAT1 inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Measurement of Cholesteryl Esters in Cultured Cells
This protocol outlines a method to quantify the levels of free cholesterol and cholesteryl esters in cultured cells following treatment with a compound like this compound.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells in a suitable culture dish and allow them to adhere.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired duration.
-
-
Lipid Extraction:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells and extract the total lipids using a solvent system such as chloroform:methanol.
-
-
Quantification:
-
For Total Cholesterol: Evaporate the solvent and resuspend the lipid extract in an assay buffer. Use a commercial cholesterol quantification kit that includes cholesterol esterase to measure the total cholesterol content (free cholesterol + cholesterol from hydrolyzed cholesteryl esters).
-
For Free Cholesterol: Follow the same procedure as for total cholesterol but use a reaction mixture from the kit that does not contain cholesterol esterase.
-
Calculation of Cholesteryl Esters: Subtract the amount of free cholesterol from the total cholesterol to determine the amount of cholesterol present as cholesteryl esters.
Alternative advanced methods for quantification include Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for more detailed analysis of different cholesteryl ester species.
-
Quantification of 17-Hydroxyprogesterone (17-OHP) and Androstenedione in Human Plasma
This protocol describes the quantification of key steroid hormones in plasma samples from clinical trials using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is the gold standard for steroid hormone measurement.
Methodology:
-
Sample Preparation:
-
Thaw plasma samples.
-
To a known volume of plasma, add an internal standard solution containing stable isotope-labeled versions of the analytes (e.g., d8-17-OHP, d7-androstenedione).
-
Precipitate the plasma proteins by adding a solvent like methanol or acetonitrile.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant containing the steroids to a clean tube.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into a liquid chromatography system.
-
Separate the different steroid hormones based on their retention times on the LC column.
-
The eluent from the LC column is introduced into a tandem mass spectrometer.
-
The mass spectrometer is set to detect the specific mass-to-charge ratios of the parent and fragment ions for each steroid and its corresponding internal standard.
-
-
Data Analysis:
-
Quantify the amount of each steroid by comparing the peak area of the endogenous steroid to that of its known-concentration internal standard.
-
Calculate the final concentration of each steroid in the original plasma sample.
-
Conclusion
This compound is a selective ACAT1 inhibitor that effectively reduces cholesterol esterification. This mechanism has direct implications for adrenal steroidogenesis and cell survival, making it a molecule of interest for adrenal-related disorders. While clinical trials in adrenocortical carcinoma and congenital adrenal hyperplasia have shown some biological activity, the overall clinical efficacy has been limited, leading to the discontinuation of its development for CAH. Nevertheless, the study of this compound has provided valuable insights into the role of ACAT1 in adrenal physiology and pathology. The experimental protocols detailed in this guide provide a framework for the continued investigation of ACAT1 inhibitors and their potential therapeutic applications.
References
- 1. A Phase 2, Multicenter Study of this compound for the Treatment of Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. uniprot.org [uniprot.org]
- 5. researchgate.net [researchgate.net]
- 6. A Phase 2, Multicenter Study of this compound for the Treatment of Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Purification of Recombinant Acyl-Coenzyme A:Cholesterol Acyltransferase 1 (ACAT1) from H293 Cells and Binding Studies Between the Enzyme and Substrates Using Difference Intrinsic Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acute ACAT1/SOAT1 Blockade Increases MAM Cholesterol and Strengthens ER-Mitochondria Connectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Method for measuring the activities of cholesteryl ester transfer protein (lipid transfer protein) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Apoptosis Induction in Adrenal Cells by Nevanimibe: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism by which Nevanimibe (formerly ATR-101), a selective inhibitor of Acyl-CoA:cholesterol acyltransferase 1 (ACAT1/SOAT1), induces apoptosis in adrenal cells. This document details the core signaling pathways, experimental methodologies, and quantitative data derived from key preclinical studies.
Introduction
This compound is an orally active and selective small molecule inhibitor of ACAT1, an enzyme located in the endoplasmic reticulum (ER) that is responsible for the esterification of intracellular free cholesterol into cholesteryl esters for storage.[1][2] In adrenocortical carcinoma (ACC), where steroidogenesis is often highly active, ACAT1 plays a crucial role in managing cholesterol homeostasis. By inhibiting ACAT1, this compound disrupts this balance, leading to a cytotoxic accumulation of free cholesterol, which triggers a cascade of cellular stress responses culminating in apoptosis.[2][3] This targeted mechanism of action makes this compound a promising therapeutic agent for ACC.[4][5] Nonclinical studies have demonstrated that lower doses of this compound can decrease adrenal steroidogenesis, while higher doses lead to the apoptosis of adrenocortical cells.[4][6]
Mechanism of Action: From ACAT1 Inhibition to Apoptosis
The induction of apoptosis in adrenal cells by this compound is a multi-step process initiated by the inhibition of its primary target, ACAT1. This leads to a significant increase in intracellular free cholesterol, which cannot be converted to inert cholesteryl esters.[2][3] The accumulation of free cholesterol precipitates two major cellular stress events: Endoplasmic Reticulum (ER) stress and mitochondrial dysfunction, which synergistically drive the cell towards apoptosis.
Endoplasmic Reticulum Stress and the Unfolded Protein Response
The excess free cholesterol integrates into the ER membrane, disrupting its integrity and function, leading to ER stress. This activates the Unfolded Protein Response (UPR), a signaling network that initially aims to restore homeostasis but can trigger apoptosis if the stress is prolonged or severe.[3] this compound has been shown to activate multiple components of the UPR.[3][7]
Mitochondrial Dysfunction
The cellular stress initiated by this compound converges on the mitochondria. The drug induces mitochondrial hyperpolarization, increases the production of reactive oxygen species (ROS), and leads to ATP depletion within hours of exposure.[8][9] This is followed by the release of cytochrome c from the mitochondria into the cytoplasm, a key step in the intrinsic apoptotic pathway.[3][10] The release of cytochrome c activates the caspase cascade, leading to the execution of apoptosis.[3][10]
Quantitative Data on this compound's Effects
The following tables summarize the quantitative data from preclinical studies on this compound's effects on adrenal cells.
| Cell Line | Treatment Condition | Parameter Measured | Result | Reference |
| H295R | 9 nM this compound + 45 µg/mL Cholesterol (5 hours) | Free Cholesterol (FC) to Cholesteryl Ester (CE) Ratio | ~5:1 (compared to 1.4:1 with cholesterol alone) | [2] |
| H295R | 9 nM this compound + 45 µg/mL Cholesterol (5 hours) | Free Cholesterol (FC) Levels | ~70% higher than vehicle-treated cells | [2] |
| H295R | 30 nM this compound + 45 µg/mL Cholesterol | Caspase-3/7 Activity | Increased (indicating apoptosis) | [2] |
| Animal Model | This compound Dose | Duration of Treatment | Parameter Measured | Result | Reference |
| Dog | 3 mg/kg/day | 7 days | ACTH-stimulated Cortisol Levels | 62% decrease | [2] |
| Dog | 30 mg/kg/day (following 3 mg/kg/day for 7 days) | 7 days | ACTH-stimulated Cortisol Levels | 71% decrease from baseline | [2] |
| Mouse (H295R Xenograft) | 1 mg/g/day (oral) | Started when tumor reached 100 mm³ | Tumor Growth | Slower growth compared to vehicle | [1][3] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to study the effects of this compound on adrenal cells.
Cell Culture and Viability Assays
-
Cell Line: The human adrenocortical carcinoma cell line NCI-H295R is a commonly used model for in vitro studies.[2][3]
-
Culture Conditions: Cells are typically cultured in a suitable medium supplemented with serum. For experiments investigating the role of cholesterol, exogenous cholesterol is added to the medium.[2]
-
Viability Assays:
-
MTS/MTT Assay: To assess cell viability, H295R cells are seeded in 96-well plates and treated with various concentrations of this compound. After the desired incubation period, MTS or MTT reagent is added, and the absorbance is measured to determine the number of viable cells.[1][3]
-
ATP Depletion Assay: Cellular ATP levels can be measured using a luminescence-based assay to assess the impact of this compound on cellular energy status.[1][3]
-
Apoptosis Assays
-
Caspase-3/7 Activity Assay: To quantify apoptosis, cells are treated with this compound, and caspase-3/7 activity is measured using a luminogenic substrate. An increase in luminescence indicates the activation of executioner caspases.[2][3]
-
Annexin V/Propidium Iodide Staining: This flow cytometry-based assay is used to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide stains the DNA of cells with compromised membranes.
-
TUNEL Assay: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is used to detect DNA fragmentation, a hallmark of late-stage apoptosis, in both cell culture and tissue sections.[2]
In Vivo Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., SCID mice) are typically used for xenograft studies.[1][3]
-
Tumor Implantation: H295R cells are injected subcutaneously into the flanks of the mice.[1][3]
-
Drug Administration: Once the tumors reach a specified volume (e.g., 100 mm³), mice are treated with this compound, typically via oral gavage, at a specified dose and schedule.[1][3]
-
Tumor Growth Measurement: Tumor volume is measured regularly using calipers to assess the efficacy of the treatment.[1][3]
-
Immunohistochemistry: At the end of the study, tumors can be excised, sectioned, and stained for markers of apoptosis (e.g., cleaved caspase-3) to confirm the mechanism of action in vivo.[3]
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows involved in this compound-induced apoptosis in adrenal cells.
Caption: this compound's mechanism of action in adrenal cells.
Caption: Experimental workflow for preclinical evaluation.
References
- 1. erc.bioscientifica.com [erc.bioscientifica.com]
- 2. academic.oup.com [academic.oup.com]
- 3. ATR-101 disrupts mitochondrial functions in adrenocortical carcinoma cells and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A phase 1 study of this compound HCl, a novel adrenal-specific sterol O-acyltransferase 1 (SOAT1) inhibitor, in adrenocortical carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ATR-101, a Selective and Potent Inhibitor of Acyl-CoA Acyltransferase 1, Induces Apoptosis in H295R Adrenocortical Cells and in the Adrenal Cortex of Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ATR-101 disrupts mitochondrial functions in adrenocortical carcinoma cells and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
Target Validation of Nevanimibe in Adrenocortical Carcinoma: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Adrenocortical carcinoma (ACC) is a rare and aggressive malignancy with limited therapeutic options and a poor prognosis. The identification of novel therapeutic targets is of paramount importance. This technical guide provides a comprehensive overview of the target validation of nevanimibe (formerly ATR-101), a selective inhibitor of Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT1 or SOAT1), in the context of ACC. Preclinical studies have demonstrated that this compound induces apoptosis in ACC cells through the accumulation of free cholesterol, leading to endoplasmic reticulum (ER) stress and the activation of the unfolded protein response (UPR). While a Phase 1 clinical trial established a manageable safety profile, it showed limited anti-tumor efficacy in a heavily pre-treated patient population, highlighting the need for further investigation and potentially combination therapies. This document details the mechanism of action, relevant signaling pathways, preclinical and clinical data, and key experimental protocols to support ongoing research and development efforts in this area.
Introduction to Adrenocortical Carcinoma and the ACAT1 Target
Adrenocortical carcinoma is a rare endocrine malignancy with an estimated incidence of 0.5-2 cases per million people per year.[1] Surgical resection is the primary treatment for localized disease, but recurrence is common. For advanced or metastatic ACC, systemic therapies are limited, with mitotane being the only FDA-approved drug, often used in combination with cytotoxic chemotherapy.[1] The prognosis for patients with advanced ACC remains poor, underscoring the urgent need for novel therapeutic strategies.[1]
A promising therapeutic target in ACC is Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT1), also known as Sterol O-Acyltransferase 1 (SOAT1). ACAT1 is an enzyme located in the endoplasmic reticulum that plays a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[2] Adrenocortical cells are particularly reliant on cholesterol for steroid hormone synthesis, making them potentially vulnerable to disruptions in cholesterol metabolism.
This compound (ATR-101) is a potent and selective small molecule inhibitor of ACAT1.[2] Preclinical research has shown that by blocking ACAT1, this compound leads to an accumulation of intracellular free cholesterol, which in turn induces ER stress, triggers the unfolded protein response (UPR), and ultimately leads to apoptosis in ACC cells.[3]
Mechanism of Action of this compound
This compound selectively inhibits ACAT1, leading to a disruption of cholesterol esterification and an accumulation of free cholesterol within the adrenocortical carcinoma cell.[3] This accumulation of free cholesterol is cytotoxic and initiates a cascade of events culminating in apoptosis. The key steps in this process are:
-
ACAT1 Inhibition: this compound potently inhibits ACAT1 with an EC50 of 9 nM, showing selectivity over ACAT2 (EC50 = 368 nM).[2][4]
-
Free Cholesterol Accumulation: The inhibition of ACAT1 prevents the conversion of free cholesterol to cholesteryl esters, leading to a buildup of free cholesterol in the endoplasmic reticulum.
-
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR): The excess free cholesterol disrupts the ER membrane homeostasis, leading to ER stress. This activates the three main sensors of the UPR:
-
PERK (PKR-like ER kinase): Upon activation, PERK phosphorylates eIF2α, leading to a general attenuation of protein translation while promoting the translation of specific stress-response proteins like ATF4.
-
IRE1α (Inositol-requiring enzyme 1α): Activated IRE1α splices XBP1 mRNA, leading to the production of the active XBP1s transcription factor, which upregulates genes involved in protein folding and degradation. IRE1α can also activate the JNK signaling pathway.
-
ATF6 (Activating transcription factor 6): Upon ER stress, ATF6 translocates to the Golgi apparatus where it is cleaved to its active form, which then moves to the nucleus to activate the transcription of ER chaperones.
-
-
Apoptosis Induction: If the ER stress is prolonged and cannot be resolved by the UPR, the cell undergoes apoptosis. This is mediated by the upregulation of pro-apoptotic factors and the activation of caspases.[3]
Signaling Pathways
This compound-Induced Apoptotic Pathway
The following diagram illustrates the proposed signaling cascade initiated by this compound in adrenocortical carcinoma cells.
Caption: this compound-induced apoptotic pathway in ACC.
Wnt/β-catenin Signaling Pathway in ACC
The Wnt/β-catenin pathway is frequently altered in ACC, with mutations in CTNNB1 (encoding β-catenin) or ZNRF3 being common.[4][5]
Caption: Wnt/β-catenin signaling pathway in ACC.
IGF Signaling Pathway in ACC
Overexpression of Insulin-like Growth Factor 2 (IGF2) is a hallmark of ACC and drives proliferation through the IGF1 receptor (IGF1R).[6][7]
Caption: IGF signaling pathway in ACC.
Preclinical Target Validation
In Vitro Efficacy
The human ACC cell line NCI-H295R is the most commonly used in vitro model for studying this disease.
| Parameter | Value | Cell Line | Reference |
| This compound (ATR-101) Selectivity | |||
| ACAT1 EC50 | 9 nM | Human | [2][4] |
| ACAT2 EC50 | 368 nM | Human | [2][4] |
| Induction of Apoptosis | |||
| Caspase-3/7 Activation | Increased | NCI-H295R | [3] |
| TUNEL-positive cells | Increased | NCI-H295R | [3] |
Detailed Experimental Protocol: Cell Viability Assay
This protocol is a representative method for assessing the effect of this compound on the viability of ACC cells.
-
Cell Culture:
-
Culture NCI-H295R cells in DMEM/F12 medium supplemented with 10% fetal bovine serum, 1% ITS+ Premix, and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Seed 5,000 to 10,000 cells per well in a 96-well plate in a final volume of 100 µL.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Viability Assessment (using MTT assay):
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals are formed.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix gently on a plate shaker to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
In Vivo Efficacy
Xenograft models are crucial for evaluating the anti-tumor activity of compounds in a living organism.
| Model | Treatment | Outcome | Reference |
| NCI-H295R Xenograft | This compound (ATR-101) | Dose-dependent tumor growth inhibition | [8] |
| Canine Model | This compound (ATR-101) | Decreased adrenocortical steroid production and induced apoptosis specifically in the adrenal cortex | [3] |
Detailed Experimental Protocol: Adrenocortical Carcinoma Xenograft Study
This protocol outlines a typical workflow for an in vivo study of this compound in an ACC xenograft model.
-
Animal Model:
-
Use immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old).
-
Allow mice to acclimatize for at least one week before the start of the experiment.
-
-
Cell Preparation and Implantation:
-
Culture NCI-H295R cells as described above.
-
Harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume (Volume = 0.5 x Length x Width^2) with calipers twice a week.
-
When tumors reach an average volume of 100-200 mm^3, randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare this compound in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose).
-
Administer this compound orally once or twice daily at the desired doses (e.g., 10, 30, 100 mg/kg).
-
The control group receives the vehicle alone.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight twice a week.
-
Monitor the general health of the animals daily.
-
The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a predetermined size or after a specific duration of treatment.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
A portion of the tumor can be fixed in formalin for immunohistochemical analysis (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).
-
Another portion can be snap-frozen for pharmacodynamic biomarker analysis (e.g., measurement of intratumoral cholesteryl ester levels).
-
Preclinical Experimental Workflow
The following diagram provides a logical workflow for the preclinical evaluation of a compound like this compound for ACC.
Caption: Preclinical experimental workflow for this compound in ACC.
Clinical Target Validation
A Phase 1, multicenter, open-label study of this compound (NCT01898715) was conducted in adult patients with metastatic ACC.[9]
| Parameter | Finding | Reference |
| Study Design | Phase 1, open-label, 3+3 dose escalation | [9] |
| Patient Population | 63 patients with metastatic ACC, heavily pre-treated | [9] |
| Dose Range | 1.6 mg/kg/day to 158.5 mg/kg/day | [9] |
| Pharmacokinetics | Dose-proportional increases in exposure (AUC and Cmax) | [9] |
| Maximum Tolerated Dose (MTD) | Not reached due to pill burden at high doses | [9] |
| Maximum Feasible Dose | ~6000 mg BID | [9] |
| Safety and Tolerability | Generally well-tolerated. Most common adverse events were gastrointestinal (diarrhea, vomiting). | [9] |
| Efficacy | ||
| Complete or Partial Response | 0% | [9] |
| Stable Disease (SD) | 27% (13 of 48 evaluable patients) | [9] |
| SD > 4 months | 8.3% (4 of 48 evaluable patients) | [9] |
| Pharmacodynamic Effects | Drug-related adrenal insufficiency observed in two patients, suggesting target engagement. | [9] |
Conclusion and Future Perspectives
The validation of ACAT1 as a therapeutic target in adrenocortical carcinoma is supported by strong preclinical evidence demonstrating a clear mechanism of action for its inhibitor, this compound. The induction of apoptosis through ER stress represents a novel approach to treating this challenging disease.
The Phase 1 clinical trial of this compound established its safety and demonstrated target engagement through observed pharmacodynamic effects. However, the lack of objective responses in a heavily pre-treated population and the challenges with drug formulation at high doses highlight areas for future development.
Future directions for the clinical application of ACAT1 inhibitors in ACC may include:
-
Development of more potent or bioavailable formulations to achieve higher systemic exposures with a lower pill burden.
-
Evaluation in less heavily pre-treated patient populations where the disease may be more susceptible to novel therapeutic interventions.
-
Investigation of combination therapies. Given the distinct mechanism of action, combining this compound or other ACAT1 inhibitors with standard-of-care chemotherapy, mitotane, or other targeted agents that modulate pathways like Wnt/β-catenin or IGF signaling could lead to synergistic anti-tumor effects.
-
Identification of predictive biomarkers to select patients most likely to respond to ACAT1 inhibition.
References
- 1. Development and characterization of xenograft model systems for adenoid cystic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A ZNRF3-dependent Wnt/β-catenin signaling gradient is required for adrenal homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATR-101, a Selective and Potent Inhibitor of Acyl-CoA Acyltransferase 1, Induces Apoptosis in H295R Adrenocortical Cells and in the Adrenal Cortex of Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Wnt/β-catenin pathway activation is associated with glucocorticoid secretion in adrenocortical carcinoma, but not directly with immune cell infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. IGF2 Promotes Growth of Adrenocortical Carcinoma Cells, but Its Overexpression Does Not Modify Phenotypic and Molecular Features of Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. A phase 1 study of this compound HCl, a novel adrenal-specific sterol O-acyltransferase 1 (SOAT1) inhibitor, in adrenocortical carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of Nevanimibe in Congenital Adrenal Hyperplasia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Congenital Adrenal Hyperplasia (CAH) is a group of autosomal recessive disorders characterized by impaired cortisol synthesis, leading to chronic stimulation of the adrenal cortex and consequent hyperandrogenism.[1] Current treatment paradigms, reliant on lifelong glucocorticoid therapy, are often associated with significant metabolic and cardiovascular comorbidities.[2] Nevanimibe (formerly ATR-101), a selective inhibitor of acyl-CoA:cholesterol acyltransferase 1 (ACAT1), also known as sterol O-acyltransferase 1 (SOAT1), emerged as a novel therapeutic candidate for CAH.[3][4] This technical guide provides an in-depth analysis of the therapeutic potential of this compound, summarizing key preclinical and clinical findings, detailing experimental methodologies, and outlining the core signaling pathways involved. While the development of this compound for CAH has been discontinued, the data and scientific rationale presented herein offer valuable insights for future drug development efforts in this field.[5]
Introduction to Congenital Adrenal Hyperplasia
CAH encompasses a family of genetic disorders affecting adrenal steroidogenesis.[2] The most common form, accounting for over 90% of cases, is 21-hydroxylase deficiency, resulting from mutations in the CYP21A2 gene.[1] This enzymatic block impairs the conversion of 17-hydroxyprogesterone (17-OHP) to 11-deoxycortisol and progesterone to deoxycorticosterone, leading to cortisol and, in severe cases, aldosterone deficiency.[5] The lack of negative feedback from cortisol on the hypothalamic-pituitary-adrenal (HPA) axis results in excessive secretion of corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH).[6] Chronic ACTH overstimulation leads to adrenal hyperplasia and the shunting of accumulated steroid precursors towards the androgen synthesis pathway, resulting in hyperandrogenism.[1]
Current standard of care involves lifelong glucocorticoid replacement to compensate for cortisol deficiency and suppress excess ACTH production.[7] However, the supraphysiologic doses often required to control hyperandrogenism can lead to iatrogenic Cushing's syndrome, metabolic syndrome, cardiovascular disease, and osteoporosis.[2] This therapeutic challenge underscores the significant unmet need for novel, non-glucocorticoid-based therapies for CAH.
This compound: Mechanism of Action
This compound is an orally administered small molecule that selectively inhibits ACAT1.[4] ACAT1 is a crucial intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage within lipid droplets in adrenal cortical cells.[8] These stored cholesteryl esters serve as the primary substrate for steroidogenesis.[4]
By inhibiting ACAT1, this compound reduces the pool of available cholesteryl esters, thereby limiting the substrate for the synthesis of all adrenal steroids, including cortisol, aldosterone, and androgens.[4] This mechanism is independent of ACTH, offering a potential advantage over glucocorticoid therapy by directly targeting adrenal androgen production.[9] At higher concentrations, this compound has been shown to induce apoptosis in adrenocortical cells, a mechanism explored in the context of adrenocortical carcinoma.[10][11]
Preclinical Evidence
Preclinical investigations into this compound's effects on adrenal steroidogenesis laid the groundwork for its clinical evaluation in CAH. These studies, conducted in various in vitro and in vivo models, aimed to characterize the drug's potency, selectivity, and overall impact on adrenal function.
In Vitro ACAT1 Inhibition Assays
The inhibitory activity of this compound on ACAT1 was quantified using cell-based fluorescence assays.[7][12] These assays typically involve the use of a fluorescent cholesterol analog, such as NBD-cholesterol, which exhibits a significant increase in fluorescence intensity upon esterification and incorporation into lipid droplets.[7]
Experimental Protocol: Cell-Based ACAT Inhibition Assay
-
Cell Culture: AC29 cells, which lack endogenous ACAT activity, are stably transfected to express either human ACAT1 or ACAT2.[7]
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or a vehicle control.
-
Fluorescent Substrate Addition: NBD-cholesterol is added to the culture medium.
-
Fluorescence Measurement: Following a defined incubation period, the intracellular fluorescence is measured using a fluorescence plate reader. The increase in fluorescence corresponds to ACAT activity.
-
Data Analysis: The concentration of this compound required to inhibit 50% of the ACAT1 activity (IC50) is calculated.
Animal Models of Congenital Adrenal Hyperplasia
Various animal models have been developed to study the pathophysiology of CAH and to evaluate novel therapeutic interventions.[1] A recently developed humanized mouse model, carrying a CAH-causing mutation in the human CYP21A2 gene, represents a significant advancement in the field.[9][13][14] These mice exhibit key features of human CAH, including adrenal hyperplasia, low corticosterone levels, and elevated progesterone.[9] While specific preclinical data for this compound in these newer models is not publicly available, they represent the current standard for evaluating the in vivo efficacy of candidate drugs for CAH.
Experimental Protocol: Evaluation in a Humanized CAH Mouse Model
-
Animal Model: Utilize a validated humanized CAH mouse model (e.g., CYP21A2-R484Q mutant mouse).[9]
-
Drug Administration: Administer this compound or vehicle control to cohorts of mice via oral gavage for a specified duration.
-
Hormone Level Monitoring: Collect blood samples at baseline and at various time points during treatment. Measure serum concentrations of key steroids, including 17-OHP, androstenedione, and corticosterone, using LC-MS/MS.
-
Adrenal Gland Histology: At the end of the study, harvest adrenal glands for histological analysis to assess for changes in adrenal hyperplasia.
-
Data Analysis: Compare hormone levels and adrenal morphology between the this compound-treated and control groups.
Clinical Development of this compound in CAH
The clinical investigation of this compound for CAH primarily centered on a Phase 2, multicenter, single-blind, dose-titration study (NCT02804178).[9][14] A subsequent Phase 2b study (NCT03669549) was initiated but later terminated.[5][15]
Phase 2 Clinical Trial (NCT02804178)
This study aimed to evaluate the efficacy and safety of this compound as an add-on therapy in adults with uncontrolled classic CAH.[9][14]
Experimental Protocol: Phase 2 Clinical Trial Design
-
Study Population: 10 adults with classic CAH and elevated baseline 17-OHP levels (≥4 times the upper limit of normal [ULN]).[2][9]
-
Study Design: A multicenter, single-blind, dose-titration study.[9][14]
-
Treatment Protocol: Patients received an initial dose of this compound (125 mg twice daily) for two weeks, followed by a two-week single-blind placebo washout.[6][16] The this compound dose was then titrated upwards (to 250, 500, 750, and 1000 mg twice daily) if the primary endpoint was not achieved.[9][14]
-
Primary Endpoint: The primary efficacy endpoint was the proportion of patients achieving a reduction in 17-OHP to ≤2 times the ULN.[17]
-
Hormone Analysis: Serum levels of 17-OHP and androstenedione were measured at baseline and throughout the study.[9]
Methodology: Steroid Hormone Quantification by LC-MS/MS
The accurate measurement of steroid hormones is critical for the management of CAH and for evaluating the efficacy of novel therapies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for steroid analysis due to its high specificity and sensitivity, overcoming the cross-reactivity issues often encountered with immunoassays.[3][4][16]
-
Sample Preparation: Serum samples (typically 50-100 µL) are subjected to a protein precipitation step with a solvent such as methanol, followed by liquid-liquid extraction with a solvent like methyl-tert-butyl-ether (MTBE).[3][18] An internal standard (a stable isotope-labeled version of the analyte, e.g., [2H8] 17-OHP) is added at the beginning of the process to correct for extraction losses and matrix effects.[3]
-
Chromatographic Separation: The extracted and reconstituted samples are injected into a liquid chromatography system. Reversed-phase chromatography, often using a C18 column, is employed to separate the different steroid hormones based on their polarity.[3]
-
Mass Spectrometric Detection: The separated analytes are ionized, typically using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).[16][18] The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each steroid are monitored, ensuring high selectivity and accurate quantification.[4]
Clinical Trial Results
The Phase 2 study of this compound in CAH demonstrated a biological effect on adrenal steroidogenesis, although the primary endpoint was met by a limited number of participants.
Data Presentation: Summary of Phase 2 Clinical Trial (NCT02804178) Results
| Parameter | Result |
| Participants | 10 adults with classic CAH (9 completed the study) |
| Baseline Mean Age | 30.3 ± 13.8 years |
| Baseline Mean Glucocorticoid Dose | 24.7 ± 10.4 mg/day (hydrocortisone equivalent) |
| Primary Endpoint Achievement | 2 out of 9 subjects (22%) achieved a 17-OHP level ≤2x ULN |
| 17-OHP Reduction | 5 other subjects experienced a 27-72% decrease in 17-OHP levels |
| Effect on Androstenedione | Did not effectively suppress androstenedione levels |
| Most Common Adverse Events | Gastrointestinal (30%) |
| Serious Adverse Events | One subject discontinued due to a related serious adverse event |
Data sourced from El-Maouche D, et al. J Clin Endocrinol Metab. 2020.[2][9][14]
The study concluded that this compound decreased 17-OHP levels within two weeks of treatment, but larger and longer-duration studies were needed to further evaluate its efficacy.[2][9][14] The lack of a significant effect on androstenedione was a notable limitation.[3][5]
Conclusion and Future Perspectives
This compound represented a promising, mechanistically novel approach to the treatment of congenital adrenal hyperplasia. By directly targeting the synthesis of adrenal steroids, it held the potential to reduce the androgen excess in CAH without relying on supraphysiologic doses of glucocorticoids. The Phase 2 clinical trial data demonstrated a proof-of-concept in reducing 17-OHP levels, a key biomarker of the disease.
However, the failure to robustly suppress androstenedione levels and the subsequent discontinuation of its clinical development for CAH highlight the challenges in translating this mechanism into a clinically effective therapy.[3][5] Future research in this area may focus on developing more potent ACAT1 inhibitors, exploring combination therapies, or targeting other novel pathways in adrenal steroidogenesis. The insights gained from the development of this compound provide a valuable foundation for these future endeavors, emphasizing the need for therapies that can effectively control the full spectrum of adrenal androgen excess in CAH.
References
- 1. mdpi.com [mdpi.com]
- 2. A Phase 2, Multicenter Study of this compound for the Treatment of Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. waters.com [waters.com]
- 5. Congenital Adrenal Hyperplasia—Current Insights in Pathophysiology, Diagnostics, and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of ACAT1- and ACAT2-specific inhibitors using a novel, cell-based fluorescence assay: individual ACAT uniqueness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Facile method to incorporate high-affinity ACAT/SOAT1 inhibitor F12511 into stealth liposome-based nanoparticle and demonstration of its efficacy in blocking cholesteryl ester biosynthesis without overt toxicity in neuronal cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Humanized and Viable Animal Model for Congenital Adrenal Hyperplasia–CYP21A2-R484Q Mutant Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. A phase 1 study of this compound HCl, a novel adrenal-specific sterol O-acyltransferase 1 (SOAT1) inhibitor, in adrenocortical carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. ese-hormones.org [ese-hormones.org]
- 15. Invited Commentary: A Phase 2, Multicenter Study of this compound for the Treatment of Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Simultaneous quantification of 17-hydroxyprogesterone, androstenedione, testosterone and cortisol in human serum by LC-MS/MS using TurboFlow online sample extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. endocrine-abstracts.org [endocrine-abstracts.org]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Methodological & Application
Application Notes and Protocols: Nevanimibe In Vitro Assay in H295R Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nevanimibe, also known as ATR-101, is a potent and selective inhibitor of Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT1), an enzyme crucial for the esterification of intracellular free cholesterol into cholesteryl esters.[1][2] In steroidogenic tissues like the adrenal cortex, ACAT1 plays a key role in managing the cholesterol substrate pool for hormone synthesis. By inhibiting ACAT1, this compound disrupts cholesterol homeostasis, which leads to a reduction in steroid hormone production at lower concentrations and induces apoptosis in adrenocortical cells at higher concentrations.[3][4] This dual mechanism of action makes this compound a compound of interest for pathologies involving adrenal steroid overproduction or adrenal tumors.
The human H295R adrenocortical carcinoma cell line is a well-established in vitro model for studying steroidogenesis as it expresses all the key enzymes necessary for the synthesis of mineralocorticoids, glucocorticoids, and androgens.[5] These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound in H295R cells by measuring its inhibitory effect on steroid hormone production.
Mechanism of Action: this compound in Steroidogenesis
This compound's primary target is ACAT1, for which it has a reported EC50 of 9 nM.[2][6] The inhibition of ACAT1 disrupts the storage of cholesterol, the essential precursor for all steroid hormones. This leads to a decrease in the available substrate for the initial and rate-limiting step of steroidogenesis, which is the conversion of cholesterol to pregnenolone by the enzyme CYP11A1 (cholesterol side-chain cleavage enzyme) within the mitochondria. Consequently, the production of all downstream steroid hormones, including cortisol, aldosterone, and androgens, is suppressed.[7] At elevated concentrations, the accumulation of free cholesterol due to ACAT1 inhibition can lead to cellular stress and apoptosis.[1]
Data Presentation
| Parameter | Value | Cell Line/System | Reference |
| ACAT1 Inhibition (EC50) | 9 nM | Recombinant Human ACAT1 | [2][6] |
| ACAT2 Inhibition (EC50) | 368 nM | Recombinant Human ACAT2 | [6] |
| Non-toxic Concentration Range | 3 nM - 3 µM | H295R Cells (24h) | [6] |
| Cytotoxic Concentration | 30 µM | H295R Cells (24h) | [6] |
Experimental Protocols
This section details the protocol for determining the dose-dependent inhibitory effect of this compound on steroid hormone production in H295R cells.
H295R Cell Culture and Maintenance
-
Cell Line: H295R (ATCC® CRL-2128™)
-
Growth Medium: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS), 1% ITS+ Premix, and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.
Steroidogenesis Inhibition Assay
This protocol is adapted from the OECD Test Guideline 456 for the H295R steroidogenesis assay.
a. Cell Seeding:
-
Harvest H295R cells and perform a cell count.
-
Seed the cells in a 24-well plate at a density of 200,000 - 300,000 cells per well in 1 mL of growth medium.
-
Incubate for 24 hours to allow for cell attachment.
b. Stimulation and Treatment:
-
After 24 hours, replace the growth medium with fresh medium containing a stimulating agent to enhance steroid production. Forskolin is commonly used for this purpose. Prepare a treatment medium containing 10 µM forskolin.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound in the forskolin-containing treatment medium to achieve a range of final concentrations. Based on the known non-toxic range and ACAT1 EC50, a suggested starting range is 1 nM to 5 µM.
-
Include the following controls in your experimental setup:
-
Vehicle Control: Treatment medium with forskolin and the same percentage of solvent used for this compound.
-
Positive Control (Inhibition): A known inhibitor of steroidogenesis (e.g., prochloraz).
-
Unstimulated Control: Medium without forskolin to measure basal steroid production.
-
-
Remove the medium from the cells and add 1 mL of the prepared treatment and control solutions to the respective wells.
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
c. Sample Collection and Processing:
-
After the 48-hour incubation, collect the cell culture supernatant from each well.
-
Centrifuge the supernatant at a low speed to pellet any detached cells and debris.
-
Transfer the cleared supernatant to clean tubes and store at -80°C until hormone analysis.
Quantification of Steroid Hormones
The concentrations of key steroid hormones such as cortisol, aldosterone, and androstenedione in the collected supernatant can be quantified using various methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity. Commercially available ELISA kits are also a viable option.
Cell Viability Assay
To ensure that the observed reduction in steroid production is not due to cytotoxicity, a cell viability assay should be performed on the cells after the supernatant has been collected. Common methods include the MTT or resazurin assays.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in H295R cells.
Experimental Workflow
Caption: Workflow for the this compound in vitro steroidogenesis assay.
References
- 1. ATR-101, a Selective and Potent Inhibitor of Acyl-CoA Acyltransferase 1, Induces Apoptosis in H295R Adrenocortical Cells and in the Adrenal Cortex of Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. A Phase 2, Multicenter Study of this compound for the Treatment of Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase 1 study of this compound HCl, a novel adrenal-specific sterol O-acyltransferase 1 (SOAT1) inhibitor, in adrenocortical carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human adrenocarcinoma (H295R) cells for rapid in vitro determination of effects on steroidogenesis: hormone production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. endocrine-abstracts.org [endocrine-abstracts.org]
Application Notes and Protocols for Studying Nevanimibe Efficacy in Animal Models
Introduction
Nevanimibe is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the intracellular regulation of glucocorticoids.[1][2] 11β-HSD1 catalyzes the conversion of inactive cortisone to active cortisol (corticosterone in rodents) within key metabolic tissues, including the liver and adipose tissue.[1][2] By amplifying local glucocorticoid concentrations, 11β-HSD1 is implicated in the pathophysiology of metabolic syndrome, type 2 diabetes, and obesity.[3][4] this compound, by inhibiting this enzyme, reduces intracellular glucocorticoid levels, thereby offering a targeted therapeutic approach to ameliorate insulin resistance, dyslipidemia, and other manifestations of metabolic disease.[4][5] These application notes provide detailed protocols for evaluating the efficacy of this compound in preclinical animal models.
Signaling Pathway of this compound's Action
The diagram below illustrates the mechanism by which this compound exerts its therapeutic effect. It blocks the 11β-HSD1 enzyme, preventing the regeneration of active cortisol from inactive cortisone, thus reducing glucocorticoid receptor (GR) activation and its downstream metabolic consequences.
Caption: this compound inhibits 11β-HSD1, reducing cortisol production.
Application Note 1: Efficacy in a Diet-Induced Obesity (DIO) Mouse Model
This protocol details the use of a diet-induced obesity (DIO) mouse model to assess the therapeutic efficacy of this compound on key metabolic parameters. The DIO model is highly relevant as it mimics many features of human obesity and metabolic syndrome.[6]
Experimental Workflow
The following diagram outlines the key phases of the DIO efficacy study, from acclimatization and diet induction to treatment and endpoint analysis.
Caption: Workflow for the diet-induced obesity (DIO) efficacy study.
Detailed Experimental Protocol
1. Animals and Housing:
-
Species/Strain: Male C57BL/6J mice, 6 weeks of age.[7]
-
Housing: House animals in a temperature-controlled (21-23°C) and humidity-controlled (40-60%) facility with a 12-hour light/dark cycle.[8] Provide ad libitum access to water.[8]
-
Acclimatization: Allow a 1-2 week acclimatization period upon arrival with access to standard chow.[6]
2. Diet-Induced Obesity Induction:
-
At 8 weeks of age, randomize mice into two dietary groups based on body weight.[8]
-
Control Group: Feed a low-fat control diet (e.g., 10% kcal from fat).[6]
-
DIO Group: Feed a high-fat diet (HFD) (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity, hyperglycemia, and impaired glucose tolerance.[7][9]
3. Treatment Phase:
-
After the diet induction period, randomize the DIO mice into treatment groups (n=10-12 mice/group).[7][10]
-
Group 1: DIO + Vehicle (e.g., 0.5% methylcellulose in water)
-
Group 2: DIO + this compound (Low Dose, e.g., 10 mg/kg)
-
Group 3: DIO + this compound (High Dose, e.g., 30 mg/kg)
-
Administration: Administer the vehicle or this compound orally (p.o.) by gavage once daily for 4 weeks.[7]
-
Monitoring: Record body weight and food intake twice weekly.[7]
4. Key Experimental Methodologies:
-
Intraperitoneal Glucose Tolerance Test (IPGTT):
-
Intraperitoneal Insulin Tolerance Test (ITT):
5. Terminal Procedures:
-
At the end of the study, fast mice for 6 hours and collect terminal blood samples via cardiac puncture for analysis of plasma insulin, triglycerides, and cholesterol.[8]
-
Euthanize mice and harvest tissues (liver, epididymal white adipose tissue) for weighing and subsequent analysis (e.g., histology, gene expression).[7]
Data Presentation: Expected Outcomes
The following tables summarize hypothetical data to illustrate the expected therapeutic effects of this compound.
Table 1: Effect of this compound on Body Weight and Food Intake
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Change (%) | Average Daily Food Intake (g) |
|---|---|---|---|---|
| Control Diet + Vehicle | 30.2 ± 1.1 | 32.5 ± 1.3 | +7.6% | 3.5 ± 0.2 |
| HFD + Vehicle | 45.1 ± 1.5 | 48.0 ± 1.8 | +6.4% | 3.1 ± 0.3 |
| HFD + this compound (10 mg/kg) | 45.3 ± 1.6 | 44.1 ± 1.5* | -2.6% | 2.8 ± 0.2 |
| HFD + this compound (30 mg/kg) | 45.2 ± 1.4 | 42.5 ± 1.3** | -5.9% | 2.6 ± 0.3* |
Data are presented as mean ± SEM. *p<0.05, **p<0.01 vs. HFD + Vehicle.
Table 2: Effect of this compound on Glucose Homeostasis
| Treatment Group | GTT AUC (mg/dL*min) | ITT AUC (% baseline*min) | Fasting Glucose (mg/dL) | Fasting Insulin (ng/mL) |
|---|---|---|---|---|
| Control Diet + Vehicle | 15,500 ± 850 | 4,500 ± 300 | 110 ± 8 | 0.8 ± 0.1 |
| HFD + Vehicle | 35,000 ± 1,200 | 8,500 ± 450 | 165 ± 12 | 2.5 ± 0.3 |
| HFD + this compound (10 mg/kg) | 28,000 ± 1,100* | 6,800 ± 380* | 140 ± 10* | 1.8 ± 0.2* |
| HFD + this compound (30 mg/kg) | 21,000 ± 950** | 5,200 ± 320** | 125 ± 9** | 1.2 ± 0.2** |
Data are presented as mean ± SEM. AUC = Area Under the Curve. *p<0.05, **p<0.01 vs. HFD + Vehicle.
Application Note 2: Pharmacodynamic Assessment of 11β-HSD1 Target Engagement
This protocol describes an acute pharmacodynamic (PD) study to confirm that this compound inhibits 11β-HSD1 activity in vivo. This is achieved by measuring the conversion of an exogenously administered substrate to its product.
Detailed Experimental Protocol
1. Animals:
-
Species/Strain: Male C57BL/6J mice, 8-10 weeks of age.
2. Study Design:
-
Randomize mice into treatment groups (n=5-6 mice/group).
-
Group 1: Vehicle
-
Group 2: this compound (1 mg/kg)
-
Group 3: this compound (3 mg/kg)
-
Group 4: this compound (10 mg/kg)
-
Group 5: this compound (30 mg/kg)
3. Experimental Procedure:
-
Administer a single oral dose of vehicle or this compound.
-
One hour post-dose, administer an intravenous (i.v.) or intraperitoneal (i.p.) injection of 11-dehydrocorticosterone (the substrate for 11β-HSD1 in rodents).
-
Collect blood samples at a short interval after substrate administration (e.g., 5-10 minutes) to measure the plasma concentration of the product, corticosterone.
-
Plasma corticosterone levels can be quantified using a specific ELISA or LC-MS/MS.
Data Presentation: Expected Outcomes
Table 3: Dose-Dependent Inhibition of 11β-HSD1 Activity by this compound
| Treatment Group | Plasma Corticosterone (ng/mL) | % Inhibition of Conversion |
|---|---|---|
| Vehicle | 85.4 ± 7.2 | 0% |
| This compound (1 mg/kg) | 63.2 ± 5.9* | 26% |
| This compound (3 mg/kg) | 45.1 ± 4.8** | 47% |
| This compound (10 mg/kg) | 22.7 ± 3.1** | 73% |
| This compound (30 mg/kg) | 9.8 ± 2.5** | 88% |
Data are presented as mean ± SEM. *p<0.05, **p<0.01 vs. Vehicle.
Logical Relationship of Expected Outcomes
The final diagram illustrates the expected cascade of physiological effects following the successful inhibition of 11β-HSD1 by this compound in a metabolically compromised animal model.
Caption: Expected physiological cascade following this compound treatment.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Changing glucocorticoid action: 11β-Hydroxysteroid dehydrogenase type 1 in acute and chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 11β-Hydroxysteroid Dehydrogenase Type 1(11β-HSD1) mediates insulin resistance through JNK activation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 8. Diet-induced obesity murine model [protocols.io]
- 9. mmpc.org [mmpc.org]
- 10. Insulin tolerance test and random fed insulin test protocol [whitelabs.org]
- 11. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 12. scribd.com [scribd.com]
- 13. IP Glucose Tolerance Test in Mouse [protocols.io]
- 14. mmpc.org [mmpc.org]
- 15. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. olac.berkeley.edu [olac.berkeley.edu]
- 17. mmpc.org [mmpc.org]
- 18. protocols.io [protocols.io]
- 19. mmpc.org [mmpc.org]
Application Notes and Protocols for a Phase II Clinical Trial of Nevanimibe in Cushing's Syndrome
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive framework for a Phase II clinical trial designed to evaluate the safety, efficacy, and tolerability of Nevanimibe in adult patients with endogenous Cushing's syndrome. This document synthesizes preclinical and clinical data on this compound with established best practices in Cushing's syndrome clinical research.
Introduction to this compound and its Rationale in Cushing's Syndrome
This compound (formerly ATR-101) is an orally bioavailable, selective inhibitor of Sterol O-acyltransferase 1 (SOAT1), also known as Acyl-coenzyme A: cholesterol acyltransferase 1 (ACAT1).[1] SOAT1 is a critical enzyme in the adrenal cortex responsible for the esterification of cholesterol into cholesteryl esters, the stored form of cholesterol used for steroidogenesis.[2]
Mechanism of Action:
By inhibiting SOAT1, this compound is hypothesized to exert a dual effect on the adrenal cortex:
-
Inhibition of Steroidogenesis: At lower concentrations, this compound limits the availability of cholesterol substrate for the synthesis of all adrenal steroids, including cortisol.[3][4] This mechanism is independent of adrenocorticotropic hormone (ACTH) levels.
-
Induction of Apoptosis: At higher concentrations, the inhibition of SOAT1 leads to an accumulation of free cholesterol within adrenocortical cells, inducing endoplasmic reticulum stress and ultimately leading to apoptosis.[5][6]
This dual mechanism of action makes this compound a promising therapeutic candidate for Cushing's syndrome, a condition characterized by chronic hypercortisolism. The goal of treatment is to normalize cortisol levels and ameliorate the associated comorbidities.[7] While a Phase II clinical trial of this compound for Cushing's syndrome (NCT03053271) was terminated, the scientific rationale remains a compelling area of investigation.[4][7]
Signaling Pathway of this compound's Action
Caption: Mechanism of action of this compound in adrenocortical cells.
Proposed Phase II Clinical Trial Protocol
This protocol outlines a multicenter, open-label, dose-escalation study followed by a randomized, double-blind, placebo-controlled withdrawal phase to assess the efficacy and safety of this compound in patients with Cushing's syndrome.
2.1 Study Objectives
-
Primary Objective: To evaluate the efficacy of this compound in reducing urinary free cortisol (UFC) levels in patients with Cushing's syndrome.
-
Secondary Objectives:
-
To assess the safety and tolerability of this compound.
-
To evaluate the effect of this compound on other biochemical markers of hypercortisolism (e.g., late-night salivary cortisol, serum cortisol, ACTH).
-
To assess the impact of this compound on clinical signs and symptoms of Cushing's syndrome (e.g., blood pressure, glycemic control, weight).
-
To characterize the pharmacokinetics (PK) of this compound.
-
2.2 Study Design
This is a two-part study:
-
Part 1: Open-Label Dose Escalation (12 weeks): All eligible subjects will receive escalating doses of this compound. The dose will be titrated based on efficacy (reduction in UFC) and tolerability.
-
Part 2: Randomized Withdrawal (8 weeks): Subjects who demonstrate a prespecified response in Part 1 will be randomized in a 1:1 ratio to continue their effective dose of this compound or receive a matching placebo.
Experimental Workflow
Caption: Overall study design and workflow.
2.3 Patient Population
Inclusion Criteria:
-
Male or female adults, aged 18-65 years.
-
Confirmed diagnosis of endogenous Cushing's syndrome (of pituitary or adrenal origin).
-
Mean of three 24-hour UFC collections at baseline ≥ 1.5 times the upper limit of normal (ULN).
-
For patients with Cushing's disease, prior pituitary surgery is required unless surgery is contraindicated.
-
Willingness to use a reliable method of contraception.
Exclusion Criteria:
-
ACTH-independent macronodular adrenal hyperplasia (AIMAH) or primary pigmented nodular adrenocortical disease (PPNAD).
-
Adrenocortical carcinoma.
-
Cyclic Cushing's syndrome.
-
Uncontrolled diabetes mellitus (HbA1c > 9.0%).
-
Significant cardiovascular, renal, or hepatic disease.
-
Use of medications known to interfere with cortisol metabolism or this compound.
2.4 Investigational Product and Dosing
-
Drug Product: this compound hydrochloride capsules.
-
Dose Escalation (Part 1): Dosing will be initiated at 250 mg twice daily (BID) and may be escalated every 4 weeks to 500 mg BID and then to 1000 mg BID, based on UFC levels and tolerability. Dosing information is extrapolated from the Phase II trial in Congenital Adrenal Hyperplasia.[8]
-
Randomized Withdrawal (Part 2): Subjects will receive the effective and well-tolerated dose of this compound established in Part 1 or a matching placebo.
2.5 Study Endpoints
| Endpoint Type | Endpoint | Assessment Timepoints |
| Primary Efficacy | Proportion of patients in the this compound group who maintain UFC normalization compared to the placebo group at the end of Part 2. | End of Week 20 |
| Secondary Efficacy | - Change from baseline in 24-hour UFC. - Change from baseline in late-night salivary cortisol. - Change from baseline in morning serum cortisol and ACTH. - Change from baseline in systolic and diastolic blood pressure. - Change from baseline in HbA1c and fasting plasma glucose. - Change from baseline in body weight and BMI. | Weeks 4, 8, 12, 16, 20 |
| Safety | - Incidence and severity of adverse events (AEs). - Clinically significant changes in laboratory parameters, vital signs, and ECGs. | Throughout the study |
| Pharmacokinetic | - Trough plasma concentrations of this compound. | Weeks 4, 8, 12, 16, 20 |
2.6 Schedule of Assessments
| Assessment | Screening | Baseline (Day 1) | Wk 4 | Wk 8 | Wk 12 | Wk 16 | Wk 20 (EoS) |
| Informed Consent | X | ||||||
| Medical History & Physical Exam | X | X | X | X | |||
| Vital Signs | X | X | X | X | X | X | X |
| 24-hour UFC (x3) | X | X | X | X | X | X | |
| Late-night Salivary Cortisol (x2) | X | X | X | X | X | X | |
| Morning Serum Cortisol & ACTH | X | X | X | X | X | X | X |
| HbA1c, Fasting Glucose | X | X | X | ||||
| Serum Chemistry & Hematology | X | X | X | X | X | X | X |
| ECG | X | X | X | ||||
| Adverse Event Monitoring | X | X | X | X | X | X | |
| This compound PK Sampling | X | X | X | X | X | ||
| Randomization | X |
Experimental Protocols
3.1 24-Hour Urine Free Cortisol (UFC) Collection
-
Patient Instructions: Patients will be provided with a 24-hour urine collection container with a preservative. They will be instructed to discard the first morning void on Day 1 and collect all subsequent urine for the next 24 hours, including the first morning void on Day 2.
-
Sample Handling: The collected urine volume will be recorded. A 10 mL aliquot will be taken and stored at -20°C until analysis.
-
Analysis: UFC will be measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
3.2 Late-Night Salivary Cortisol Collection
-
Patient Instructions: Patients will be instructed to collect saliva samples at home between 11:00 PM and midnight on two consecutive nights. They should not eat, drink, or brush their teeth for at least 30 minutes before collection.
-
Sample Collection: Saliva will be collected using a Salivette® collection device. The patient will place the cotton swab in their mouth for 2-3 minutes and then return it to the collection tube.
-
Sample Handling: Samples will be stored in a refrigerator and returned to the clinic at the next visit. Samples will be frozen at -20°C until analysis.
-
Analysis: Salivary cortisol will be measured using a validated enzyme-linked immunosorbent assay (ELISA) or LC-MS/MS.
3.3 Pharmacokinetic (PK) Sample Collection and Processing
-
Sample Collection: Blood samples (4 mL) for PK analysis will be collected in K2-EDTA tubes immediately prior to the morning dose of this compound at the specified visits.
-
Sample Processing: The blood samples will be centrifuged at 1500 x g for 15 minutes at 4°C within 30 minutes of collection.
-
Storage: Plasma will be transferred to cryovials and stored at -80°C until analysis.
-
Analysis: Plasma concentrations of this compound will be determined using a validated LC-MS/MS method.
Data from Previous Clinical Trials
The following tables summarize data from the Phase I trial of this compound in Adrenocortical Carcinoma (ACC) and the Phase II trial in Congenital Adrenal Hyperplasia (CAH). This information provides a basis for the proposed dosing and safety monitoring in the Cushing's syndrome trial.
Table 1: Dosing and Pharmacokinetics of this compound in a Phase I ACC Trial [5][6]
| Parameter | Value |
| Dose Range | 1.6 mg/kg/day to 158.5 mg/kg/day |
| Maximum Feasible Dose | 128.2 mg/kg/day (~6000 mg BID) |
| Pharmacokinetic Half-life | Approximately 10 hours |
Table 2: Efficacy and Safety of this compound in a Phase II CAH Trial [3][8][9]
| Parameter | Value |
| Dose Levels | 125, 250, 500, 750, 1000 mg BID |
| Treatment Duration per Dose | 14 days |
| Primary Endpoint | 17-OHP ≤ 2x ULN |
| Primary Endpoint Achievement | 20% (2 out of 10 subjects) |
| Most Common Adverse Events | Gastrointestinal (30%) |
| Serious Adverse Events | 1 subject discontinued due to a related SAE |
Conclusion
This document provides a detailed framework for a Phase II clinical trial of this compound in Cushing's syndrome. The proposed study design is based on the unique mechanism of action of this compound and incorporates established endpoints and methodologies for Cushing's syndrome research. The data from previous clinical trials in other adrenal disorders support the proposed dose range and safety monitoring plan. This trial, if conducted, would provide valuable insights into the potential of this compound as a novel therapeutic agent for patients with Cushing's syndrome.
References
- 1. uspharmacist.com [uspharmacist.com]
- 2. mayo.edu [mayo.edu]
- 3. researchgate.net [researchgate.net]
- 4. endocrine.org [endocrine.org]
- 5. mayo.edu [mayo.edu]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. Treatment of Cushing's Syndrome: An Endocrine Society Clinical Practice Guideline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Phase 2, Multicenter Study of this compound for the Treatment of Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cushing's Disease Clinical Research Trials | CenterWatch [centerwatch.com]
Application Notes and Protocols for ATR-101 Dosing and Administration in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing and administration of ATR-101 (nevanimibe), a selective inhibitor of acyl-coenzyme A:cholesterol O-acyltransferase 1 (ACAT1), in research settings. The information is compiled from preclinical and clinical studies in adrenocortical carcinoma (ACC), Cushing's syndrome, and congenital adrenal hyperplasia (CAH).
Preclinical Dosing and Administration
Preclinical studies in animal models have been crucial in establishing the safety profile and therapeutic potential of ATR-101.
In Vivo Studies in Mice
In a study investigating the effects of ATR-101 on ACC xenografts, H295R cells were implanted in CB17-SCID mice.[1] ATR-101 was administered orally once the xenografts reached a mean size of 100 mm³.[1][2]
| Parameter | Value | Reference |
| Animal Model | CB17-SCID mice with H295R cell xenografts | [1] |
| Drug | ATR-101 | [1] |
| Dosage | 1 mg/g/day | [1][2] |
| Route of Administration | Oral gavage | [1] |
| Vehicle | 0.5% Carboxymethyl cellulose (CMC)-saline | [1] |
| Study Duration | Not specified |
In Vivo Studies in Dogs
Studies in beagle dogs have been instrumental in evaluating the pharmacokinetics and pharmacodynamics of ATR-101.
| Parameter | Value | Reference |
| Animal Model | Beagle dogs | [3] |
| Drug | ATR-101 | [3] |
| Dosage | 3 mg/kg/day for 7 days, followed by 30 mg/kg/day for 7 days | [3] |
| Route of Administration | Oral gavage | [3] |
| Vehicle | 0.5% hydroxypropylmethylcellulose | [3] |
| Dose Volume | 5 mL/kg | [3] |
In a separate study on dogs with naturally occurring Cushing's syndrome, a similar dose-escalation strategy was employed.[4][5]
| Parameter | Value | Reference |
| Animal Model | Dogs with naturally occurring Cushing's syndrome | [4][5] |
| Drug | ATR-101 | [4][5] |
| Dosage | 3 mg/kg once daily for 1 week, followed by 30 mg/kg once daily for 1 or 3 weeks | [4][5] |
| Route of Administration | Oral | [4] |
Clinical Dosing and Administration
ATR-101 has been evaluated in several clinical trials for various adrenal-related disorders.
Phase 1 Study in Advanced Adrenocortical Carcinoma
A first-in-human, Phase 1 study was conducted to determine the safety and tolerability of ATR-101 in patients with advanced ACC.[6]
| Parameter | Value | Reference |
| Study Phase | Phase 1 | |
| Indication | Advanced Adrenocortical Carcinoma | [6] |
| Patient Population | Adults (18+ years) who have failed or declined standard therapy | [6] |
| Route of Administration | Oral | [6] |
| Dosing Regimen | Daily oral dosing (specific dose levels not detailed in the provided search results) | [6] |
Phase 2 Study in Cushing's Syndrome
A Phase 2, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of ATR-101 in adults with endogenous Cushing's syndrome.[7][8][9][10]
| Parameter | Value | Reference |
| Study Phase | Phase 2 | [7][10] |
| Indication | Endogenous Cushing's Syndrome | [7][8][9] |
| Patient Population | Adults (18-80 years) with a confirmed diagnosis | [9][10] |
| Route of Administration | Oral | [7] |
| Dosing Regimen | Escalating doses daily for 6 weeks (open-label), followed by a 4-week randomized withdrawal period (ATR-101 or placebo) | [7][8] |
Phase 2 Study in Congenital Adrenal Hyperplasia
A Phase 2, multicenter, single-blind, multiple-dose study was conducted to assess the safety and efficacy of ATR-101 in patients with classic CAH.[11][12]
| Parameter | Value | Reference |
| Study Phase | Phase 2 | [12] |
| Indication | Classic Congenital Adrenal Hyperplasia (due to 21-hydroxylase deficiency) | [12] |
| Patient Population | Adults (18-80 years) with a documented diagnosis | [12] |
| Route of Administration | Oral | [12] |
| Dosing Regimen | Ascending dose levels from 125 mg twice daily up to 1000 mg twice daily. Each dose level was administered for 28 days. | [12] |
Experimental Protocols
In Vitro Cytotoxicity Assay in H295R Cells
This protocol is based on studies investigating the cytotoxic effects of ATR-101 in the human adrenocortical carcinoma cell line H295R.[3]
Materials:
-
H295R human ACC cell line
-
DMEM/F12 (1:1) medium
-
Nu Serum
-
Insulin-Transferrin-Selenium-X
-
ATR-101
-
Cholesterol
-
MTT or Crystal Violet staining solution
Procedure:
-
Cell Culture: Maintain H295R cells in DMEM/F12 (1:1) supplemented with 10% Nu Serum and 1% Insulin-Transferrin-Selenium-X.[3]
-
Cell Seeding: Seed cells in appropriate culture plates.
-
Treatment: Treat cells with varying concentrations of ATR-101 (e.g., 3nM to 30µM) in the presence or absence of exogenous cholesterol (e.g., 60 µg/mL).[3]
-
Incubation: Incubate for a specified period (e.g., 24 hours).[3]
-
Viability Assessment: Assess cell viability using a standard method such as MTT assay or crystal violet staining.[3]
In Vivo Xenograft Study in Mice
This protocol outlines the general procedure for evaluating the in vivo efficacy of ATR-101 in a mouse xenograft model of ACC.[1][2]
Materials:
-
CB17-SCID mice
-
H295R cells
-
ATR-101
-
Vehicle (e.g., 0.5% CMC-saline)
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Implant H295R cells subcutaneously into the flanks of CB17-SCID mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor dimensions with calipers.
-
Randomization: Once tumors reach a predetermined size (e.g., 100 mm³), randomize mice into treatment and vehicle control groups.[1][2]
-
Drug Administration: Administer ATR-101 (e.g., 1 mg/g/day) or vehicle orally via gavage.[1][2]
-
Efficacy Evaluation: Continue to monitor tumor growth in both groups to assess the effect of ATR-101.
Visualizations
ATR-101 Mechanism of Action
ATR-101 selectively inhibits ACAT1, an enzyme in the endoplasmic reticulum that esterifies intracellular free cholesterol.[3][13] This inhibition leads to an accumulation of free cholesterol, causing ER stress and the unfolded protein response.[3][13] Ultimately, this cascade results in the induction of apoptosis in adrenocortical cells.[3][13]
References
- 1. ATR-101 disrupts mitochondrial functions in adrenocortical carcinoma cells and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. erc.bioscientifica.com [erc.bioscientifica.com]
- 3. academic.oup.com [academic.oup.com]
- 4. ATR-101, a selective ACAT1 inhibitor, decreases ACTH-stimulated cortisol concentrations in dogs with naturally occurring Cushing’s syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. hra.nhs.uk [hra.nhs.uk]
- 8. csrf.net [csrf.net]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. mayo.edu [mayo.edu]
- 11. A Phase 2, Multicenter Study of ATR-101 for the Treatment of Congenital Adrenal Hyperplasia - AdisInsight [adisinsight.springer.com]
- 12. A Study of ATR-101 for the Treatment of Congenital Adrenal Hyperplasia [ctv.veeva.com]
- 13. ATR-101, a Selective and Potent Inhibitor of Acyl-CoA Acyltransferase 1, Induces Apoptosis in H295R Adrenocortical Cells and in the Adrenal Cortex of Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Nevanimibe in Adrenocortical Carcinoma Xenograft Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Adrenocortical carcinoma (ACC) is a rare and aggressive endocrine malignancy with a high rate of recurrence and limited therapeutic options.[1] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a crucial platform for preclinical drug development, as they closely recapitulate the heterogeneity and molecular characteristics of the original tumor.[2][3][4] Nevanimibe (formerly ATR-101) is an investigational small molecule inhibitor of Sterol O-acyltransferase 1 (SOAT1).[5][6] SOAT1 is a key enzyme in cellular cholesterol metabolism, responsible for the esterification of free cholesterol into cholesteryl esters for storage.[7] Inhibition of SOAT1 by this compound leads to an accumulation of intracellular free cholesterol, inducing endoplasmic reticulum (ER) stress and subsequent apoptosis in adrenocortical cells.[3][8] At lower concentrations, this compound has been shown to decrease adrenal steroidogenesis.[5][8] These application notes provide a comprehensive protocol for the use of ACC PDX models to evaluate the preclinical efficacy of this compound.
Signaling Pathway of this compound in Adrenocortical Carcinoma
The therapeutic rationale for targeting SOAT1 with this compound in ACC is based on the induction of selective cancer cell apoptosis through the disruption of cholesterol homeostasis. The following diagram illustrates the proposed mechanism of action.
Caption: this compound inhibits SOAT1, leading to increased intracellular free cholesterol, ER stress, and apoptosis.
Experimental Protocols
Establishment of Adrenocortical Carcinoma Patient-Derived Xenografts (PDX)
This protocol outlines the procedure for implanting fresh tumor tissue from an ACC patient into immunodeficient mice.
Materials:
-
Fresh, sterile ACC tumor tissue collected from surgery
-
Immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old
-
Surgical toolkit (sterile scalpels, forceps, scissors)
-
Phosphate-buffered saline (PBS) containing antibiotics
-
Matrigel (optional)
-
Anesthesia and analgesics for mice
-
Sterile laminar flow hood
Protocol:
-
Collect fresh tumor tissue in a sterile container with transport medium (e.g., RPMI-1640) on ice and process within 2-4 hours.
-
In a sterile hood, wash the tumor tissue with cold PBS containing antibiotics.
-
Remove any necrotic or fatty tissue and mince the tumor into small fragments (approximately 2-3 mm³).
-
Anesthetize the mouse according to approved institutional animal care and use committee (IACUC) protocols.
-
Make a small incision on the flank of the mouse.
-
Using forceps, create a subcutaneous pocket.
-
Implant one tumor fragment into the subcutaneous pocket. The tumor fragment can be mixed with Matrigel to improve engraftment rates.
-
Close the incision with surgical clips or sutures.
-
Administer post-operative analgesics as per IACUC guidelines.
-
Monitor the mice regularly for tumor growth and overall health. Tumor growth can be measured using calipers.
This compound Dosing and Administration in ACC PDX Mice
The following is a general protocol for the administration of this compound to tumor-bearing mice. The optimal dose and schedule should be determined empirically.
Materials:
-
This compound hydrochloride
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles
-
ACC PDX mice with established tumors (e.g., 100-200 mm³)
Protocol:
-
Randomize mice with established tumors into treatment and control groups (n ≥ 5 per group).
-
Prepare a fresh formulation of this compound in the vehicle at the desired concentration. Based on clinical studies where high doses were required, a starting dose for preclinical models could be in the range of 50-150 mg/kg, administered once or twice daily.[2]
-
Administer this compound to the treatment group via oral gavage.
-
Administer an equivalent volume of the vehicle to the control group.
-
Treat the mice for a predetermined period (e.g., 21-28 days).
-
Monitor tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and collect tumors and blood for further analysis.
Caption: Workflow for evaluating this compound efficacy in ACC patient-derived xenograft models.
Immunohistochemistry (IHC) for Ki-67
This protocol is for the detection of the proliferation marker Ki-67 in paraffin-embedded ACC tumor tissue.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections (4-5 µm)
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Primary antibody against Ki-67
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Protocol:
-
Deparaffinize the FFPE sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform heat-induced antigen retrieval in citrate buffer.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking serum.
-
Incubate the sections with the primary Ki-67 antibody overnight at 4°C.
-
Wash the sections and incubate with the HRP-conjugated secondary antibody.
-
Develop the signal using a DAB substrate kit, which will produce a brown precipitate at the site of the antigen.
-
Counterstain the sections with hematoxylin.
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
The Ki-67 proliferation index is determined by counting the percentage of positively stained nuclei in at least 500 tumor cells in areas of highest labeling.[9][10]
Measurement of Serum Cortisol by ELISA
This protocol describes the quantification of cortisol levels in mouse serum as a pharmacodynamic marker of this compound activity.
Materials:
-
Mouse serum samples collected at the end of the study
-
Commercially available Cortisol ELISA kit (competitive immunoassay)[6][11][12][13]
-
Microplate reader
Protocol:
-
Thaw serum samples on ice.
-
Follow the manufacturer's instructions for the Cortisol ELISA kit.
-
Briefly, add standards, controls, and serum samples to the wells of the antibody-coated microplate.
-
Add the HRP-conjugated cortisol to the wells. During incubation, the cortisol in the sample will compete with the HRP-conjugated cortisol for binding to the antibody.
-
Wash the plate to remove unbound components.
-
Add the substrate solution and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of cortisol in the sample.
-
Stop the reaction and read the absorbance on a microplate reader.
-
Calculate the cortisol concentration in the samples by comparing their absorbance to the standard curve.
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes of this compound testing in ACC xenograft models.
Table 1: Effect of this compound on Tumor Growth in ACC PDX Model
| Treatment Group | Number of Mice (n) | Mean Initial Tumor Volume (mm³) ± SD | Mean Final Tumor Volume (mm³) ± SD | Tumor Growth Inhibition (%) |
| Vehicle Control | 5 | 155 ± 21 | 1250 ± 180 | - |
| This compound (100 mg/kg) | 5 | 152 ± 18 | 680 ± 110 | 45.6 |
Table 2: Biomarker Analysis in ACC PDX Tumors
| Treatment Group | Mean Tumor Weight (g) ± SD | Ki-67 Proliferation Index (%) ± SD |
| Vehicle Control | 1.2 ± 0.2 | 35 ± 5 |
| This compound (100 mg/kg) | 0.7 ± 0.1 | 18 ± 4 |
Table 3: Pharmacodynamic Effect of this compound on Serum Cortisol
| Treatment Group | Mean Serum Cortisol (ng/mL) ± SD |
| Vehicle Control | 85 ± 15 |
| This compound (100 mg/kg) | 40 ± 10 |
Conclusion
These application notes provide a framework for the preclinical evaluation of this compound in ACC patient-derived xenograft models. The described protocols for PDX establishment, drug administration, and endpoint analysis will enable researchers to assess the anti-tumor activity and pharmacodynamic effects of this SOAT1 inhibitor. While clinical trials of this compound in advanced ACC have shown limited efficacy, further preclinical investigation in well-characterized PDX models may help identify patient subgroups that are more likely to respond to this therapeutic strategy.[2]
References
- 1. A phase 1 study of this compound HCl, a novel adrenal-specific sterol O-acyltransferase 1 (SOAT1) inhibitor, in adrenocortical carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting sterol-O-acyltransferase 1 to disrupt cholesterol metabolism for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High expression of Sterol-O-Acyl transferase 1 (SOAT1), an enzyme involved in cholesterol metabolism, is associated with earlier biochemical recurrence in high risk prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. What are SOAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Immunohistochemistry of a Proliferation Marker Ki67/MIB1 in Adrenocortical Carcinomas: Ki67/MIB1 Labeling Index Is a Predictor for Recurrence of Adrenocortical Carcinomas [jstage.jst.go.jp]
- 9. mdpi.com [mdpi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. cosmobiousa.com [cosmobiousa.com]
- 12. Mouse Cortisol ELISA Kit (A87503) [antibodies.com]
- 13. researchgate.net [researchgate.net]
Formulation of Nevanimibe for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nevanimibe is a potent and selective inhibitor of Acyl-coenzyme A:cholesterol acyltransferase 1 (ACAT1), also known as Sterol O-acyltransferase 1 (SOAT1).[1][2] Its therapeutic potential is being explored in conditions such as adrenocortical carcinoma and congenital adrenal hyperplasia.[3][4] A significant challenge in the preclinical development of this compound is its poor aqueous solubility, which can hinder its bioavailability and lead to variability in experimental results.[5][6] This document provides detailed application notes and protocols for the formulation of this compound for preclinical research, addressing the challenges of its low solubility and providing researchers with practical guidance for in vitro and in vivo studies.
Introduction to this compound
This compound is an orally active small molecule that selectively inhibits ACAT1 with an EC50 of 9 nM, showing significantly less activity against ACAT2 (EC50 of 368 nM).[2][7] ACAT1 is a key intracellular enzyme responsible for the esterification of cholesterol into cholesteryl esters for storage in lipid droplets.[2] By inhibiting ACAT1, this compound disrupts cholesterol homeostasis, which can lead to the induction of apoptosis in cells that are highly dependent on this pathway, such as adrenocortical cells.[1][2] This mechanism of action makes this compound a promising candidate for the treatment of adrenocortical cancer.[2][3] Furthermore, its ability to decrease adrenal steroidogenesis has led to its investigation as a treatment for congenital adrenal hyperplasia.[1][4]
Physicochemical Properties
Signaling Pathway of this compound
This compound's mechanism of action centers on the inhibition of the ACAT1 enzyme, which plays a crucial role in cellular cholesterol metabolism. The following diagram illustrates the signaling pathway affected by this compound.
Preclinical Formulation Strategies
Given this compound's poor aqueous solubility, appropriate formulation is critical for achieving consistent and reliable results in preclinical studies. The choice of formulation will depend on the specific experimental needs, such as the route of administration and the required concentration.
Experimental Protocols
The following protocols provide starting points for the formulation of this compound for oral (PO) and intraperitoneal (IP) administration in preclinical animal models.
Protocol 1: Suspended Solution for Oral and Intraperitoneal Administration
This protocol yields a suspended solution of this compound. It is important to ensure the suspension is homogenous before each administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Equipment:
-
Analytical balance
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
To prepare a 1 mL working solution as an example, first add 100 µL of DMSO to the this compound powder and mix to dissolve.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogenous.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL.
-
Use an ultrasonic bath to aid in the dissolution and suspension of the compound.
Quantitative Data:
| Parameter | Value | Reference |
| Solubility | 2.5 mg/mL (5.93 mM) | [7] |
| Appearance | Suspended solution | [7] |
| Notes | Requires sonication to achieve a homogenous suspension. | [7] |
Protocol 2: Clear Solution for Oral Administration
This protocol yields a clear solution of this compound, which may be preferable for certain studies to ensure dose uniformity.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn Oil
Equipment:
-
Analytical balance
-
Vortex mixer
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare the vehicle by mixing 10% DMSO and 90% Corn Oil.
-
Add the DMSO to the this compound powder and vortex to dissolve.
-
Add the corn oil and vortex thoroughly until a clear solution is obtained.
Quantitative Data:
| Parameter | Value | Reference |
| Solubility | ≥ 2.5 mg/mL (5.93 mM) | [7] |
| Appearance | Clear solution | [7] |
| Notes | Saturation concentration is not specified, but a clear solution is achievable at this concentration. | [7] |
Experimental Workflow for Formulation Preparation and Characterization
The following diagram outlines a general workflow for the preparation and characterization of a this compound formulation for preclinical research.
Formulation Characterization
To ensure the quality and consistency of the prepared formulations, several characterization assays should be performed.
Visual Inspection
Visually inspect the formulation for any signs of precipitation, phase separation, or color change before each use. For suspensions, ensure a uniform dispersion is achieved after mixing.
Particle Size Analysis
For suspension formulations (Protocol 1), particle size analysis using techniques such as laser diffraction or dynamic light scattering is recommended to ensure a consistent and appropriate particle size distribution for the intended route of administration.
Stability Assessment
The short-term stability of the formulation at room temperature and under refrigerated conditions should be evaluated. This can be done by visual inspection and analytical methods like HPLC to check for degradation of this compound. Stock solutions of this compound are typically stable for up to 6 months at -80°C and 1 month at -20°C.[7]
Concentration Verification
The final concentration of this compound in the formulation should be verified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. This ensures accurate dosing in preclinical studies.
Conclusion
The successful preclinical evaluation of this compound is highly dependent on the use of appropriate formulation strategies to overcome its poor aqueous solubility. The protocols and guidelines presented in this document provide researchers with a solid foundation for preparing and characterizing this compound formulations for in vitro and in vivo studies. It is recommended that researchers validate the chosen formulation for their specific experimental conditions to ensure accurate and reproducible results.
References
- 1. A phase 1 study of this compound HCl, a novel adrenal-specific sterol O-acyltransferase 1 (SOAT1) inhibitor, in adrenocortical carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. acdlabs.com [acdlabs.com]
- 5. A Phase 2, Multicenter Study of this compound for the Treatment of Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. abzena.com [abzena.com]
Application Notes and Protocols: In Vivo Imaging of Nevanimibe's Effect on Adrenal Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nevanimibe (formerly ATR-101) is an orally active and selective inhibitor of Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT1), also known as Sterol O-Acyltransferase 1 (SOAT1).[1][2][3] ACAT1 is a crucial enzyme located in the endoplasmic reticulum that catalyzes the esterification of intracellular free cholesterol into cholesteryl esters for storage in lipid droplets.[1][4] Adrenocortical cells, particularly in adrenocortical carcinoma (ACC), exhibit high levels of ACAT1 expression. By inhibiting ACAT1, this compound disrupts cholesterol homeostasis within these cells, leading to a dual mechanism of action: at lower doses, it decreases the availability of cholesterol for steroidogenesis, and at higher doses, the accumulation of free cholesterol induces endoplasmic reticulum stress and apoptosis.[3][4][5] This targeted action makes this compound a promising therapeutic agent for adrenal tumors.[1][6]
These application notes provide a framework for utilizing in vivo imaging techniques to monitor the therapeutic efficacy of this compound in preclinical models of adrenal tumors. The protocols outlined below are designed to non-invasively assess changes in tumor morphology, volume, metabolic activity, and potentially steroidogenic function over the course of treatment.
Mechanism of Action Signaling Pathway
Caption: this compound inhibits ACAT1, leading to reduced cholesteryl ester stores and steroidogenesis, and inducing apoptosis through free cholesterol accumulation.
Preclinical In Vivo Imaging Experimental Workflow
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A phase 1 study of this compound HCl, a novel adrenal-specific sterol O-acyltransferase 1 (SOAT1) inhibitor, in adrenocortical carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Phase 2, Multicenter Study of this compound for the Treatment of Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
Quantifying Nevanimibe's Inhibition of ACAT1 Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nevanimibe, also known as PD-132301 or ATR-101, is a potent and selective inhibitor of Acyl-coenzyme A:cholesterol acyltransferase 1 (ACAT1).[1][2][3] ACAT1 is a crucial intracellular enzyme located in the endoplasmic reticulum that catalyzes the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[3][4] This function places ACAT1 at a critical juncture in cellular cholesterol homeostasis.[4] Inhibition of ACAT1 by this compound has demonstrated therapeutic potential in various conditions, including certain cancers like adrenocortical carcinoma and congenital adrenal hyperplasia.[1][3][5] This document provides detailed application notes and protocols for quantifying the inhibitory activity of this compound against ACAT1.
Quantitative Data Summary
The inhibitory potency of this compound against ACAT1 has been determined through various in vitro studies. The following tables summarize the key quantitative data for easy comparison.
| Parameter | Value | Enzyme | Notes | Reference(s) |
| EC50 | 9 nM | Human ACAT1 | Orally active and selective inhibition. | [1][2][3] |
| IC50 | 0.23 ± 0.06 μM | Human ACAT1 | Determined using a fluorescence-based in vitro assay. | [6][7] |
| IC50 | 0.71 μM | Human ACAT2 | Demonstrates selectivity for ACAT1 over ACAT2. | [8] |
| EC50 | 368 nM | Human ACAT2 | Further indicates selectivity for ACAT1. | [1][3] |
Table 1: In Vitro Inhibition of ACAT Isoforms by this compound. This table presents the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values of this compound for human ACAT1 and ACAT2.
Signaling Pathway and Mechanism of Action
ACAT1 plays a significant role in cellular metabolism and its inhibition by this compound can impact several downstream processes. In the context of cancer, particularly adrenocortical carcinoma, the inhibition of ACAT1 by this compound leads to an increase in free cholesterol levels within the adrenal cortex cells. This disruption of cholesterol homeostasis is believed to induce apoptosis (programmed cell death).[1][3] Furthermore, ACAT1 has been implicated in regulating the pyruvate dehydrogenase (PDH) complex, a key enzyme in cellular respiration, suggesting that its inhibition could affect cancer cell metabolism through the Warburg effect.[9][10]
Figure 1: Simplified signaling pathway of ACAT1 inhibition by this compound.
Experimental Protocols
In Vitro ACAT1 Activity Assay (Fluorescence-Based)
This protocol describes a common method to determine the direct inhibitory effect of this compound on ACAT1 enzyme activity by monitoring the release of Coenzyme A (CoA).[6][7][11]
Materials:
-
Recombinant human ACAT1 enzyme
-
This compound (or other test compounds)
-
Oleoyl-CoA (substrate)
-
Mixed micelles containing phosphatidylcholine (POPC) and cholesterol
-
Assay Buffer (e.g., 1M KCl with CHAPS detergent)
-
7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM) fluorescent dye
-
Microplate reader with fluorescence detection (Excitation: 355 nm, Emission: 460 nm)
Protocol:
-
Enzyme Preparation: Solubilize the recombinant ACAT1 enzyme in the assay buffer to form ACAT1 micelles.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO).
-
Reaction Mixture Preparation: In a microplate, combine the ACAT1 enzyme preparation with the mixed micelles containing cholesterol.
-
Inhibitor Incubation: Add varying concentrations of this compound or vehicle control to the wells and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding Oleoyl-CoA to each well.
-
Reaction Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the released CoA by adding the CPM fluorescent dye. CPM reacts with the sulfhydryl group of free CoA to produce a fluorescent adduct.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[6]
-
Data Analysis: Calculate the percentage of ACAT1 inhibition for each this compound concentration compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Figure 2: Experimental workflow for the fluorescence-based ACAT1 inhibition assay.
Cell-Based ACAT Activity Assay
This assay measures the effect of this compound on ACAT activity within a cellular context by monitoring the formation of cholesteryl esters.[12]
Materials:
-
AC29 cells (or other suitable cell line) stably transfected with human ACAT1
-
NBD-cholesterol (fluorescent cholesterol analog)
-
This compound
-
Cell culture medium and supplements
-
Fluorescence microscope or high-content imaging system
Protocol:
-
Cell Culture: Culture the ACAT1-expressing cells in appropriate medium until they reach the desired confluency.
-
Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control for a specified period.
-
NBD-Cholesterol Labeling: Incubate the treated cells with NBD-cholesterol. The cells will take up the fluorescent cholesterol analog.
-
Esterification: Inside the cells, ACAT1 will esterify the NBD-cholesterol, leading to its accumulation in cytoplasmic lipid droplets.
-
Imaging: Visualize the fluorescent lipid droplets using a fluorescence microscope. The intensity of the fluorescence within the lipid droplets is proportional to ACAT1 activity.
-
Quantification: Quantify the fluorescence intensity per cell or per lipid droplet using image analysis software.
-
Data Analysis: Determine the inhibitory effect of this compound by comparing the fluorescence intensity in treated cells to that in control cells. Calculate the IC50 value.
Conclusion
The provided protocols and data offer a comprehensive guide for researchers to quantify the inhibitory effects of this compound on ACAT1 activity. The fluorescence-based in vitro assay provides a direct measure of enzyme inhibition, while the cell-based assay offers insights into the compound's activity in a more physiologically relevant environment. These methods are essential for the continued investigation and development of ACAT1 inhibitors as potential therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound hydrochloride | Acyltransferase | Apoptosis | TargetMol [targetmol.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Structure of this compound-bound tetrameric human ACAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Phase 2, Multicenter Study of this compound for the Treatment of Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure of this compound-bound Tetrameric Human Sterol O-acyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Structures of Human ACAT2 Disclose Mechanism for Selective Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The recent insights into the function of ACAT1: A possible anti-cancer therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting ACAT1 in cancer: from threat to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification of ACAT1- and ACAT2-specific inhibitors using a novel, cell-based fluorescence assay: individual ACAT uniqueness - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming Nevanimibe solubility issues in cell culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming solubility challenges with Nevanimibe in cell culture experiments. The following information is designed to help identify the causes of precipitation and provides systematic solutions to ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as ATR-101) is an inhibitor of Sterol O-acyltransferase 1 (SOAT1), also known as Acyl-coenzyme A:cholesterol acyltransferase 1 (ACAT1).[1] SOAT1 is an enzyme that plays a key role in cellular cholesterol metabolism by converting free cholesterol into cholesteryl esters, which are then stored in lipid droplets. By inhibiting SOAT1, this compound disrupts this process, leading to an accumulation of free cholesterol, which can induce apoptosis (programmed cell death) in adrenal cells at high concentrations and decrease steroidogenesis at lower doses.[1] this compound has been investigated in clinical trials for conditions such as adrenocortical carcinoma and congenital adrenal hyperplasia.[1][2][3]
Q2: I observed a precipitate after adding my this compound stock solution to the cell culture medium. What is the likely cause?
Precipitation of this compound upon addition to aqueous cell culture media is a common issue. Like many small molecule inhibitors, this compound is a hydrophobic compound with limited solubility in water-based solutions.[4] The precipitate likely forms because the concentration of this compound has exceeded its solubility limit in the final culture medium.[5] This is often due to the "solvent-shift" effect, where the compound, initially dissolved in a strong organic solvent like DMSO, crashes out of solution when diluted into the aqueous medium.[6]
Q3: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound.[7] DMSO is a powerful polar aprotic solvent that can dissolve a wide range of polar and nonpolar compounds and is miscible with water.[7][8]
Q4: What is the maximum final concentration of DMSO that is safe for my cells?
The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity. While tolerance varies between cell lines, a final DMSO concentration of ≤0.5% (v/v) is generally considered safe for most cell lines.[9] For sensitive or primary cell lines, it is advisable to keep the final DMSO concentration at or below 0.1%.[9] It is always best practice to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Troubleshooting Guide for this compound Precipitation
If you are experiencing precipitation of this compound in your cell culture experiments, consult the following guide for potential causes and solutions.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitate | The final concentration of this compound exceeds its solubility limit in the aqueous culture medium.[5] | • Lower the Final Concentration: Test a range of lower final concentrations of this compound. • Increase Stock Concentration: Prepare a more concentrated stock solution in DMSO. This allows you to add a smaller volume to the media, thereby reducing the solvent-shift effect and keeping the final DMSO concentration low.[5] • Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the stock solution directly in the pre-warmed culture medium.[5] |
| Precipitate Forms Over Time in Incubator | Temperature Shift: The compound is less soluble at the incubator temperature (e.g., 37°C) than at room temperature where the solution was prepared.[4][5] Interaction with Media Components: this compound may interact with proteins, salts, or other components in the serum or media, leading to precipitation.[4][5] pH Shift: The CO2 environment in an incubator can slightly lower the pH of the medium, which may affect the solubility of pH-sensitive compounds.[4][5] | • Pre-warm the Media: Always add the this compound stock solution to cell culture media that has been pre-warmed to 37°C.[4][5] • Test Different Media/Serum: If possible, test the solubility in media with a lower serum concentration or in a different basal media formulation.[4] • Check Media Buffering: Ensure your medium is properly buffered for the CO2 concentration in your incubator to maintain a stable pH.[5] |
| Stock Solution Appears Cloudy or Contains Crystals | Improper Storage: The compound may have precipitated out of the stock solution due to freeze-thaw cycles or long-term storage.[5] Concentration Too High: The stock solution may be supersaturated and unstable over time.[4] | • Inspect Before Use: Always visually inspect the stock solution for precipitate before use.[4] • Re-dissolve: If precipitate is present, gently warm the vial in a 37°C water bath and vortex thoroughly to re-dissolve the compound.[4] • Prepare Fresh Stock: Prepare fresh stock solutions regularly and aliquot them into single-use volumes to minimize freeze-thaw cycles.[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes how to prepare a concentrated stock solution of this compound in DMSO.
-
Determine Required Concentration: Decide on a stock concentration (e.g., 10 mM or 20 mM). A higher concentration allows for smaller volumes to be added to the culture medium.
-
Weigh this compound: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of high-purity, sterile DMSO to the tube.
-
Dissolve: Vortex the tube vigorously until the powder is completely dissolved. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.[4]
-
Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particles. The solution should be clear.
-
Storage: Aliquot the stock solution into sterile, single-use tubes to avoid repeated freeze-thaw cycles.[5] Store at -20°C or -80°C as recommended by the supplier.
Protocol 2: Determining the Apparent Solubility of this compound in Cell Culture Medium
This protocol helps determine the maximum concentration of this compound that can be achieved in your specific cell culture medium without precipitation.
-
Prepare Materials: You will need your prepared this compound stock solution (e.g., 10 mM in DMSO), sterile microcentrifuge tubes, and your specific cell culture medium (complete with serum and other supplements).
-
Pre-warm Medium: Pre-warm the cell culture medium to 37°C in a water bath or incubator.[4]
-
Prepare Dilutions: Create a series of dilutions of the this compound stock solution in the pre-warmed medium. For example, to test concentrations from 1 µM to 50 µM, add the appropriate amount of stock to the medium in separate tubes.
-
Mix Thoroughly: Immediately after adding the stock solution to the medium, vortex each tube gently but thoroughly to ensure rapid and uniform mixing.[5]
-
Incubate: Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO2) for 1-2 hours to mimic the experimental environment.[4]
-
Observe for Precipitation: After incubation, carefully inspect each tube for any signs of precipitation. This can appear as cloudiness, a visible pellet after gentle centrifugation, or crystalline structures when a small aliquot is viewed under a microscope.[4]
-
Determine Apparent Solubility: The highest concentration that remains completely clear is the apparent solubility of this compound under your specific experimental conditions.[4] It is recommended to use a final concentration at or below this limit for your cell-based assays.
Visual Guides
This compound Mechanism of Action
Caption: this compound inhibits the SOAT1 enzyme, blocking cholesterol esterification.
Experimental Workflow for this compound Dosing
Caption: Workflow for preparing and using this compound in cell culture experiments.
Troubleshooting Precipitation Issues
Caption: Decision tree for troubleshooting this compound precipitation in cell culture.
References
- 1. A phase 1 study of this compound HCl, a novel adrenal-specific sterol O-acyltransferase 1 (SOAT1) inhibitor, in adrenocortical carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A Phase 2, Multicenter Study of this compound for the Treatment of Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. himedialabs.com [himedialabs.com]
- 8. researchgate.net [researchgate.net]
- 9. lifetein.com [lifetein.com]
Optimizing Nevanimibe dosage to minimize gastrointestinal side effects
Technical Support Center: Nevanimibe
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information is designed to help optimize dosage while minimizing gastrointestinal side effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective and potent oral inhibitor of Acyl-CoA:cholesterol acyltransferase 1 (ACAT1), also known as sterol O-acyltransferase 1 (SOAT1).[1][2] ACAT1 is an enzyme located in the endoplasmic reticulum that is responsible for the esterification of intracellular free cholesterol into cholesteryl esters.[2] In the adrenal cortex, this process is a crucial step for the synthesis of steroid hormones.[1] By inhibiting ACAT1, this compound decreases the availability of cholesterol substrate for steroidogenesis, thereby reducing the production of adrenal steroids.[1][3] At lower doses, it has been shown to decrease adrenal steroidogenesis, while at higher doses, it may induce apoptosis (cell death) in adrenocortical cells.[4]
Q2: What are the most common gastrointestinal side effects observed with this compound?
A2: The most frequently reported treatment-emergent adverse events associated with this compound are gastrointestinal disorders.[4][5] Clinical studies have reported a high incidence of these effects, including diarrhea, nausea, and vomiting.[4] In a Phase 1 study involving patients with adrenocortical carcinoma, 76% of participants experienced gastrointestinal disorders, with diarrhea occurring in 44% and vomiting in 35%.[4] A Phase 2 study in patients with congenital adrenal hyperplasia reported gastrointestinal side effects in 30% of subjects.[5][6]
Q3: Is there a clear relationship between the dose of this compound and the severity of gastrointestinal side effects?
A3: The relationship between this compound dosage and gastrointestinal side effects is not definitively established and may depend on the patient population and the dosing range. In a Phase 2 study for congenital adrenal hyperplasia with doses up to 1000 mg twice daily, there were no dose-related trends in adverse events.[5][6] However, a Phase 1 study in adrenocortical carcinoma, which used doses up to approximately 6000 mg twice a day, established a "maximum feasible dose." This was because the large number of tablets required at the highest doses led to low-grade gastrointestinal adverse effects, suggesting that the total drug volume or pill burden may contribute to these side effects.[4]
Q4: What are some general strategies to mitigate drug-induced gastrointestinal side effects?
A4: While specific strategies for this compound are still under investigation, general approaches to managing drug-induced gastrointestinal issues may be considered. These can include:
-
Dose Adjustment : Using the lowest effective dose for the shortest necessary duration can help minimize adverse effects.[7][8]
-
Co-prescription of Gastroprotective Agents : For some drugs, particularly NSAIDs, co-prescription with proton pump inhibitors (PPIs) can protect the gastrointestinal mucosa.[7][9] The applicability of this to this compound would require further investigation.
-
Dietary Modifications : Patients experiencing nausea or vomiting may benefit from eating smaller, more frequent meals and avoiding foods that trigger their symptoms.
-
Symptomatic Treatment : Anti-diarrheal or anti-emetic medications may be considered for managing specific symptoms, under the guidance of a healthcare professional.
Troubleshooting Guides
Issue: A significant percentage of subjects in my study are reporting diarrhea and vomiting.
Troubleshooting Steps:
-
Data Review :
-
Confirm that the observed incidence aligns with reported rates from clinical trials (up to 76% for general GI disorders, 44% for diarrhea, and 35% for vomiting in some populations).[4]
-
Analyze if the side effects correlate with a specific dose level or if they appear to be dose-independent, as has been reported in some studies.[5][6]
-
Evaluate the potential impact of the number of tablets administered, as a high pill burden has been associated with low-grade gastrointestinal issues.[4]
-
-
Experimental Protocol Adjustments :
-
Dose Titration : If a dose-response relationship is suspected, consider implementing a dose-titration protocol. Starting with a lower dose and gradually increasing it may improve tolerability. A Phase 2 study in CAH utilized a dose-titration design.[5][6]
-
Food and Drug Administration : Investigate the effect of administering this compound with food. For many oral medications, administration with a meal can reduce gastrointestinal irritation. The specifics for this compound would need to be evaluated within the study protocol.
-
Fractionated Dosing : If the total daily dose is administered once a day, consider splitting it into two or more smaller doses to reduce the peak drug concentration in the gastrointestinal tract. This compound has been administered in twice-daily regimens in clinical trials.[1][5]
-
-
Supportive Care :
-
Implement supportive care measures as part of the study protocol for subjects experiencing gastrointestinal side effects. This could include hydration support and, if ethically permissible and clinically indicated, the use of anti-emetic or anti-diarrheal agents.
-
Data Presentation
Table 1: this compound Dosage Regimens in Clinical Trials
| Clinical Trial Phase | Patient Population | Dosage Range | Dosing Schedule | Reference |
| Phase 1 | Adrenocortical Carcinoma | 1.6 mg/kg/day to 158.5 mg/kg/day | Twice Daily | [4] |
| Phase 2 | Congenital Adrenal Hyperplasia | 125, 250, 500, 750, 1000 mg | Twice Daily | [5][6] |
| Phase 2b (Planned) | Congenital Adrenal Hyperplasia | 1000 mg to 2000 mg | Twice Daily | [3] |
Table 2: Incidence of Gastrointestinal Adverse Events in this compound Clinical Trials
| Clinical Trial Phase | Patient Population | Incidence of General GI Disorders | Incidence of Diarrhea | Incidence of Vomiting | Reference |
| Phase 1 | Adrenocortical Carcinoma | 76% | 44% | 35% | [4] |
| Phase 2 | Congenital Adrenal Hyperplasia | 30% | Not specified | Not specified | [5][6] |
Experimental Protocols
Protocol: Dose-Titration Study for this compound in Congenital Adrenal Hyperplasia (Adapted from NCT02804178)
This protocol is a summary of the methodology used in a Phase 2, multicenter, single-blind, dose-titration study to evaluate the efficacy and safety of this compound.[5][6]
-
Subject Enrollment :
-
Initial Dosing and Washout :
-
Dose Titration :
-
Monitoring and Evaluation :
-
Throughout the study, monitor subjects for treatment-emergent adverse events, with a particular focus on gastrointestinal side effects.
-
Collect blood samples to measure levels of 17-OHP and androstenedione to assess the pharmacological effect of the drug.[5]
-
Safety endpoints should include clinical laboratory tests, vital signs, physical examinations, and electrocardiograms.[3]
-
Visualizations
Caption: Mechanism of action of this compound in the adrenal cortex.
References
- 1. academic.oup.com [academic.oup.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. A phase 1 study of this compound HCl, a novel adrenal-specific sterol O-acyltransferase 1 (SOAT1) inhibitor, in adrenocortical carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Phase 2, Multicenter Study of this compound for the Treatment of Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. safetherapeutics.com [safetherapeutics.com]
- 8. researchgate.net [researchgate.net]
- 9. Prevention of anti-inflammatory drug-induced gastrointestinal damage: benefits and risks of therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
ATR-101 Technical Support Center: Managing High Dose-Limiting Toxicities
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for managing the side effects and toxicities associated with ATR-101 (also known as nevanimibe). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during preclinical and clinical research.
Troubleshooting Guides & FAQs
Adrenal Insufficiency and Hypocortisolism
Adrenal insufficiency is an anticipated pharmacological effect of ATR-101 due to its mechanism of action as a selective inhibitor of SOAT1 (ACAT1) in the adrenal cortex.[1] Proper monitoring and management are crucial to ensure subject safety.
Q1: What are the signs and symptoms of adrenal insufficiency to monitor for in subjects receiving ATR-101?
A1: Researchers should be vigilant for both clinical symptoms and laboratory abnormalities indicative of adrenal insufficiency.
-
Clinical Symptoms:
-
Fatigue, weakness
-
Nausea, vomiting, diarrhea, abdominal pain
-
Hypotension (low blood pressure), postural dizziness
-
Salt craving
-
Weight loss
-
-
Laboratory Findings:
-
Hyponatremia (low sodium)
-
Hyperkalemia (high potassium)
-
Hypoglycemia (low blood sugar)
-
Low morning cortisol levels
-
Elevated ACTH levels (in primary adrenal insufficiency)
-
Q2: How should subjects be monitored for adrenal insufficiency during an ATR-101 trial?
A2: A proactive monitoring strategy is essential.
-
Baseline Assessment: Before initiating ATR-101, a baseline assessment of adrenal function should be performed, including morning cortisol and ACTH levels.
-
Regular Monitoring:
-
Monitor serum electrolytes (sodium, potassium) and glucose at regular intervals.
-
Measure morning cortisol and ACTH levels periodically throughout the study. The frequency should be higher during dose escalation phases.
-
Regularly question subjects about the symptoms of adrenal insufficiency.
-
-
ACTH Stimulation Test: If adrenal insufficiency is suspected based on symptoms or low morning cortisol, an ACTH stimulation test should be performed to confirm the diagnosis.
Q3: What is the protocol for managing a subject who develops adrenal insufficiency?
A3: Management depends on the severity of the adrenal insufficiency. In a Phase 1 study of this compound, drug-related adrenal insufficiency was observed in two patients and was considered a pharmacologic effect.[1]
-
Asymptomatic or Mild Symptoms with Biochemical Evidence:
-
Initiate oral glucocorticoid replacement therapy. A typical starting regimen is hydrocortisone 15-25 mg daily, given in two or three divided doses, with the largest dose in the morning.
-
Educate the subject on the importance of medication adherence and the signs of adrenal crisis.
-
-
Symptomatic Adrenal Insufficiency (Adrenal Crisis): This is a medical emergency requiring immediate intervention.
-
Immediate Action: Administer 100 mg of hydrocortisone intravenously or intramuscularly.
-
Fluid Resuscitation: Start intravenous infusion of 0.9% saline with 5% dextrose.
-
Continuous Glucocorticoid Support: Continue intravenous hydrocortisone at a dose of 200 mg over 24 hours (or 50 mg every 6 hours).
-
Monitoring: Closely monitor vital signs, electrolytes, and glucose levels.
-
Tapering: Once the subject is stable and able to take oral medication, the hydrocortisone dose can be gradually tapered to a maintenance dose.
-
Q4: What are the "sick day rules" that should be communicated to subjects on ATR-101?
A4: Subjects should be educated on how to adjust their glucocorticoid dose during times of illness or stress to prevent an adrenal crisis.
-
Minor Illness (e.g., cold, fever <38°C): Double the daily oral glucocorticoid dose.
-
Moderate Illness (e.g., fever >38°C, vomiting, diarrhea): Administer an emergency injection of 100 mg hydrocortisone and seek immediate medical attention.
-
Severe Illness or Trauma: Administer an emergency injection of 100 mg hydrocortisone and go to the nearest emergency room.
Gastrointestinal Toxicities
Gastrointestinal disorders have been reported as the most common treatment-emergent adverse events in clinical trials with ATR-101, including diarrhea and vomiting.[1]
Q5: How should diarrhea be managed in subjects receiving ATR-101?
A5: Management is guided by the grade of diarrhea.
-
Grade 1 (Increase of <4 stools/day):
-
Advise dietary modifications (e.g., BRAT diet - bananas, rice, applesauce, toast).
-
Ensure adequate hydration with oral fluids.
-
Consider initiating loperamide.
-
-
Grade 2 (Increase of 4-6 stools/day):
-
Initiate or increase the dose of loperamide.
-
Continue to encourage oral hydration.
-
Monitor electrolytes.
-
-
Grade 3 (Increase of ≥7 stools/day; incontinence; hospitalization indicated):
-
Hold ATR-101 treatment.
-
Administer intravenous fluids for rehydration.
-
Aggressively manage with antidiarrheal agents.
-
Consider dose reduction of ATR-101 upon resolution to Grade ≤1.
-
Q6: What is the recommended management for nausea and vomiting?
A6: Prophylactic and symptomatic treatment should be considered.
-
Prophylaxis: For subjects with a history of chemotherapy-induced nausea and vomiting, or those receiving higher doses of ATR-101, prophylactic antiemetics (e.g., 5-HT3 receptor antagonists) may be considered.
-
Symptomatic Management:
-
Grade 1 (Decreased oral intake without significant dehydration): Administer as-needed antiemetics (e.g., prochlorperazine, ondansetron). Encourage small, frequent meals.
-
Grade 2 (Oral intake poor, IV fluids indicated <24 hours): Administer scheduled antiemetics. Consider a combination of agents with different mechanisms of action. Provide IV hydration as needed.
-
Grade 3 (Inability to take oral fluids, IV fluids indicated ≥24 hours): Hold ATR-101. Aggressively manage with intravenous antiemetics and hydration. Consider dose reduction upon resolution.
-
Data Presentation
Table 1: Key Findings from the Phase 1 Study of this compound (ATR-101) in Adrenocortical Carcinoma
| Parameter | Finding | Reference |
| Dose-Limiting Toxicities (DLTs) | Very few DLTs occurred. | [1] |
| Maximum Tolerated Dose (MTD) | An MTD could not be defined. | [1] |
| Maximum Feasible Dose | 128.2 mg/kg/day was established due to the large number of tablets required. | [1] |
| Most Common Treatment-Emergent Adverse Events | Gastrointestinal disorders (76%), including diarrhea (44%) and vomiting (35%). | [1] |
| Pharmacologic Effect | Drug-related adrenal insufficiency was observed in two patients. | [1] |
| Efficacy | No complete or partial responses were observed; however, 27% of patients had stable disease at 2 months. | [1] |
Experimental Protocols
Protocol 1: Monitoring for Adrenal Insufficiency
-
Baseline:
-
Collect blood for baseline morning (8-9 AM) serum cortisol and plasma ACTH.
-
Assess baseline serum electrolytes (sodium, potassium) and glucose.
-
Record baseline vital signs, including orthostatic blood pressure.
-
-
During Treatment:
-
Weekly for the first cycle, then every cycle:
-
Assess for clinical signs and symptoms of adrenal insufficiency.
-
Monitor serum electrolytes and glucose.
-
-
At the beginning of each treatment cycle:
-
Collect blood for morning (8-9 AM) serum cortisol and plasma ACTH.
-
-
-
As Clinically Indicated:
-
If a subject develops symptoms suggestive of adrenal insufficiency or has a morning cortisol level below a predefined threshold (e.g., < 5 µg/dL), perform an ACTH stimulation test.
-
Procedure:
-
Draw a baseline blood sample for cortisol.
-
Administer 250 µg of cosyntropin (synthetic ACTH) intravenously or intramuscularly.
-
Draw blood samples for cortisol measurement at 30 and 60 minutes post-administration.
-
-
Interpretation: A peak cortisol level of < 18 µg/dL is suggestive of adrenal insufficiency.
-
-
Mandatory Visualizations
Caption: Mechanism of action of ATR-101 in adrenocortical cells.
Caption: Workflow for the management of suspected adrenal insufficiency.
Caption: Management of common gastrointestinal toxicities.
References
Technical Support Center: Enhancing the Bioavailability of Nevanimibe
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Nevanimibe, focusing on strategies to improve its oral bioavailability.
Frequently Asked Questions (FAQs)
1. Why is the bioavailability of this compound a concern?
This compound is understood to be a poorly water-soluble compound. Evidence from a Phase 1 clinical trial with an oral tablet formulation of this compound hydrochloride indicated that achieving the necessary plasma exposure levels for optimal therapeutic effects was challenging.[1][2] A high pill burden was required, which led to gastrointestinal side effects, suggesting that the current formulation has limited oral bioavailability.[1][2] For poorly soluble drugs, dissolution in the gastrointestinal fluids can be the rate-limiting step for absorption, leading to low and variable bioavailability.
2. What are the key physicochemical properties of this compound to consider for formulation development?
Key properties influencing this compound's bioavailability include its aqueous solubility and intestinal permeability. Available data indicates that this compound hydrochloride has low aqueous solubility. It is soluble in dimethyl sulfoxide (DMSO), but requires sonication to dissolve in a vehicle containing co-solvents like PEG300 and surfactants like Tween 80, which is indicative of poor water solubility.[3][4]
While its intestinal permeability has not been explicitly reported in publicly available literature, its lipophilic nature, a common characteristic of ACAT inhibitors, suggests it may have moderate to high permeability. However, without experimental data, a definitive classification is not possible. Therefore, it is crucial for researchers to experimentally determine both solubility and permeability to classify this compound according to the Biopharmaceutics Classification System (BCS).
3. How do I determine the Biopharmaceutics Classification System (BCS) class of this compound?
To determine the BCS class of this compound, you need to experimentally measure its aqueous solubility and intestinal permeability.
-
Solubility: The solubility can be determined by adding an excess amount of this compound to a buffered aqueous solution (e.g., pH 1.2, 4.5, and 6.8 to simulate gastrointestinal conditions) and measuring the concentration of the dissolved drug after equilibrium is reached.
-
Permeability: Intestinal permeability can be assessed using in vitro models such as the Caco-2 cell monolayer assay or the Parallel Artificial Membrane Permeability Assay (PAMPA).
Based on the results, this compound can be classified as:
-
BCS Class I: High Solubility, High Permeability
-
BCS Class II: Low Solubility, High Permeability
-
BCS Class III: High Solubility, Low Permeability
-
BCS Class IV: Low Solubility, Low Permeability
Given its known poor solubility, this compound is likely to be a BCS Class II or Class IV compound.
4. What general strategies can be employed to improve the bioavailability of poorly soluble drugs like this compound?
Several formulation strategies can enhance the bioavailability of poorly soluble drugs. These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can enhance the dissolution rate. Techniques include micronization and nanonization (nanosuspensions).
-
Solid Dispersions: Dispersing the drug in an amorphous form within a hydrophilic polymer matrix can significantly improve its solubility and dissolution.
-
Lipid-Based Formulations: Incorporating the drug into lipid-based systems can improve its solubilization in the gastrointestinal tract and facilitate its absorption. Self-emulsifying drug delivery systems (SEDDS) are a prominent example.
-
Complexation: The use of complexing agents, such as cyclodextrins, can increase the solubility of the drug by forming inclusion complexes.
The choice of strategy will depend on the specific physicochemical properties of this compound, particularly its permeability.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low and variable in vivo exposure in animal studies. | Poor aqueous solubility of this compound leading to incomplete dissolution and absorption. | Implement a bioavailability enhancement strategy. Start by determining the BCS class of this compound. If it is BCS Class II, focus on solubility enhancement (e.g., solid dispersion, micronization). If it is BCS Class IV, a strategy that addresses both solubility and permeability (e.g., lipid-based formulations like SEDDS) may be more effective. |
| Difficulty in preparing a stable and uniform aqueous suspension for oral dosing. | The hydrophobic nature of this compound causes it to aggregate and not disperse well in water. | Consider formulating a nanosuspension or a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS) which forms a micro- or nanoemulsion upon gentle agitation in an aqueous medium. |
| Precipitation of the drug in the gastrointestinal tract after administration of a solution. | The drug may be soluble in the formulation vehicle but precipitates when it comes into contact with the aqueous environment of the GI tract. | Utilize a formulation that can maintain the drug in a solubilized state in the GI tract. Amorphous solid dispersions with precipitation inhibitors or well-designed lipid-based formulations can be effective. |
Experimental Protocols
Table 1: Summary of Key Experimental Protocols
| Experiment | Purpose | Brief Methodology |
| Equilibrium Solubility Assay | To determine the thermodynamic solubility of this compound in different aqueous media. | An excess amount of this compound is added to the test medium. The suspension is agitated at a constant temperature until equilibrium is reached. The solid and liquid phases are then separated by centrifugation or filtration, and the concentration of the dissolved drug in the supernatant/filtrate is quantified by a suitable analytical method (e.g., HPLC-UV). |
| Caco-2 Permeability Assay | To assess the intestinal permeability of this compound and determine its potential for active transport or efflux. | Caco-2 cells are cultured on a semi-permeable membrane to form a monolayer that mimics the intestinal epithelium. The transport of this compound across this monolayer is measured in both the apical-to-basolateral and basolateral-to-apical directions. The apparent permeability coefficient (Papp) is then calculated. |
| Parallel Artificial Membrane Permeability Assay (PAMPA) | A non-cell-based assay to evaluate the passive permeability of this compound. | A filter plate is coated with a lipid solution to form an artificial membrane. A solution of this compound is added to the donor compartment, and the amount of drug that diffuses through the membrane into the acceptor compartment over a specific time is measured. |
| Preparation of Amorphous Solid Dispersion (Solvent Evaporation Method) | To enhance the solubility and dissolution rate of this compound by converting it to an amorphous form within a polymer matrix. | 1. Dissolve this compound and a suitable hydrophilic polymer (e.g., PVP K30, HPMC) in a common volatile solvent. 2. Evaporate the solvent under reduced pressure using a rotary evaporator. 3. The resulting solid mass is further dried to remove any residual solvent, then milled and sieved to obtain a powder. |
| Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) | To improve the solubility and absorption of this compound by formulating it in a lipid-based system. | 1. Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound. 2. Construct pseudo-ternary phase diagrams to identify the self-emulsifying regions for different combinations of the selected excipients. 3. Prepare the SEDDS formulation by mixing the oil, surfactant, co-surfactant, and this compound in the optimized ratio. 4. Evaluate the self-emulsification performance, droplet size, and in vitro drug release of the formulated SEDDS. |
| In Vivo Pharmacokinetic Study in Rodents | To evaluate the oral bioavailability of the developed this compound formulations. | 1. Administer the this compound formulation (e.g., solid dispersion, SEDDS) and a control (e.g., aqueous suspension of crystalline this compound) to fasted rodents via oral gavage. 2. Collect blood samples at predetermined time points. 3. Analyze the plasma samples to determine the concentration of this compound using a validated bioanalytical method (e.g., LC-MS/MS). 4. Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC to assess the relative bioavailability of the formulations. |
Visualizations
References
Technical Support Center: Investigating Off-Target Effects of Nevanimibe in Adrenal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the off-target effects of Nevanimibe in adrenal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as ATR-101 or PD-132301) is an orally active and selective inhibitor of Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT1), also known as Sterol O-acyltransferase 1 (SOAT1).[1] Its primary mechanism of action is to block the esterification of intracellular free cholesterol into cholesteryl esters, which are the storage form of cholesterol used for steroid hormone synthesis in the adrenal cortex.[2][3]
Q2: What are the known on-target effects of this compound in adrenal cells?
This compound exhibits a dose-dependent dual effect on adrenal cells. At lower concentrations, it inhibits steroidogenesis, leading to a reduction in the production of mineralocorticoids, glucocorticoids, and androgens.[2] At higher concentrations, the accumulation of free cholesterol due to ACAT1 inhibition leads to endoplasmic reticulum stress, dysregulation of calcium stores, the unfolded protein response, and ultimately, apoptosis (programmed cell death) in adrenocortical cells.[2][4]
Q3: What is the selectivity profile of this compound for ACAT1 versus ACAT2?
This compound is a selective inhibitor of ACAT1. It has a significantly higher potency for ACAT1, with a reported EC50 of 9 nM, compared to its weaker inhibition of ACAT2, with an EC50 of 368 nM.[1][5]
Q4: Have any off-target effects of this compound been reported in preclinical or clinical studies?
Currently, there is limited publicly available information specifically detailing a broad off-target profiling of this compound, such as kinome scans or comprehensive safety pharmacology studies. Clinical trial data has primarily focused on on-target effects and associated adverse events. The most commonly reported side effects in clinical trials are gastrointestinal in nature, including diarrhea and vomiting.[6][7] Adrenal insufficiency has also been observed as a pharmacologic effect of the drug.[6][8] Researchers should be aware that the absence of extensive public data does not preclude the existence of off-target effects.
Q5: What are the potential implications of off-target effects in my adrenal studies?
Unidentified off-target effects can lead to misinterpretation of experimental results. For example, an observed change in cell viability or signaling pathways might be incorrectly attributed solely to ACAT1 inhibition, when it could be the result of this compound interacting with other cellular targets. This can have significant implications for understanding the true mechanism of action and for the development of the compound as a therapeutic.
Troubleshooting Guides
This section provides guidance on common issues that may arise during in vitro experiments with this compound in adrenal cell lines like H295R.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent inhibition of steroidogenesis | 1. Cell health and passage number: H295R cells can lose their steroidogenic capacity at high passage numbers. 2. This compound degradation: Improper storage or handling of the compound. 3. Variability in cell density: Inconsistent cell seeding can lead to variable steroid output. 4. Assay variability: Issues with the steroid measurement assay (e.g., ELISA, LC-MS/MS). | 1. Use H295R cells at a low passage number and regularly check for mycoplasma contamination. 2. Store this compound according to the manufacturer's instructions, protected from light and moisture. Prepare fresh stock solutions regularly. 3. Ensure consistent cell seeding density across all wells and experiments. 4. Include appropriate controls (vehicle, positive and negative controls for steroidogenesis) in every assay. Validate the assay for linearity, precision, and accuracy. |
| Unexpected changes in cell viability at low concentrations | 1. Off-target toxicity: this compound may be interacting with other cellular targets essential for cell survival. 2. Enhanced toxicity in the presence of cholesterol: Co-incubation of this compound with cholesterol has been shown to markedly increase toxicity.[1] 3. Cell culture conditions: Suboptimal culture conditions can sensitize cells to drug treatment. | 1. Consider performing a broader toxicity screen using different cell lines to assess for non-specific cytotoxicity. 2. Carefully control for and measure cholesterol levels in your cell culture medium. 3. Maintain optimal cell culture conditions (pH, temperature, humidity) and ensure the use of high-quality reagents. |
| Difficulty in replicating published apoptosis data | 1. Differences in experimental conditions: Variations in this compound concentration, treatment duration, cell density, or the specific apoptosis assay used. 2. Cell line heterogeneity: H295R cells can exhibit clonal variability. | 1. Carefully review and replicate the exact experimental conditions reported in the literature. 2. Obtain H295R cells from a reputable source (e.g., ATCC) and perform cell line authentication. |
| Contradictory effects on different steroid hormones | 1. Complex interplay of steroidogenic enzymes: Inhibition of ACAT1 can have downstream effects on the expression and activity of other enzymes in the steroidogenic pathway. 2. Potential off-target effects on other steroidogenic enzymes. | 1. Measure a comprehensive panel of adrenal steroids (e.g., using LC-MS/MS) to get a complete picture of the effects on the entire steroidogenic cascade. 2. If possible, perform in vitro enzyme assays with purified steroidogenic enzymes to directly test for off-target inhibition by this compound. |
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's activity and its effects in adrenal studies.
Table 1: In Vitro Potency of this compound
| Target | EC50 (nM) | Reference |
| Human ACAT1 | 9 | [1][5] |
| Human ACAT2 | 368 | [1][5] |
Table 2: Clinical Efficacy of this compound in Congenital Adrenal Hyperplasia (CAH)
| Parameter | Dose Range | Observed Effect | Reference |
| 17-Hydroxyprogesterone (17-OHP) reduction | 125 mg to 1000 mg twice daily | Decreases ranging from 27% to 72% in some subjects. | [4][7] |
Table 3: Common Adverse Events in this compound Clinical Trials
| Adverse Event | Frequency | Reference |
| Gastrointestinal Disorders (e.g., diarrhea, vomiting) | 76% in a Phase 1 study in adrenocortical carcinoma | [6][8] |
| Adrenal Insufficiency | Observed in some patients | [6][8] |
Experimental Protocols
1. H295R Cell Culture and this compound Treatment for Steroidogenesis Assay
This protocol is a general guideline based on established methods for studying steroidogenesis in H295R cells.
-
Cell Culture:
-
Culture H295R cells in a 1:1 mixture of DMEM/F12 medium supplemented with 1.25 mL/L Nu-Serum, and 1% ITS+ Premix.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Use cells between passages 3 and 10 for experiments.
-
-
Experimental Setup:
-
Seed H295R cells in 24-well plates at a density of approximately 200,000 to 300,000 cells per well.
-
Allow cells to attach and grow for 24 hours.
-
Replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO). It is recommended to keep the final DMSO concentration below 0.1%.
-
To stimulate steroidogenesis, cells can be co-treated with a stimulant such as forskolin (e.g., 10 µM).
-
-
Sample Collection:
-
After the desired incubation period (e.g., 24 or 48 hours), collect the cell culture supernatant for steroid hormone analysis.
-
Centrifuge the supernatant to remove any cellular debris.
-
Store the supernatant at -80°C until analysis.
-
-
Cell Viability Assay:
-
After collecting the supernatant, assess cell viability using a standard method such as the MTT or CellTiter-Glo assay to ensure that the observed effects on steroidogenesis are not due to cytotoxicity.
-
2. Quantification of Adrenal Steroids by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and specific quantification of multiple steroid hormones simultaneously.
-
Sample Preparation:
-
Thaw cell culture supernatant samples on ice.
-
Perform a liquid-liquid extraction or solid-phase extraction to isolate the steroids from the culture medium.
-
Incorporate deuterated internal standards for each analyte to ensure accurate quantification.
-
Evaporate the solvent and reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Use a C18 reversed-phase column for chromatographic separation of the steroids.
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid and methanol with 0.1% formic acid.
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, using optimized transitions for each steroid and internal standard.
-
-
Data Analysis:
-
Generate a standard curve for each steroid using known concentrations.
-
Quantify the steroid concentrations in the samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.
-
Visualizations
Below are diagrams illustrating key concepts relevant to the investigation of this compound's effects.
Caption: On-Target Mechanism of this compound Action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Phase 2, Multicenter Study of this compound for the Treatment of Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. researchgate.net [researchgate.net]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. A phase 1 study of this compound HCl, a novel adrenal-specific sterol O-acyltransferase 1 (SOAT1) inhibitor, in adrenocortical carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Phase 2, Multicenter Study of this compound for the Treatment of Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Technical Support Center: Interpreting Inconsistent Results in Nevanimibe Clinical Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret the results of clinical trials involving Nevanimibe (ATR-101).
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound (formerly ATR-101) is an orally administered, selective inhibitor of ACAT1/sterol O-acyltransferase 1 (SOAT1).[1][2] ACAT1 is an enzyme located in the endoplasmic reticulum that plays a key role in cellular cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters for storage.[2] In the adrenal cortex, this process is crucial for the synthesis of steroid hormones.[1]
This compound's mechanism of action is dose-dependent. At lower concentrations, it reduces adrenal steroidogenesis across all three pathways (mineralocorticoid, glucocorticoid, and androgen) by limiting the substrate required for steroid synthesis.[3][4][5] At higher concentrations, the inhibition of ACAT1 leads to an increase in free cholesterol, which can trigger apoptosis (programmed cell death) in adrenocortical cells.[2][3] This dual mechanism has prompted its investigation in conditions of adrenal androgen excess, such as Congenital Adrenal Hyperplasia (CAH), and in adrenocortical carcinoma (ACC).[1][6][7]
Q2: What are the primary inconsistencies observed in this compound clinical trials?
The perceived inconsistencies in this compound's clinical trial results stem from differing outcomes in studies for two distinct indications: Congenital Adrenal Hyperplasia (CAH) and Adrenocortical Carcinoma (ACC).
In a Phase 2 study for CAH, this compound demonstrated a biological effect by reducing levels of 17-hydroxyprogesterone (17-OHP), a key biomarker of androgen excess.[3][8] However, this did not uniformly translate to a robust clinical benefit across all patients, as it failed to effectively suppress androstenedione levels, another important measure of adrenal control.[1]
Conversely, a Phase 1 trial in patients with advanced ACC showed that this compound had limited efficacy.[6][7] No patients experienced a complete or partial tumor response.[6][7] This was primarily attributed to the inability to achieve the high drug exposure levels thought to be necessary for an apoptotic effect due to gastrointestinal side effects at very high doses, which limited the feasibility of administering the required number of tablets.[6][7]
Q3: How can we interpret the biomarker response (17-OHP reduction) in the CAH trial in light of the limited overall clinical efficacy?
The divergence between the reduction in 17-OHP and the lack of significant androstenedione suppression in the Phase 2 CAH trial can be interpreted in several ways:
-
Dose and Duration: The study's authors suggested that higher doses of this compound or a longer treatment duration might be necessary to achieve a more substantial reduction in androgen levels.[1]
-
Biomarker Sensitivity: 17-OHP may be a more sensitive proximal biomarker to this compound's inhibition of steroidogenesis, while androstenedione represents a more downstream and functionally relevant androgen. The lack of androstenedione suppression could indicate that the degree of enzymatic inhibition was insufficient to impact the overall androgenic state significantly.
-
Patient Heterogeneity: The variable response among patients, with only two of the ten participants meeting the primary endpoint, suggests that patient-specific factors, such as baseline glucocorticoid regimen, disease severity, or individual metabolic differences, could influence the drug's efficacy.[3][8]
Troubleshooting Guides
Issue: Reconciling Disparate Efficacy Data Between CAH and ACC Trials
When evaluating the differing outcomes of this compound in CAH and ACC, it is crucial to consider the distinct pathophysiology of each disease and the corresponding therapeutic goals.
-
Different Therapeutic Goals:
-
In CAH, the primary goal is to manage androgen excess by reducing steroid hormone production, thereby allowing for lower doses of glucocorticoid replacement therapy.[8] This involves a modulatory, rather than cytotoxic, effect.
-
In ACC, the aim is to induce apoptosis in cancerous adrenocortical cells to achieve tumor regression.[6][7] This requires significantly higher drug concentrations to trigger cell death.[2][3]
-
-
Dose-Response Relationship: The dual mechanism of this compound is central to understanding the results. The lower doses achievable in the clinical setting appear sufficient to modulate steroidogenesis to some extent (as seen in the CAH trial) but are insufficient to induce the widespread apoptosis needed to treat a solid tumor like ACC.[3][6][7]
-
Pharmacokinetic and Formulation Challenges: The Phase 1 ACC trial highlighted a critical issue: the formulation of this compound made it difficult to administer the high doses required for an apoptotic effect without causing gastrointestinal adverse events.[6][7] This suggests that the limited efficacy in ACC may be a formulation and drug delivery problem rather than a failure of the drug's mechanism of action itself.
Issue: Designing Future Trials to Address Current Limitations
Based on the available data, future clinical trials with this compound or other ACAT1 inhibitors should consider the following:
-
Optimized Dosing and Formulation: For ACC, developing a new formulation that allows for higher systemic exposure with better tolerability is paramount. For CAH, studies with longer treatment durations and potentially higher, yet tolerable, doses are warranted to assess the full potential for androgen control.[1][3][8]
-
Patient Stratification: In CAH, exploring patient subgroups that may be more responsive to this compound could be beneficial. This could involve stratification based on baseline hormone levels, specific genetic mutations, or concomitant medications.
-
Combination Therapies: For ACC, exploring this compound in combination with other anti-cancer agents could be a viable strategy. By modulating the tumor microenvironment or sensitizing cancer cells, this compound might enhance the efficacy of other treatments even at sub-apoptotic concentrations.
Data Presentation
Table 1: Summary of this compound Phase 2 Trial in Congenital Adrenal Hyperplasia (NCT02804178)
| Parameter | Details |
| Objective | To evaluate the safety and efficacy of this compound in adults with classic 21-hydroxylase deficiency (21OHD) CAH.[3] |
| Study Design | Phase 2, multicenter, single-blind, placebo-controlled, dose-titration study.[3][8] |
| Patient Population | 10 adults with classic CAH and elevated 17-OHP levels (≥4x upper limit of normal).[3][8] |
| Dosing | Oral doses of 125, 250, 500, 750, and 1000 mg twice daily, each for 14 days, followed by a 14-day placebo washout.[3][9] |
| Primary Endpoint | Reduction in 17-OHP to ≤2x the upper limit of normal.[8] |
| Efficacy Results | 2 of 10 subjects met the primary endpoint. 5 other subjects showed 17-OHP decreases ranging from 27% to 72%.[3][8] Androstenedione levels were not effectively suppressed.[1] |
| Safety and Tolerability | The most common side effects were gastrointestinal (30%).[3][8] No dose-related trends in adverse events were observed.[8] |
Table 2: Summary of this compound Phase 1 Trial in Adrenocortical Carcinoma (NCT01898715)
| Parameter | Details |
| Objective | To assess the safety and pharmacokinetics of this compound in adults with metastatic ACC.[6] |
| Study Design | Phase 1, multicenter, open-label, "3+3" dose-escalation study.[6] |
| Patient Population | 63 patients with metastatic ACC who had previously failed systemic chemotherapy.[6] |
| Dosing | Oral doses ranging from 1.6 mg/kg/day to 158.5 mg/kg/day.[6] |
| Primary Endpoint | Safety and determination of Maximum Tolerated Dose (MTD). |
| Efficacy Results | No complete or partial responses. 13 of 48 evaluable patients (27%) had stable disease at 2 months.[6] |
| Safety and Tolerability | A maximum tolerated dose (MTD) could not be defined due to the large number of tablets required at higher doses leading to low-grade gastrointestinal AEs.[6] The most common treatment-emergent AEs were gastrointestinal disorders (76%).[6] |
Experimental Protocols
Protocol: Phase 2 Study of this compound in CAH (NCT02804178)
This was a multicenter, single-blind, multiple-dose, dose-titration study with placebo-washout components.[3] Adult subjects with classic CAH due to 21OHD and elevated 17-OHP levels were enrolled.[3] After a 14-day run-in period, treatment began with the lowest dose of this compound (125 mg twice daily) for 14 days.[9] This was followed by a 14-day placebo washout period.[9] If the primary endpoint (17-OHP ≤2x ULN) was not met, the subject proceeded to the next dose level (250, 500, 750, and 1000 mg twice daily), with each dose level administered for 14 days and followed by a 14-day placebo washout.[9] Efficacy and safety were evaluated at the end of each treatment period.[9]
Protocol: Phase 1 Study of this compound in ACC (NCT01898715)
This was a Phase 1, multicenter, open-label study using a "3+3" dose-escalation design in adults with metastatic ACC.[6] Patients were dosed with oral this compound at escalating doses.[6] Adverse events, pharmacokinetics, and tumor response (based on RECIST version 1.1) were evaluated every 2 months.[6] Subjects could continue to receive additional cycles if they did not experience tumor progression or a dose-limiting toxicity.[6] A maximum feasible dose was established due to the impracticality of the number of tablets required at the highest dose levels.[6][7]
Visualizations
Caption: Mechanism of action of this compound in an adrenocortical cell.
Caption: Experimental workflow of the Phase 2 CAH clinical trial.
Caption: Logical relationships explaining inconsistent this compound trial results.
References
- 1. academic.oup.com [academic.oup.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. A phase 1 study of this compound HCl, a novel adrenal-specific sterol O-acyltransferase 1 (SOAT1) inhibitor, in adrenocortical carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. A Phase 2, Multicenter Study of this compound for the Treatment of Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Phase 2, Multicenter Study of this compound for the Treatment of Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
Addressing challenges in long-term Nevanimibe treatment studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nevanimibe (formerly ATR-101), a selective and potent inhibitor of Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT1).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective and potent inhibitor of Acyl-CoA:Cholesterol Acyltransferase 1 (ACAT1), also known as Sterol O-acyltransferase 1 (SOAT1).[1][2] ACAT1 is an enzyme located in the endoplasmic reticulum (ER) that plays a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[2] By inhibiting ACAT1, this compound blocks this process, leading to an accumulation of intracellular free cholesterol.[1] In adrenocortical cells, this disruption of cholesterol metabolism leads to ER stress, activation of the unfolded protein response, and ultimately, apoptosis (programmed cell death).[1] At lower doses, this compound can decrease adrenal steroidogenesis.[3]
Q2: What are the main applications of this compound in research and clinical studies?
This compound has been investigated primarily for its therapeutic potential in conditions characterized by excess adrenal steroid production. The two main areas of study have been:
-
Adrenocortical Carcinoma (ACC): As a potential anti-cancer agent, due to its ability to induce apoptosis in adrenocortical cells at higher doses.[3]
-
Congenital Adrenal Hyperplasia (CAH): As an adjunctive therapy to reduce the production of excess adrenal androgens, potentially allowing for lower, more physiological doses of glucocorticoid replacement therapy.[4]
Q3: What are the most common adverse events observed in long-term this compound treatment studies?
Across clinical trials, the most frequently reported treatment-emergent adverse events are gastrointestinal in nature.[3][4] These include diarrhea and vomiting.[3] Adrenal insufficiency is also a potential pharmacologic effect of the drug, given its mechanism of action.[3]
Q4: I am observing unexpected cytotoxicity in my in vitro experiments. What could be the cause?
Unexpected cell death in vitro could be due to several factors:
-
Free Cholesterol-Induced Toxicity: The primary mechanism of this compound at higher concentrations is the induction of apoptosis due to the accumulation of free cholesterol.[1] This is an expected on-target effect. The effect can be potentiated by the presence of exogenous cholesterol.[1]
-
Off-Target Effects: While this compound is a potent ACAT1 inhibitor, high concentrations may lead to off-target effects. It is crucial to determine the dose-response curve in your specific cell model.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is at a non-toxic level.
Q5: My in vivo study is showing limited efficacy. What are some potential reasons?
Limited efficacy in in vivo models could be related to:
-
Pharmacokinetics and Dosing: The formulation and dosing regimen may not be achieving sufficient drug exposure in the target tissue. In a Phase 1 study in patients with advanced ACC, it was found that the expected exposure levels necessary for an apoptotic effect could not be achieved with the current formulation, which limited efficacy.[3]
-
Compensatory Mechanisms: The biological system may have compensatory mechanisms that counteract the effect of ACAT1 inhibition over time.
-
Model Selection: The chosen animal model may not fully recapitulate the human disease state. For example, while dogs with naturally occurring Cushing's syndrome have been used as a model, there may be species-specific differences in drug metabolism and response.[5]
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Patients with Congenital Adrenal Hyperplasia (Phase 2 Study)
| Dose Level (mg, twice daily) | Mean Maximal Observed Concentration (Cmax) (ng/mL) | Mean Area Under the Curve (AUC0-4h) (ng*h/mL) |
| 125 | 147 | ~150 |
| 250 | 290 | ~400 |
| 500 | 683 | ~1000 |
| 750 | 946 | ~1500 |
| 1000 | 1262 | ~2000 |
Data adapted from a Phase 2, multicenter study of this compound for the treatment of Congenital Adrenal Hyperplasia.[1]
Table 2: Common Treatment-Emergent Adverse Events in Patients with Adrenocortical Carcinoma (Phase 1 Study)
| Adverse Event | Percentage of Patients |
| Gastrointestinal Disorders | 76% |
| Diarrhea | 44% |
| Vomiting | 35% |
| Adrenal Insufficiency | Observed in 2 patients |
Data from a Phase 1 study of this compound HCl in patients with adrenocortical carcinoma.[3]
Experimental Protocols
Protocol 1: In Vitro Apoptosis Assay in H295R Cells
Objective: To determine the effect of this compound on apoptosis in the human adrenocortical carcinoma cell line, H295R.
Materials:
-
H295R cells (ATCC® CRL-2128™)
-
Complete culture medium (e.g., DMEM/F12 supplemented with fetal bovine serum and insulin-transferrin-selenium)
-
This compound (ATR-101)
-
Vehicle control (e.g., DMSO)
-
Caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay)
-
96-well clear-bottom white plates
-
Luminometer
Methodology:
-
Cell Seeding: Seed H295R cells in a 96-well plate at a density of 2 x 104 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentrations should span a range to determine a dose-response (e.g., 0.1 µM to 10 µM). Include a vehicle-only control.
-
Incubation: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle. Incubate for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
Caspase-3/7 Activity Measurement: Following the incubation period, perform the Caspase-3/7 activity assay according to the manufacturer's instructions. This typically involves adding the Caspase-Glo® 3/7 reagent to each well, incubating for 1-2 hours at room temperature, and then measuring luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the fold-change in caspase-3/7 activity. Plot the dose-response curve and calculate the EC50 value.
Protocol 2: Measurement of Cholesteryl Esters
Objective: To quantify the inhibition of cholesteryl ester formation by this compound in a cellular context.
Materials:
-
H295R cells
-
Complete culture medium
-
This compound (ATR-101)
-
Vehicle control (e.g., DMSO)
-
[14C]-oleic acid
-
Lipid extraction solvents (e.g., hexane/isopropanol)
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter
Methodology:
-
Cell Culture and Treatment: Culture H295R cells to near confluence in 6-well plates. Treat the cells with various concentrations of this compound or vehicle for 24 hours.
-
Radiolabeling: Add [14C]-oleic acid complexed to bovine serum albumin to the culture medium and incubate for 2-4 hours to allow for its incorporation into cholesteryl esters.
-
Lipid Extraction: After incubation, wash the cells with phosphate-buffered saline (PBS) and then extract the cellular lipids using a suitable solvent system (e.g., hexane:isopropanol 3:2, v/v).
-
Thin-Layer Chromatography (TLC): Spot the lipid extracts onto a TLC plate and develop the plate using a solvent system that separates cholesteryl esters from other lipids (e.g., hexane:diethyl ether:acetic acid 80:20:1, v/v/v). Include standards for free cholesterol and cholesteryl esters.
-
Quantification: Visualize the lipid spots (e.g., using iodine vapor) and scrape the spots corresponding to cholesteryl esters into scintillation vials. Quantify the amount of [14C] incorporated into cholesteryl esters using a scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the total protein content of the cell lysate. Compare the CPM in this compound-treated cells to the vehicle control to determine the percentage of inhibition of cholesteryl ester formation.
Mandatory Visualization
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: General experimental workflow for this compound studies.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. ATR-101, a Selective and Potent Inhibitor of Acyl-CoA Acyltransferase 1, Induces Apoptosis in H295R Adrenocortical Cells and in the Adrenal Cortex of Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ATR-101, a selective ACAT1 inhibitor, decreases ACTH-stimulated cortisol concentrations in dogs with naturally occurring Cushing’s syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging medical therapies for congenital adrenal hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cushingsdiseasenews.com [cushingsdiseasenews.com]
Technical Support Center: Investigating Mechanisms of Resistance to Nevanimibe in Adrenocortical Carcinoma
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying mechanisms of resistance to Nevanimibe (formerly ATR-101) in adrenocortical carcinoma (ACC).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective and potent inhibitor of Sterol O-Acyltransferase 1 (SOAT1), also known as Acyl-coenzyme A: cholesterol acyltransferase 1 (ACAT1).[1][2] SOAT1 is an enzyme located in the endoplasmic reticulum that plays a key role in cellular cholesterol homeostasis by converting free cholesterol into cholesteryl esters for storage in lipid droplets.[2] In preclinical studies, this compound was shown to decrease adrenal steroidogenesis at lower doses and induce apoptosis in adrenocortical cells at higher doses.[1]
Q2: What was the clinical efficacy of this compound in adrenocortical carcinoma?
A2: A Phase 1 clinical trial (NCT01898715) evaluated this compound in 63 patients with advanced ACC. The study found that the drug had limited efficacy.[1][3] No patients experienced a complete or partial response. However, 27% of patients (13 out of 48) who had imaging at two months showed stable disease, with four of these patients maintaining stable disease for over four months.[1] The study concluded that the expected drug exposure levels needed to induce apoptosis could not be achieved with the current formulation, limiting its clinical benefit.[1][3]
Q3: Why is understanding resistance to this compound important, given its limited clinical efficacy?
A3: While the clinical efficacy of the tested formulation was limited by achievable dosage, understanding potential resistance mechanisms is crucial for several reasons:
-
Informing Second-Generation Inhibitors: Elucidating how ACC cells might evade SOAT1 inhibition can guide the development of more potent or targeted next-generation compounds.
-
Understanding ACC Biology: Investigating escape pathways provides fundamental insights into the metabolic plasticity and survival strategies of ACC, particularly regarding cholesterol metabolism.
-
Combination Therapy Strategies: Identifying pathways that are activated upon SOAT1 inhibition can reveal vulnerabilities that may be targeted with combination therapies.
-
Patient Stratification: Understanding biomarkers of primary (innate) resistance could help in identifying patient subpopulations who might (or might not) respond to this class of drugs in the future.
Q4: Are there any known, clinically-validated mechanisms of acquired resistance to this compound in ACC?
A4: To date, there are no clinically-validated, published mechanisms of acquired resistance to this compound in ACC. This is primarily because the Phase 1 trial did not demonstrate significant tumor response, and thus, the emergence of acquired resistance was not observed.[1][3] The primary challenge was one of de facto primary resistance, where the necessary therapeutic concentrations for a cytotoxic effect could not be reached.[1] Therefore, current research focuses on understanding the mechanisms of this inherent lack of response and postulating potential acquired resistance pathways.
Troubleshooting Experimental Results
This section addresses specific issues researchers might encounter when studying this compound resistance in in vitro or in vivo models.
Scenario 1: ACC cell line shows high baseline IC50 to this compound.
-
Question: My ACC cell line (e.g., H295R, SW-13) appears to be inherently resistant to this compound, with a much higher IC50 than expected from preclinical reports. What could be the cause?
-
Possible Causes & Troubleshooting Steps:
-
High Expression of Efflux Pumps: ACC is known for the overexpression of P-glycoprotein (ABCB1), which can pump drugs out of the cell.[4]
-
Protocol: Perform qPCR or Western blot to assess the expression levels of ABCB1 and other multidrug resistance proteins (e.g., MRP1, BCRP). To confirm functionality, perform a drug accumulation assay using a fluorescent substrate (e.g., Rhodamine 123) with and without a known efflux pump inhibitor (e.g., verapamil).
-
-
Alterations in Cholesterol Homeostasis: The cell line may have adapted its cholesterol metabolism to be less dependent on the SOAT1 pathway.
-
Protocol: Characterize the baseline lipid profile of the cells. Measure levels of free cholesterol, cholesteryl esters, and lipid droplets (e.g., using Oil Red O or Bodipy staining). Compare these to a more sensitive cell line, if available. Assess the expression of other key cholesterol metabolism genes (e.g., SOAT2, HMGCR, LDLR).
-
-
Activation of Bypass Signaling Pathways: Pro-survival pathways commonly activated in ACC, such as the Wnt/β-catenin or IGF2/IGF1R pathways, may be dominant, overriding the pro-apoptotic signals from SOAT1 inhibition.[4][5][6]
-
Protocol: Profile the activation status of these pathways using Western blot for key markers (e.g., active β-catenin, phosphorylated AKT, phosphorylated ERK). Consider using specific inhibitors of these pathways in combination with this compound to test for synergistic effects.
-
-
Scenario 2: Development of an acquired resistance phenotype in a previously sensitive ACC model.
-
Question: After long-term culture with increasing concentrations of this compound, my ACC cell line has become resistant. How can I identify the mechanism?
-
Possible Mechanisms & Investigation Plan:
-
Upregulation or Mutation of SOAT1: The drug target itself may be altered.
-
Protocol: Sequence the SOAT1 gene in the resistant and parental cell lines to check for mutations that could prevent this compound binding. Use qPCR and Western blot to determine if SOAT1 expression is upregulated in the resistant line.
-
-
Metabolic Reprogramming: Resistant cells may have shifted their metabolic dependencies to bypass the need for cholesteryl ester storage. This could involve increased cholesterol efflux or utilization of alternative energy sources.
-
Protocol: Perform transcriptomic (RNA-seq) and metabolomic analyses to compare the parental and resistant lines. Look for significant changes in pathways related to lipid metabolism, steroidogenesis, and central carbon metabolism.
-
-
Enhanced Antioxidant Capacity: Preclinical studies suggest this compound's cytotoxic effects involve the induction of reactive oxygen species (ROS).[7] Resistant cells may have upregulated antioxidant defenses.
-
Protocol: Measure baseline and this compound-induced ROS levels in both parental and resistant cells using a fluorescent probe (e.g., DCFDA). Assess the expression and activity of key antioxidant enzymes (e.g., glutathione peroxidase, superoxide dismutase).
-
-
Quantitative Data Summary
Table 1: this compound (ATR-101) In Vitro Potency
| Target | Assay Condition | IC50 / EC50 | Reference |
|---|---|---|---|
| Human ACAT1 (SOAT1) | Enzyme Inhibition | 9 nM | [2] |
| Human ACAT2 (SOAT2) | Enzyme Inhibition | 368 nM |[2] |
Table 2: Clinical Response in Phase 1 Trial of this compound in ACC (NCT01898715)
| Parameter | Value | Details | Reference |
|---|---|---|---|
| Number of Patients | 63 | Metastatic ACC, previously failed systemic chemotherapy | [1] |
| Dose Range | 1.6 to 158.5 mg/kg/day | Oral administration | [1] |
| Complete Response (CR) | 0% | - | [1] |
| Partial Response (PR) | 0% | - | [1] |
| Stable Disease (SD) | 27% (13/48) | At 2 months of imaging | [1][3] |
| SD > 4 months | 8.3% (4/48) | - | [1] |
| Most Common Adverse Events | Gastrointestinal (76%) | Diarrhea (44%), Vomiting (35%) |[1] |
Key Experimental Protocols
Protocol 1: Generation of a this compound-Resistant ACC Cell Line
-
Cell Line Selection: Start with an ACC cell line with a known, relatively low IC50 to this compound (e.g., H295R).
-
Initial IC50 Determination: Perform a standard cell viability assay (e.g., MTT, CellTiter-Glo) to determine the baseline IC50 of the parental cell line.
-
Dose Escalation: Culture the cells in media containing this compound at a concentration equal to the IC20.
-
Monitoring and Sub-culturing: Monitor the cells for recovery of normal growth rates. Once the cells are proliferating steadily, sub-culture them and increase the this compound concentration by a factor of 1.5-2.0.
-
Iterative Process: Repeat step 4 for several months. The process is complete when the cell line can proliferate in a concentration that is at least 10-fold higher than the parental IC50.
-
Characterization: Periodically freeze down vials of cells at different stages. Once a resistant line is established, confirm the shift in IC50 and perform single-cell cloning to ensure a homogenous population for downstream analysis.
Visualizations: Signaling Pathways and Logical Workflows
Caption: Fig 1. This compound's mechanism of action in ACC cells.
Caption: Fig 2. Potential resistance pathways to this compound.
Caption: Fig 3. Workflow for identifying resistance mechanisms.
References
- 1. A phase 1 study of this compound HCl, a novel adrenal-specific sterol O-acyltransferase 1 (SOAT1) inhibitor, in adrenocortical carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Frontiers | Current Status and Future Targeted Therapy in Adrenocortical Cancer [frontiersin.org]
- 5. Novel Targeted Therapies in Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic strategies for adrenocortical carcinoma: integrating genomic insights, molecular targeting, and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATR-101 disrupts mitochondrial functions in adrenocortical carcinoma cells and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Nevanimibe-Induced Adrenal Insufficiency in Animal Models
Welcome to the technical support center for researchers utilizing Nevanimibe in animal models. This resource provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to help you anticipate and manage the expected pharmacologic effect of adrenal insufficiency in your experimental subjects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce adrenal insufficiency?
A1: this compound, also known as ATR-101, is a potent and selective inhibitor of Acyl-CoA:cholesterol acyltransferase 1 (ACAT1), also known as Sterol O-acyltransferase 1 (SOAT1).[1][2] ACAT1 is a critical enzyme in the adrenal cortex responsible for esterifying free cholesterol into cholesteryl esters, which are then stored as a readily available substrate for steroid hormone synthesis.[1] By inhibiting ACAT1, this compound depletes these cholesteryl ester stores, thereby reducing the production of all adrenal steroids, including glucocorticoids (cortisol in dogs, corticosterone in rodents), mineralocorticoids (aldosterone), and adrenal androgens.[1][2] This intended pharmacological action directly leads to a state of adrenal insufficiency.
Q2: Why is it important to mitigate this compound-induced adrenal insufficiency in my animal model?
A2: While adrenal insufficiency is an expected on-target effect of this compound, failure to manage it can lead to confounding variables in your research. Systemic hypocortisolism can cause a range of physiological disturbances, including weight loss, lethargy, hypoglycemia, and altered immune function. These effects can obscure the specific outcomes you are investigating and may lead to premature morbidity or mortality in the animal subjects, compromising the integrity of your study. Proactive mitigation allows you to isolate the therapeutic effects of this compound from the systemic consequences of adrenal insufficiency.
Q3: What are the common signs of adrenal insufficiency to monitor in animal models?
A3: Common clinical signs of adrenal insufficiency in animal models include:
-
Weight loss or failure to gain weight
-
Reduced food and water intake
-
Lethargy and decreased activity
-
Piloerection (hair standing on end)
-
Hypothermia
-
Hypoglycemia
-
Electrolyte imbalances (hyponatremia, hyperkalemia) in severe cases
Q4: What are the primary strategies for mitigating this compound-induced adrenal insufficiency?
A4: The primary strategy is glucocorticoid replacement therapy. This involves administering exogenous glucocorticoids, such as corticosterone or hydrocortisone, to maintain physiological levels and prevent the systemic effects of hypocortisolism. The choice of glucocorticoid and the method of administration will depend on the animal model and the experimental design.
Q5: Will glucocorticoid replacement interfere with the intended therapeutic effect of this compound?
A5: In many research contexts, the goal of this compound administration is to reduce the production of specific adrenal steroids (e.g., androgens in models of congenital adrenal hyperplasia or cortisol in models of Cushing's syndrome). Providing physiological replacement of glucocorticoids should not interfere with these goals, as the supraphysiological production of the target steroid will still be inhibited by this compound. However, it is crucial to use a replacement dose that mimics normal physiological levels and does not become supraphysiological, which could introduce its own set of confounding effects.
Troubleshooting Guides
Issue 1: Animals are losing weight rapidly and appear lethargic after starting this compound treatment.
-
Possible Cause: Insufficient glucocorticoid replacement.
-
Troubleshooting Steps:
-
Verify Glucocorticoid Administration: Ensure that the glucocorticoid replacement is being administered correctly and consistently. If using medicated drinking water, monitor daily water consumption to ensure adequate dosing.
-
Increase Glucocorticoid Dose: The initial dose of glucocorticoid replacement may be too low. Increase the dose in a stepwise manner and monitor for clinical improvement.
-
Assess for Other Stressors: Ensure that other environmental or procedural stressors are minimized, as these can exacerbate the effects of adrenal insufficiency.
-
Supportive Care: Provide nutritional support and maintain ambient temperature to support the animal's well-being.
-
Issue 2: How do I know if my glucocorticoid replacement dose is appropriate (not too low or too high)?
-
Possible Cause: Difficulty in achieving a physiological glucocorticoid level.
-
Troubleshooting Steps:
-
Monitor Clinical Signs: Animals with appropriate replacement should maintain normal body weight, activity levels, and food/water intake. The development of signs of hypocortisolism (lethargy, weight loss) indicates an insufficient dose. Conversely, signs of hypercortisolism (polyuria, polydipsia, excessive weight gain) suggest the dose is too high.
-
Blood Glucose Monitoring: Regular monitoring of blood glucose can help identify hypoglycemia, a sign of insufficient glucocorticoid replacement.
-
Hormone Level Monitoring (Optional): If feasible, periodic blood sampling to measure corticosterone/cortisol levels can help to fine-tune the replacement dose. However, this can be challenging due to the pulsatile nature of glucocorticoid secretion and the stress of blood collection.
-
Issue 3: I am observing unexpected changes in electrolyte levels (e.g., hyponatremia, hyperkalemia).
-
Possible Cause: Significant mineralocorticoid deficiency. This compound inhibits the production of all adrenal steroids, including aldosterone, which regulates electrolyte balance.
-
Troubleshooting Steps:
-
Assess Severity: Mild electrolyte changes may not require immediate intervention. However, significant deviations warrant action.
-
Consider Mineralocorticoid Replacement: In cases of persistent and significant electrolyte imbalances, mineralocorticoid replacement with a drug like fludrocortisone may be necessary. This should be done in consultation with a veterinarian experienced in endocrine models.
-
Provide Saline: In the short term, providing 0.9% saline as drinking water can help to manage hyponatremia.
-
Data Presentation
The following tables summarize preclinical data on the effects of this compound (ATR-101) on adrenal hormone levels in dogs. This data can serve as a reference for the expected pharmacologic effects in other animal models.
Table 1: Effect of ATR-101 on ACTH-Stimulated Cortisol Concentrations in Dogs with Cushing's Syndrome
| Treatment Group | N | Mean Baseline ACTH-Stimulated Cortisol (µg/dL) | Mean Post-Treatment ACTH-Stimulated Cortisol (µg/dL) | Mean Reduction (%) |
| Pituitary-Dependent | 7 | 23.5 | 11.8 | 49.8 |
| Adrenal-Dependent | 3 | 19.8 | 9.9 | 50.0 |
| Total | 10 | 22.4 | 11.2 | 50.0 |
Data adapted from a study in dogs with naturally occurring Cushing's syndrome treated with ATR-101.[2]
Table 2: Effect of ATR-101 on Pre-ACTH Cortisol and Aldosterone in Dogs with Cushing's Syndrome
| Hormone | Pre-Treatment Concentration (mean ± SD) | Post-Treatment Concentration (mean ± SD) |
| Pre-ACTH Cortisol (µg/dL) | 6.1 ± 2.5 | 4.8 ± 2.1 |
| Aldosterone (ng/dL) | 15.3 ± 9.8 | 10.1 ± 5.6 |
Data adapted from a study in dogs with naturally occurring Cushing's syndrome treated with ATR-101.[1][2]
Experimental Protocols
Protocol 1: Glucocorticoid Replacement via Medicated Drinking Water (Rat Model)
This protocol is a general guideline and may require optimization based on the specific strain of rat and the dose of this compound used.
-
Objective: To provide continuous, non-invasive glucocorticoid replacement to rats treated with this compound.
-
Materials:
-
Corticosterone (e.g., Sigma-Aldrich, C2505)
-
Ethanol (100%)
-
Standard drinking water
-
Light-protected water bottles
-
-
Procedure:
-
Prepare a stock solution of corticosterone by dissolving it in 100% ethanol.
-
Dilute the stock solution in the drinking water to achieve the desired final concentration (e.g., 25-50 µg/mL of corticosterone, with a final ethanol concentration of 1-2%).[3][4]
-
Provide the medicated water in light-protected bottles, as corticosterone is light-sensitive.
-
Replace the medicated water every 2-3 days to ensure stability.
-
Measure daily water consumption per cage to monitor the average dose of corticosterone consumed by each animal. Adjust the concentration if necessary based on clinical signs and water intake.
-
Protocol 2: Glucocorticoid Replacement via Subcutaneous Pellet Implantation (Mouse Model)
This method provides a sustained release of corticosterone, reducing the need for daily administration.
-
Objective: To provide long-term, stable glucocorticoid replacement in mice receiving this compound.
-
Materials:
-
Slow-release corticosterone pellets (e.g., Innovative Research of America)
-
Surgical instruments (scalpel, forceps)
-
Wound clips or sutures
-
Anesthetic (e.g., isoflurane)
-
Antiseptic solution (e.g., Betadine)
-
Analgesics
-
-
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic protocol.
-
Shave and disinfect the surgical site on the dorsal side, between the shoulder blades.
-
Make a small incision in the skin.
-
Using forceps, create a small subcutaneous pocket.
-
Insert the slow-release corticosterone pellet into the pocket.
-
Close the incision with a wound clip or suture.
-
Administer post-operative analgesics as per institutional guidelines.
-
Monitor the animal for recovery and signs of infection.
-
Protocol 3: ACTH Stimulation Test to Confirm Adrenal Suppression (Rodent Model)
This test can be used to verify the extent of adrenal suppression induced by this compound.
-
Objective: To assess the adrenal cortex's ability to produce corticosterone in response to an ACTH challenge.
-
Materials:
-
Cosyntropin (synthetic ACTH)
-
Saline for dilution
-
Blood collection supplies (e.g., micro-hematocrit tubes, EDTA-coated tubes)
-
-
Procedure:
-
Take a baseline blood sample to measure basal corticosterone levels.
-
Administer a dose of cosyntropin (typically 1-5 µg/kg, intravenously or intraperitoneally).
-
Collect a second blood sample at a specified time point post-injection (e.g., 30 or 60 minutes).
-
Process the blood samples to separate plasma or serum and store at -80°C until analysis.
-
Measure corticosterone concentrations in the pre- and post-stimulation samples using a validated assay (e.g., ELISA or RIA). A blunted or absent response in the post-stimulation sample indicates adrenal suppression.
-
Visualizations
Caption: Mechanism of this compound-induced adrenal insufficiency.
Caption: Experimental workflow for mitigating adrenal insufficiency.
References
- 1. ATR-101, a selective ACAT1 inhibitor, decreases ACTH-stimulated cortisol concentrations in dogs with naturally occurring Cushing’s syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recapitulation and reversal of a persistent depression-like syndrome in rodent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Corticosterone administration in drinking water decreases high-fat diet intake but not preference in male rats - PMC [pmc.ncbi.nlm.nih.gov]
Improving the therapeutic window of Nevanimibe in preclinical studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Nevanimibe (formerly ATR-101) in a preclinical setting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Acyl-CoA:Cholesterol Acyltransferase 1 (ACAT1), also known as Sterol O-acyltransferase 1 (SOAT1).[1] This enzyme is located in the endoplasmic reticulum (ER) and is responsible for esterifying intracellular free cholesterol into cholesteryl esters for storage in lipid droplets.[1] By inhibiting ACAT1, this compound leads to an accumulation of intracellular free cholesterol, which triggers ER stress and the unfolded protein response, ultimately leading to apoptosis in adrenocortical cells.[1] At lower concentrations, this compound can also decrease adrenal steroidogenesis.[2]
Q2: In which preclinical models has this compound shown activity?
A2: this compound has demonstrated activity in both in vitro and in vivo preclinical models. In vitro, it induces apoptosis in the human adrenocortical carcinoma cell line H295R.[1] In vivo studies in dogs have shown that this compound can decrease the production of adrenocortical steroids and selectively induce apoptosis in the adrenal cortex.[1]
Q3: What are the known dose-limiting toxicities or adverse effects of this compound in preclinical and clinical studies?
A3: In clinical trials, the most common treatment-emergent adverse events are gastrointestinal disorders, including diarrhea and vomiting.[3] Adrenal insufficiency has also been observed as a pharmacologic effect of the drug.[3] A major challenge with the current formulation in clinical settings is the high pill burden required to achieve therapeutic exposure, which can contribute to gastrointestinal side effects.[3]
Q4: How should this compound be prepared for in vitro experiments?
A4: For in vitro studies, this compound hydrochloride can be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Further dilutions can then be made in the appropriate cell culture medium. It is recommended to prepare fresh dilutions for each experiment and to be mindful of the final DMSO concentration in the culture, as high concentrations can be toxic to cells.
Q5: Are there any known factors that can enhance the activity of this compound?
A5: Yes, preclinical studies have shown that exogenous cholesterol significantly potentiates the apoptotic activity of this compound in H295R cells.[1] This suggests that the accumulation of free cholesterol is a key driver of its cytotoxic effects.
Troubleshooting Guides
Issue 1: Inconsistent or No Apoptotic Effect in H295R Cells
| Potential Cause | Troubleshooting Step |
| Suboptimal Drug Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for inducing apoptosis in your specific H295R cell culture conditions. |
| Low Intracellular Cholesterol | The apoptotic effect of this compound is dependent on the accumulation of free cholesterol.[1] Ensure your cell culture medium contains an adequate source of cholesterol. Consider co-treatment with a low concentration of exogenous cholesterol to potentiate the effect. |
| Cell Line Integrity | Verify the identity and health of your H295R cell line. High passage numbers can lead to phenotypic drift. |
| Assay Sensitivity | Ensure your apoptosis detection method (e.g., Annexin V/PI staining, caspase activity assay) is sensitive enough to detect the expected level of apoptosis. Include positive and negative controls in your experiment. |
Issue 2: Drug Precipitation in In Vitro Assays
| Potential Cause | Troubleshooting Step |
| Poor Solubility in Aqueous Media | This compound hydrochloride has limited solubility in aqueous solutions. When diluting the DMSO stock solution into your culture medium, ensure rapid and thorough mixing to prevent precipitation. Prepare working solutions fresh for each experiment. |
| High Final Concentration | If you are testing high concentrations of this compound, you may exceed its solubility limit in the final assay volume. Consider using a vehicle with better solubilizing properties, if compatible with your cell model. |
| Interaction with Media Components | Certain components of cell culture media or serum may reduce the solubility of the compound. If you suspect this, you can test the solubility of this compound in your specific media formulation. |
Issue 3: High Variability in In Vivo Tumor Growth Inhibition Studies
| Potential Cause | Troubleshooting Step |
| Inconsistent Drug Formulation/Dosing | For oral gavage, ensure a homogenous and stable suspension of this compound is prepared for each dosing session. Use a consistent technique to minimize stress on the animals, as stress can impact tumor growth.[4] |
| Tumor Heterogeneity | Adrenocortical carcinoma is known for its heterogeneity.[5] Ensure that the initial tumor volumes of your xenograft models are as uniform as possible across all treatment and control groups. |
| Animal Health | Monitor the general health of the animals closely. Gastrointestinal side effects may lead to reduced food and water intake, which can affect the overall health of the animal and influence experimental outcomes. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound (ATR-101)
| Cell Line | Assay | Endpoint | Reported Value | Reference |
| H295R | ACAT1 Inhibition | Decrease in cholesteryl esters, increase in free cholesterol | Qualitatively demonstrated | [1] |
| H295R | Apoptosis | Increased Caspase-3/7 activity | Qualitatively demonstrated | [1] |
Note: Specific IC50/EC50 values from preclinical studies were not available in the searched literature. Researchers should determine these values empirically in their experimental systems.
Table 2: Clinical Trial Dose Ranges for this compound
| Indication | Phase | Dose Range | Reference |
| Adrenocortical Carcinoma | 1 | 1.6 mg/kg/day to 158.5 mg/kg/day | [3] |
| Congenital Adrenal Hyperplasia | 2b | 1000-2000 mg twice per day | [6] |
Note: These are human clinical trial doses and should only be used as a reference for designing preclinical studies. Appropriate allometric scaling and dose-range finding studies in the selected animal model are necessary.
Experimental Protocols
Protocol 1: In Vitro Apoptosis Assessment in H295R Cells using Annexin V/Propidium Iodide Staining
-
Cell Seeding: Seed H295R cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the assay. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound from a DMSO stock. Treat the cells with the desired concentrations of this compound for the specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: After treatment, collect the culture medium (which contains detached apoptotic cells). Wash the adherent cells with PBS and detach them using a gentle, non-enzymatic cell dissociation solution. Combine the detached cells with the collected medium.
-
Staining: Centrifuge the cell suspension and wash the cell pellet with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 2: In Vivo Formulation and Administration for a Mouse Xenograft Model
-
Formulation Preparation (Suspension for Oral Gavage):
-
Prepare a vehicle solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water.
-
Weigh the required amount of this compound powder.
-
Triturate the this compound powder with a small amount of the vehicle to create a uniform paste.
-
Gradually add the remaining vehicle while continuously mixing to obtain a homogenous suspension at the desired concentration.
-
Maintain the suspension under constant agitation during the dosing procedure to ensure uniform dosage.
-
-
Dosing Procedure (Oral Gavage):
-
Handle the mice gently to minimize stress.
-
Use an appropriate size and type of gavage needle for the age and weight of the mice.
-
Administer the calculated volume of the this compound suspension slowly and carefully to avoid injury.
-
Dose the control group with the vehicle only.
-
-
Monitoring:
-
Monitor the animals daily for any signs of toxicity, including weight loss, changes in behavior, and signs of gastrointestinal distress.
-
Measure tumor volume regularly (e.g., twice a week) using calipers.
-
Visualizations
Caption: this compound inhibits ACAT1, leading to free cholesterol accumulation, ER stress, and apoptosis.
Caption: Workflow for assessing this compound's in vitro efficacy and therapeutic window.
Caption: A logical approach to troubleshooting inconsistent in vitro results with this compound.
References
- 1. ATR-101, a Selective and Potent Inhibitor of Acyl-CoA Acyltransferase 1, Induces Apoptosis in H295R Adrenocortical Cells and in the Adrenal Cortex of Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A phase 1 study of this compound HCl, a novel adrenal-specific sterol O-acyltransferase 1 (SOAT1) inhibitor, in adrenocortical carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Update on in-vivo preclinical research models in adrenocortical carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
Validation & Comparative
A Comparative Analysis of Nevanimibe and Mitotane for Adrenocortical Carcinoma
For Researchers, Scientists, and Drug Development Professionals
Adrenocortical carcinoma (ACC) is a rare and aggressive malignancy with limited therapeutic options. For decades, mitotane has been the cornerstone of medical treatment for ACC, despite its significant toxicity and modest efficacy. The development of novel targeted therapies, such as nevanimibe, offers potential new avenues for treatment. This guide provides a detailed comparison of this compound and mitotane, focusing on their mechanisms of action, clinical data, and the experimental basis for our current understanding.
At a Glance: this compound vs. Mitotane
| Feature | This compound | Mitotane |
| Mechanism of Action | Selective inhibitor of Sterol O-acyltransferase 1 (SOAT1), also known as Acyl-CoA:cholesterol acyltransferase 1 (ACAT1).[1][2] This leads to an accumulation of free cholesterol, inducing apoptosis in adrenocortical cells and inhibiting steroidogenesis.[1][3] | Induces mitochondrial damage and apoptosis in adrenocortical cells.[4] It also inhibits key enzymes in the steroidogenesis pathway. |
| Clinical Efficacy | In a Phase 1 trial (NCT01898715) of heavily pretreated ACC patients (most of whom had failed mitotane), no complete or partial responses were observed. However, 27% of evaluable patients had stable disease at 2 months.[1][3][5] | The FIRM-ACT trial showed that mitotane in combination with etoposide, doxorubicin, and cisplatin (EDP-M) resulted in a higher response rate (23.2%) and longer progression-free survival (5.0 months) compared to streptozocin plus mitotane (9.2% and 2.1 months, respectively).[6][7][8] |
| Primary Molecular Target | Sterol O-acyltransferase 1 (SOAT1)[1][2] | Primarily targets mitochondria, leading to membrane depolarization and rupture.[4] |
| Administration | Oral[1][3] | Oral |
| Common Side Effects | Gastrointestinal disorders (diarrhea, vomiting), adrenal insufficiency.[1][3][5] | Gastrointestinal disturbances, neurological toxicity, adrenal insufficiency. |
| Development Stage | Phase 1 clinical trial completed for ACC.[1][3][5] Further development for ACC is uncertain. | Approved and established standard of care for ACC. |
Mechanism of Action: A Tale of Two Pathways
The antitumor effects of this compound and mitotane stem from distinct molecular mechanisms, both ultimately leading to the demise of adrenocortical carcinoma cells.
This compound: Targeting Cholesterol Esterification
This compound is a potent and selective inhibitor of Sterol O-acyltransferase 1 (SOAT1), an enzyme crucial for the esterification of intracellular free cholesterol into cholesteryl esters for storage in lipid droplets.[2][9] By blocking SOAT1, this compound disrupts cholesterol homeostasis within the cancer cell.[2] This disruption is believed to exert its anti-tumor effects through two primary mechanisms:
-
Induction of Apoptosis: The accumulation of unesterified free cholesterol in the endoplasmic reticulum and other cellular membranes leads to significant cellular stress, ultimately triggering programmed cell death (apoptosis).[1][3]
-
Inhibition of Steroidogenesis: Adrenal steroidogenesis is heavily dependent on a steady supply of cholesterol. By preventing the storage and mobilization of cholesterol, this compound limits the substrate available for the synthesis of adrenal steroids.[1][3][10]
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. What are SOAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. A phase 1 study of this compound HCl, a novel adrenal-specific sterol O-acyltransferase 1 (SOAT1) inhibitor, in adrenocortical carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Mitotane Action in Adrenocortical Cancer Based on In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase 1 study of this compound HCl, a novel adrenal-specific sterol O-acyltransferase 1 (SOAT1) inhibitor, in adrenocortical carcinoma - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
- 7. Combination chemotherapy in advanced adrenocortical carcinoma - ecancer [ecancer.org]
- 8. Combination chemotherapy in advanced adrenocortical carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. endocrine-abstracts.org [endocrine-abstracts.org]
Comparative Efficacy of ATR-101 and Other ACAT Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of ATR-101 and other inhibitors of Acyl-CoA: Cholesterol Acyltransferase (ACAT). The information presented is supported by experimental data to aid in the evaluation and selection of these compounds for further investigation.
Introduction to ACAT Inhibitors
Acyl-CoA: Cholesterol Acyltransferase (ACAT) is an intracellular enzyme that plays a critical role in cellular cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[1] There are two isoforms of this enzyme, ACAT1 and ACAT2, which have distinct tissue distributions and physiological functions. ACAT1 is ubiquitously expressed and is the primary isoform in the adrenal glands, macrophages, and brain, while ACAT2 is predominantly found in the liver and intestines.[2] The dysregulation of ACAT activity has been implicated in several diseases, including atherosclerosis, cancer, and neurodegenerative disorders, making it an attractive target for therapeutic intervention.[2][3]
ATR-101 (also known as nevanimibe) is a selective inhibitor of ACAT1 and has been investigated primarily for its potential in treating adrenocortical carcinoma (ACC).[4] Other notable ACAT inhibitors include avasimibe, pactimibe, and eflucimibe, which have been evaluated for various indications, most notably for the treatment of hyperlipidemia and atherosclerosis, with some also being explored in oncology.[5][6][7] This guide will compare the efficacy of ATR-101 with these other ACAT inhibitors based on available preclinical and clinical data.
Comparative Efficacy and Selectivity
The potency and selectivity of ACAT inhibitors are critical determinants of their therapeutic potential and safety profile. The following table summarizes the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values for ATR-101 and other selected ACAT inhibitors against ACAT1 and ACAT2.
| Inhibitor | Target(s) | IC50/EC50 (ACAT1) | IC50/EC50 (ACAT2) | Key Therapeutic Area(s) |
| ATR-101 (this compound) | ACAT1 >> ACAT2 | 9 nM (EC50) [2] | 368 nM (EC50) [2] | Adrenocortical Carcinoma [4] |
| Avasimibe (CI-1011) | ACAT1 & ACAT2 | 24 µM (IC50)[1][8] | 9.2 µM (IC50)[1][8] | Hyperlipidemia, Cancer[8][9] |
| Pactimibe (CS-505) | ACAT1 & ACAT2 | 4.9 µM (IC50)[4] | 3.0 µM (IC50)[4] | Atherosclerosis[3] |
| Eflucimibe (F-12511) | ACAT1 & ACAT2 | 3 nM (IC50 in HepG2 cells)[7][10] | 7 nM (IC50 in CaCo-2 cells)[7][10] | Hyperlipidemia[7] |
| K-604 | ACAT1 selective | 0.45 µM (IC50)[2] | >100 µM (IC50) | Atherosclerosis[11] |
As the data indicates, ATR-101 demonstrates high potency and significant selectivity for ACAT1 over ACAT2.[2] This selectivity is thought to contribute to its specific adrenalytic activity, making it a candidate for ACC treatment. In contrast, avasimibe and pactimibe are dual inhibitors of both ACAT1 and ACAT2.[4][8] Eflucimibe shows high potency against ACAT in cellular assays, with slight selectivity for ACAT1- or ACAT2-dominant cell lines depending on the context.[7][10]
Mechanism of Action and Signaling Pathways
The primary mechanism of action for ACAT inhibitors is the blockage of cholesterol esterification. However, the downstream consequences of this inhibition can vary between compounds and cell types, leading to different biological outcomes.
ATR-101
ATR-101 exhibits a dual mechanism of action, particularly in adrenocortical carcinoma cells.
-
ACAT1 Inhibition and ER Stress-Induced Apoptosis : As a potent ACAT1 inhibitor, ATR-101 blocks the conversion of free cholesterol to cholesteryl esters. This leads to an accumulation of free cholesterol in the endoplasmic reticulum (ER), causing ER stress. Prolonged ER stress activates the unfolded protein response (UPR) and triggers a cascade of events leading to apoptosis, or programmed cell death, through the activation of caspases.
-
Mitochondrial Dysfunction : Independent of its ACAT1 inhibition, ATR-101 has been shown to directly target mitochondria.[12] It inhibits the F1F0-ATP synthase, leading to a decrease in ATP production, an increase in mitochondrial membrane potential, and the generation of reactive oxygen species (ROS).[12] This mitochondrial dysfunction further contributes to the apoptotic cascade through the release of cytochrome c.[12]
Other ACAT Inhibitors
The primary focus for other ACAT inhibitors like avasimibe and pactimibe has been on their lipid-lowering effects for the treatment of atherosclerosis. The intended mechanism was to prevent the formation of foam cells in arterial walls by inhibiting cholesterol esterification in macrophages.[5] However, clinical trials for pactimibe in atherosclerosis were terminated due to a lack of efficacy and an observed increase in cardiovascular events.[13][14]
More recently, avasimibe has been investigated as an anti-cancer agent. Its mechanism in cancer cells involves the induction of cell cycle arrest and apoptosis.[15] Some studies suggest that avasimibe may exert its anti-tumor effects by targeting pathways such as FoxM1-AKR1C1 and activating the PPARγ signaling pathway.[15][16]
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of these inhibitors are provided below.
Cell Viability Assessment (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
Materials:
-
96-well cell culture plates
-
Cells of interest (e.g., H295R for ACC studies)
-
Complete cell culture medium
-
ACAT inhibitors (ATR-101, avasimibe, etc.)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[5][17]
-
Treat the cells with various concentrations of the ACAT inhibitors and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).[5][17]
-
Following treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[18]
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[18]
-
Incubate the plate for at least 2 hours (or overnight) at 37°C in a humidified atmosphere.[5]
-
Measure the absorbance at 570 nm using a microplate reader.[17]
Caspase Activity Assay (Fluorometric)
This assay quantifies the activity of key apoptosis-executing enzymes, caspases 3 and 7.
Materials:
-
Treated and control cells
-
Lysis buffer
-
Caspase-3/7 substrate (e.g., Ac-DEVD-AMC)
-
Assay buffer
-
96-well black plates
-
Fluorometric microplate reader
Procedure:
-
Induce apoptosis in cells by treating with ACAT inhibitors for the desired time.[19]
-
Lyse the cells using the provided lysis buffer.
-
Add the caspase-3/7 substrate to the cell lysate in a 96-well black plate.[20]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[21]
-
Measure the fluorescence with an excitation wavelength of 380 nm and an emission wavelength of 420-460 nm.[19] The fluorescence intensity is proportional to the caspase-3/7 activity.
ACAT Activity Assay (Cell-based)
This protocol measures the ability of a compound to inhibit the esterification of cholesterol in cultured cells.
Materials:
-
Cells expressing ACAT1 or ACAT2 (e.g., transfected CHO cells or specific cancer cell lines)
-
[14C]-oleic acid complexed to bovine serum albumin (BSA)
-
ACAT inhibitors
-
Lipid extraction solvents (e.g., hexane/isopropanol)
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of the ACAT inhibitor for 1-2 hours.
-
Add [14C]-oleic acid-BSA complex to the cells and incubate for 2-4 hours to allow for cholesterol esterification.
-
Wash the cells with PBS and extract the lipids using a hexane/isopropanol mixture.
-
Separate the neutral lipids, including cholesteryl esters, by TLC.
-
Quantify the amount of radiolabeled cholesteryl ester by scintillation counting.
-
Calculate the percentage of inhibition of ACAT activity relative to the vehicle-treated control.
Summary and Conclusion
ATR-101 distinguishes itself from other ACAT inhibitors through its high selectivity for ACAT1 and its dual mechanism of action that includes both ER stress-induced apoptosis and direct mitochondrial disruption.[2] This unique profile makes it a promising candidate for the targeted therapy of adrenocortical carcinoma. While other ACAT inhibitors like avasimibe have shown anti-cancer properties in preclinical models, their lack of selectivity and differing downstream signaling pathways may result in different efficacy and toxicity profiles. The clinical development of some non-selective ACAT inhibitors for atherosclerosis has been met with challenges, highlighting the importance of understanding the specific roles of ACAT isoforms and the context-dependent effects of their inhibition.[13][14] For researchers in drug development, the comparative data presented here underscores the potential of isoform-selective ACAT inhibition as a therapeutic strategy and provides a foundation for the further investigation of ATR-101 and the development of novel ACAT-targeting compounds.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. login.medscape.com [login.medscape.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Pharmacological profile of F 12511, (S)-2',3', 5'-trimethyl-4'-hydroxy-alpha-dodecylthioacetanilide a powerful and systemic acylcoenzyme A: cholesterol acyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. Eflucimibe (F12511) | ACAT inhibitor | Probechem Biochemicals [probechem.com]
- 11. | BioWorld [bioworld.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. ACAT inhibition and progression of carotid atherosclerosis in patients with familial hypercholesterolemia: the CAPTIVATE randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fiercebiotech.com [fiercebiotech.com]
- 15. Acyl-coenzyme A: cholesterol acyltransferase inhibitor avasimibe suppresses tumorigenesis and induces G1-phase cell-cycle arrest by activating PPARγ signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. docs.aatbio.com [docs.aatbio.com]
- 21. promega.com [promega.com]
Head-to-Head Comparison: Nevanimibe and Ketoconazole for Cushing's Syndrome
An objective guide for researchers and drug development professionals, presenting available data, experimental methodologies, and signaling pathway visualizations to compare Nevanimibe and Ketoconazole in the context of Cushing's syndrome.
This guide provides a detailed comparison of this compound and ketoconazole, two oral medications with distinct mechanisms for inhibiting cortisol production, a key therapeutic goal in Cushing's syndrome. While ketoconazole is an established, albeit with safety considerations, treatment for hypercortisolism, this compound is an investigational agent with limited clinical data in this specific indication. This document aims to present the available scientific information to aid in research and development efforts.
Mechanism of Action
Ketoconazole: An imidazole derivative, ketoconazole is a potent inhibitor of several cytochrome P450 (CYP450) enzymes involved in adrenal steroidogenesis.[1][2] Its primary action in reducing cortisol synthesis is through the inhibition of CYP17A1 (17α-hydroxylase).[1] It also inhibits CYP11B1 (11β-hydroxylase), CYP11B2 (aldosterone synthase), and at higher concentrations, the cholesterol side-chain cleavage enzyme (P450scc).[1] This broad-spectrum inhibition leads to a rapid decrease in cortisol levels.[1]
This compound (ATR-101): this compound is a selective inhibitor of acyl-CoA:cholesterol acyltransferase 1 (ACAT1), also known as sterol O-acyltransferase 1 (SOAT1).[3] ACAT1 is crucial for the esterification of cholesterol, a necessary step for its storage in adrenal cells and subsequent use in steroid hormone synthesis.[3] By inhibiting ACAT1, this compound reduces the available pool of cholesterol for steroidogenesis.[3] At higher doses, it has been shown to induce apoptosis in adrenocortical cells.[3][4]
Efficacy in Hypercortisolism
A direct comparison of the efficacy of this compound and ketoconazole in patients with Cushing's syndrome is not possible due to the lack of published clinical trial data for this compound in this specific patient population. A Phase 2 study of this compound for endogenous Cushing's syndrome was terminated, and the results have not been made public.[5][6] The available efficacy data for this compound is derived from a study in patients with congenital adrenal hyperplasia (CAH), a distinct condition also characterized by adrenal androgen excess.
Ketoconazole in Cushing's Syndrome:
Multiple retrospective studies have demonstrated the efficacy of ketoconazole in normalizing urinary free cortisol (UFC) levels in patients with Cushing's syndrome. Normalization rates have been reported to range from 43% to 80%.[7] In a French retrospective study of 200 patients with Cushing's disease, 49.3% of patients achieved normal UFC levels with ketoconazole monotherapy.[7] Another retrospective cohort study found that 66% of patients with Cushing's disease had a complete response to ketoconazole.[8][9] Reductions in cortisol levels are associated with improvements in the clinical and biochemical features of the disease.[10][11]
This compound in Congenital Adrenal Hyperplasia (CAH):
In a Phase 2, single-blind, dose-titration study involving 10 adults with classic CAH, this compound treatment led to a reduction in 17-hydroxyprogesterone (17-OHP), a key biomarker in CAH.[4][12][13] Two out of nine subjects who completed the study met the primary endpoint of 17-OHP levels decreasing to ≤2 times the upper limit of normal.[3][4] Five other subjects experienced a 27% to 72% decrease in 17-OHP levels.[4][12][13] It is important to note that these findings in a CAH population may not be directly extrapolated to Cushing's syndrome.
Safety and Tolerability
Ketoconazole:
The primary safety concern associated with ketoconazole is hepatotoxicity, with liver enzyme elevations reported in approximately 15% of patients with Cushing's syndrome.[1] While serious liver injury is rare, it can be fatal, necessitating regular monitoring of liver function.[1][14] Other common side effects include gastrointestinal issues (nausea, vomiting), adrenal insufficiency, and endocrine effects such as gynecomastia.[2][7][8][15]
This compound:
The safety profile of this compound has been evaluated in studies of patients with adrenocortical carcinoma (ACC) and CAH. The most frequently reported adverse events are gastrointestinal disorders, including diarrhea and vomiting.[5][16][17] In a Phase 1 study in ACC, these gastrointestinal side effects were generally low-grade.[16] Adrenal insufficiency has also been observed as a pharmacologic effect of the drug.[16][17]
Quantitative Data Summary
Table 1: Efficacy of Ketoconazole in Cushing's Syndrome
| Study Type | Number of Patients | Primary Endpoint | Efficacy Outcome | Citation |
| Retrospective Cohort | 33 (Cushing's Disease) | Hypercortisolism Control | 66% Complete Response, 9% Partial Response | [8][9] |
| French Retrospective Study | 200 (Cushing's Disease) | UFC Normalization | 49.3% Achieved Normal UFC | [7] |
| Meta-analysis | N/A | Hypercortisolism Control (Post-surgery) | ~63% Control of Hypercortisolism | [18] |
| Various Studies (Range) | >800 | UFC Normalization | 43% - 80% Achieved Normal UFC | [7] |
Table 2: Efficacy of this compound in Congenital Adrenal Hyperplasia
| Study Type | Number of Patients | Primary Endpoint | Efficacy Outcome | Citation |
| Phase 2, Single-Blind | 10 (9 completed) | 17-OHP ≤2x ULN | 2 of 9 subjects met the primary endpoint. 5 others had a 27-72% decrease in 17-OHP. | [3][4][12][13] |
Table 3: Common Adverse Events
| Drug | Common Adverse Events | Serious Adverse Events | Citation |
| Ketoconazole | Gastrointestinal (nausea, vomiting), Adrenal insufficiency, Elevated liver enzymes, Gynecomastia | Hepatotoxicity (can be severe and fatal) | [1][2][7][8][15] |
| This compound | Gastrointestinal (diarrhea, vomiting) | Adrenal insufficiency | [5][16][17] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Adrenal steroidogenesis pathway showing the sites of action for this compound and Ketoconazole.
Caption: General experimental workflow for a clinical trial evaluating cortisol-lowering agents.
Experimental Protocols
24-Hour Urinary Free Cortisol (UFC) Measurement
Objective: To quantify the total amount of unbound cortisol excreted in the urine over a 24-hour period, providing an integrated measure of daily cortisol production.
Materials:
-
24-hour urine collection container (plastic, often with a preservative, though some methods require no preservative).[19]
-
Refrigeration or a cool storage place for the collection container.
Procedure:
-
Start of Collection: On day 1, the patient should urinate into the toilet upon waking in the morning and note the exact time. This first urine sample is discarded.[20][21]
-
Collection Period: For the next 24 hours, all urine must be collected in the special container provided.[20][21] The container should be kept in a cool place, such as a refrigerator, during the entire collection period.[22][23]
-
End of Collection: On day 2, exactly 24 hours after the start time, the patient should urinate one last time and add this urine to the container.[20]
-
Sample Submission: The capped container with the complete 24-hour urine sample should be transported to the laboratory as soon as possible.[22][23] The total volume of the collected urine is recorded.[19][20]
-
Analysis: The laboratory will measure the concentration of free cortisol in an aliquot of the 24-hour urine sample, typically using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19] The result is then calculated as micrograms (µg) of cortisol per 24 hours.
Interpretation: Elevated UFC levels are a hallmark of Cushing's syndrome.[20] A decrease in UFC levels during treatment indicates a therapeutic response. Normal ranges can vary between laboratories.[21]
ACTH (Cosyntropin) Stimulation Test
Objective: To assess the adrenal gland's ability to produce cortisol in response to stimulation by adrenocorticotropic hormone (ACTH). This test is primarily used to diagnose adrenal insufficiency but can also provide information on adrenal reserve during treatment with steroidogenesis inhibitors.
Materials:
-
Cosyntropin (synthetic ACTH).
-
Syringes and needles for blood collection and administration of cosyntropin.
-
Blood collection tubes (typically serum separator tubes).
-
Centrifuge.
Procedure:
-
Baseline Sample: A baseline blood sample is drawn for the measurement of serum cortisol.[24] In some protocols, a baseline ACTH level is also measured.[25]
-
Cosyntropin Administration: A standard dose of 0.25 mg of cosyntropin is administered either intravenously (IV) or intramuscularly (IM).[24] The exact time of administration is recorded.
-
Post-Stimulation Samples: Blood samples for serum cortisol are drawn at 30 and 60 minutes after the cosyntropin injection.[24]
-
Sample Processing: The blood samples are allowed to clot, then centrifuged to separate the serum. The serum is then analyzed for cortisol concentration.
Interpretation:
-
Normal Response: A normal response is generally considered a post-stimulation serum cortisol level that rises above a certain threshold (e.g., >18-20 µg/dL or >500-600 nmol/L), indicating adequate adrenal reserve.[26]
-
Adrenal Insufficiency: A subnormal cortisol response suggests adrenal insufficiency.[26] In the context of monitoring treatment with adrenal steroidogenesis inhibitors, a blunted response may indicate over-suppression of the adrenal glands.
Conclusion
Ketoconazole is a well-established medical therapy for Cushing's syndrome with proven efficacy in reducing cortisol levels, though its use requires careful monitoring due to the risk of hepatotoxicity. This compound represents a novel approach to inhibiting steroidogenesis by targeting ACAT1. While preclinical data and a study in CAH suggest a potential role for this compound in conditions of adrenal steroid excess, there is currently a lack of clinical trial data to support its efficacy and safety specifically in Cushing's syndrome. Further research, including the completion and publication of well-designed clinical trials in the target population, is necessary to determine the potential role of this compound in the management of Cushing's syndrome and to allow for a direct comparison with established therapies like ketoconazole.
References
- 1. d-nb.info [d-nb.info]
- 2. Frontiers | Ketoconazole as second-line treatment for Cushing’s disease after transsphenoidal surgery: systematic review and meta-analysis [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. A Phase 2, Multicenter Study of this compound for the Treatment of Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. cushingsdiseasenews.com [cushingsdiseasenews.com]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of ketoconazole as a treatment for Cushing’s disease in a retrospective cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ketoconazole in Cushing’s syndrome: a profile of its use: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 11. researchgate.net [researchgate.net]
- 12. A Phase 2, Multicenter Study of this compound for the Treatment of Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 14. cushingsdiseasenews.com [cushingsdiseasenews.com]
- 15. Evaluation of ketoconazole as a treatment for Cushing's disease in a retrospective cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 17. A phase 1 study of this compound HCl, a novel adrenal-specific sterol O-acyltransferase 1 (SOAT1) inhibitor, in adrenocortical carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ketoconazole as second-line treatment for Cushing’s disease after transsphenoidal surgery: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cortisol, Urine | MLabs [mlabs.umich.edu]
- 20. labcorp.com [labcorp.com]
- 21. uclahealth.org [uclahealth.org]
- 22. Cortisol, Urinary Free (HPLC) [healthcare.uiowa.edu]
- 23. Cortisol urine test: Uses, procedure, and results [medicalnewstoday.com]
- 24. testmenu.com [testmenu.com]
- 25. toplinemd.com [toplinemd.com]
- 26. Adrenocorticotropic Hormone (Cosyntropin) Stimulation Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the Anti-Steroidogenic Effects of Nevanimibe In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nevanimibe's in vivo anti-steroidogenic effects against other alternatives, supported by experimental data. It is designed to assist researchers and drug development professionals in evaluating this compound as a potential therapeutic agent for conditions characterized by steroid hormone excess.
Introduction to this compound and its Mechanism of Action
This compound (formerly known as ATR-101) is an orally administered, selective inhibitor of Acyl-CoA:cholesterol acyltransferase 1 (ACAT1), also known as sterol O-acyltransferase 1 (SOAT1).[1][2] ACAT1 is a crucial enzyme located in the endoplasmic reticulum that catalyzes the esterification of intracellular free cholesterol into cholesteryl esters for storage.[1] Steroid hormones, including cortisol and androgens, are synthesized from cholesterol. By inhibiting ACAT1, this compound reduces the pool of cholesteryl esters available for steroidogenesis, thereby decreasing the production of adrenal steroids.[2] At lower doses, this compound has been shown to decrease adrenal steroidogenesis, while at higher concentrations, it can induce apoptosis (programmed cell death) in adrenocortical cells.[1][3] This dual mechanism makes it a compound of interest for diseases like congenital adrenal hyperplasia (CAH) and adrenocortical carcinoma (ACC).[2][3]
Signaling Pathway of this compound's Anti-Steroidogenic Effect
This compound's primary mechanism of action is the inhibition of ACAT1. This disrupts the normal homeostatic mechanism for managing intracellular cholesterol levels, leading to a reduction in the substrate available for steroid hormone synthesis.
Caption: Mechanism of this compound's anti-steroidogenic action.
Comparative Efficacy of this compound: In Vivo Data
The following tables summarize the quantitative data from in vivo studies on this compound, including preclinical animal models and human clinical trials.
Preclinical Data: Canine Model
A study in dogs with naturally occurring Cushing's syndrome demonstrated this compound's ability to reduce cortisol levels.
| Species | Condition | Dosage | Duration | Key Findings | Reference |
| Dog | Cushing's Syndrome | 3 mg/kg (days 1-7) then 30 mg/kg (days 8-28) | 28 days | - Decreased ACTH-stimulated cortisol concentrations by day 7. - Aldosterone concentrations were also reduced compared to baseline on days 7 and 28. | [4] |
Human Clinical Trial Data
Phase 1 and 2 clinical trials have evaluated this compound in patients with Adrenocortical Carcinoma (ACC) and Congenital Adrenal Hyperplasia (CAH).
Table 1: Phase 2 Study of this compound in Congenital Adrenal Hyperplasia (CAH)
| Number of Patients | Dosage | Duration | Key Findings | Reference |
| 10 adults | Dose titration from 125 mg to 1000 mg twice daily | 2 weeks on drug, 2 weeks placebo washout, then dose titration | - 5 patients experienced a 27-72% decrease in 17-hydroxyprogesterone (17-OHP). - 2 patients met the primary endpoint of 17-OHP ≤ 2x upper limit of normal. | [5][6] |
Table 2: Phase 1 Study of this compound in Adrenocortical Carcinoma (ACC)
| Number of Patients | Dosage | Study Design | Key Findings | Reference |
| 63 | 1.6 mg/kg/day to 158.5 mg/kg/day | Dose-escalation | - Drug-related adrenal insufficiency was observed in 2 patients, confirming a pharmacologic effect. - 13 of 48 patients who underwent imaging at 2 months had stable disease. | [1][3] |
Comparison with Other Steroidogenesis Inhibitors
This compound's mechanism of action differs from other commonly used steroidogenesis inhibitors, which typically target specific cytochrome P450 enzymes in the steroid synthesis pathway.
| Drug | Mechanism of Action | Primary Steroid(s) Inhibited | Common Side Effects |
| This compound | ACAT1/SOAT1 inhibitor (reduces cholesterol substrate) | Broadly affects all adrenal steroids (cortisol, androgens, aldosterone) | Gastrointestinal disorders (diarrhea, vomiting)[1] |
| Ketoconazole | Inhibits CYP11A1, CYP17, and CYP11B1[7] | Cortisol, Androgens | Liver toxicity, gastrointestinal upset[7] |
| Metyrapone | Primarily inhibits CYP11B1[7] | Cortisol | Hirsutism, hypertension (due to precursor accumulation)[7] |
| Osilodrostat | Inhibits CYP11B1 and to a lesser extent, CYP11B2 | Cortisol, Aldosterone | Hypocortisolism, hypokalemia, hypertension, QT prolongation |
Experimental Protocols
This section details a representative in vivo experimental protocol for validating the anti-steroidogenic effects of a compound like this compound in a rodent model, based on established methodologies.
Representative In Vivo Rodent Study Protocol
Caption: A typical experimental workflow for in vivo validation.
Objective: To assess the effect of this compound on adrenal steroid hormone levels in a rodent model.
1. Animals:
-
Species: Male Sprague-Dawley rats.
-
Age: 7-8 weeks at the start of the study.
-
Acclimatization: Animals are acclimated for at least one week prior to the start of the experiment under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
2. Experimental Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose in water).
-
Group 2: this compound - Low Dose (e.g., 10 mg/kg/day).
-
Group 3: this compound - High Dose (e.g., 50 mg/kg/day).
-
Group 4: Positive Control (e.g., Ketoconazole, 100 mg/kg/day).
-
n = 8-10 animals per group.
3. Dosing:
-
Route of Administration: Oral gavage.
-
Frequency: Once daily.
-
Duration: 14 consecutive days.
-
Animals are weighed daily to adjust the dose volume.
4. Sample Collection:
-
On day 15, 2-4 hours after the final dose, animals are anesthetized.
-
Blood is collected via cardiac puncture into serum separator tubes.
-
Following blood collection, animals are euthanized, and adrenal glands are excised, trimmed of fat, and weighed.
5. Biomarker Analysis:
-
Hormone Quantification: Serum is separated by centrifugation. Levels of key steroid hormones (e.g., corticosterone, testosterone, progesterone, and 17-OHP) are quantified using validated methods such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) or Enzyme-Linked Immunosorbent Assay (ELISA).[8]
-
Histopathology: Adrenal glands are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for microscopic examination to assess for any cellular changes.
6. Statistical Analysis:
-
Data are expressed as mean ± standard error of the mean (SEM).
-
Statistical significance between the treated groups and the vehicle control group is determined using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test).
-
A p-value of <0.05 is considered statistically significant.
Conclusion
In vivo data from both preclinical and clinical studies validate the anti-steroidogenic effects of this compound. Its unique mechanism of inhibiting ACAT1 offers a different therapeutic approach compared to traditional enzyme-specific inhibitors. The available data in dogs and humans shows a clear reduction in key steroid hormones.[4][5] While direct comparative in vivo studies with other agents are limited, the distinct mechanism of action suggests this compound could be a valuable alternative or adjunctive therapy in the management of diseases driven by steroid excess. Further research, particularly in standardized rodent models, would be beneficial to fully characterize its preclinical profile and comparative efficacy.
References
- 1. A phase 1 study of this compound HCl, a novel adrenal-specific sterol O-acyltransferase 1 (SOAT1) inhibitor, in adrenocortical carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. A Phase 2, Multicenter Study of this compound for the Treatment of Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. sceti.co.jp [sceti.co.jp]
Nevanimibe as an Adjunctive Therapy for Congenital Adrenal Hyperplasia: A Comparative Analysis with Standard Glucocorticoid Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of nevanimibe, an investigational drug, with standard glucocorticoid therapy for the management of Congenital Adrenal Hyperplasia (CAH). The information is based on published clinical trial data and is intended for an audience with expertise in endocrinology and drug development.
Congenital Adrenal Hyperplasia is a group of autosomal recessive disorders characterized by enzyme deficiencies in adrenal steroidogenesis, most commonly 21-hydroxylase deficiency.[1][2] This leads to impaired cortisol production, and in some cases aldosterone deficiency, with a consequent overproduction of adrenal androgens due to excessive adrenocorticotropic hormone (ACTH) secretion.[3][4] The current standard of care involves lifelong glucocorticoid replacement therapy to correct the cortisol deficiency and suppress excess androgen production.[5][6] However, the supraphysiologic doses of glucocorticoids often required to control hyperandrogenism can lead to significant long-term side effects, including iatrogenic Cushing's syndrome, metabolic complications, and reduced quality of life.[2][3][4]
This compound (formerly ATR-101) is a novel, orally administered inhibitor of acyl-coenzyme A:cholesterol O-acyltransferase 1 (ACAT1 or SOAT1), an enzyme crucial for the esterification of cholesterol, a key substrate for steroid hormone synthesis in the adrenal cortex.[3][4][7] By inhibiting ACAT1, this compound aims to reduce the production of all adrenal steroids, including androgens, independently of ACTH levels.[1][7][8] This mechanism presents a potential adjunctive therapeutic strategy to allow for lower, more physiologic glucocorticoid dosing in patients with CAH.[1][3]
Comparative Efficacy Data
Direct comparative trials of this compound versus standard glucocorticoid therapy are not available, as this compound has been investigated as an add-on therapy to a stable glucocorticoid regimen in patients with inadequately controlled CAH. The following tables summarize the key findings from a Phase 2 multicenter, single-blind, dose-titration study of this compound.[1]
Table 1: Baseline Characteristics of Patients in the this compound Phase 2 Trial
| Characteristic | Mean ± SD or n (%) |
| Number of Patients | 10 |
| Age (years) | 30.3 ± 13.8 |
| Male/Female | 5 (50%) / 5 (50%) |
| Maintenance Glucocorticoid Dose (hydrocortisone equivalents, mg/day) | 24.7 ± 10.4 |
| Baseline 17-Hydroxyprogesterone (17-OHP) | Mean 53-fold above upper limit of normal (ULN) |
Data sourced from a Phase 2 study of this compound in adults with classic CAH.[1]
Table 2: Efficacy of this compound as an Add-on Therapy in CAH (Phase 2 Data)
| Outcome Measure | Result |
| Primary Endpoint Achievement (17-OHP ≤2x ULN) | 2 out of 9 completing subjects |
| 17-OHP Reduction in Other Subjects | 5 subjects experienced a 27% to 72% decrease |
| Androstenedione Levels | Not effectively suppressed |
ULN: Upper Limit of Normal. Data from a 14-day treatment period at each dose level.[1][3]
Table 3: Standard Glucocorticoid Therapy Regimens for CAH in Adults
| Glucocorticoid | Typical Daily Dose | Dosing Schedule |
| Hydrocortisone | 15-25 mg | 2-3 divided doses |
| Prednisone | 5-7.5 mg | 1-2 divided doses |
| Dexamethasone | 0.25-0.5 mg | Once daily |
Doses are often adjusted based on clinical and biochemical monitoring.[6]
Experimental Protocols
This compound Phase 2 Clinical Trial (NCT02804178)
Objective: To evaluate the efficacy and safety of this compound in adults with uncontrolled classic CAH.[1][9]
Study Design: A multicenter, single-blind, dose-titration study.[1][9]
Participants: Ten adults with classic CAH and baseline 17-OHP levels at least four times the upper limit of normal (ULN).[1][9]
Treatment Protocol:
-
Run-in Period: A 14-day run-in period.[1]
-
Dose Titration: Patients received escalating doses of this compound (125, 250, 500, 750, and 1000 mg) administered orally twice daily for 14 days at each dose level.[1][9]
-
Placebo Washout: Each 14-day this compound treatment period was followed by a 14-day single-blind placebo washout period.[1]
-
Dose Escalation: Subjects proceeded to the next dose level if the primary endpoint was not met.[1]
-
Concomitant Medication: All patients continued their stable baseline glucocorticoid and mineralocorticoid regimens throughout the study.[1]
Primary Efficacy Endpoint: Reduction of 17-OHP to ≤2 times the ULN.[1][7]
Safety Assessments: Monitoring of treatment-emergent adverse events, clinical laboratory tests, vital signs, and electrocardiograms.[7]
Signaling Pathways and Experimental Workflow
Caption: Pathophysiology of Congenital Adrenal Hyperplasia.
Caption: Mechanism of Action of this compound.
Caption: this compound Phase 2 Trial Workflow.
Discussion and Future Perspectives
The results of the Phase 2 trial indicate that this compound can reduce 17-OHP levels in some patients with classic CAH who are not adequately controlled on their current glucocorticoid regimen.[1][10] Two out of nine subjects who completed the study met the primary endpoint of reducing 17-OHP to near-normal levels, and five others showed a notable decrease.[1] However, the study did not demonstrate a consistent suppression of androstenedione, a key marker of adrenal androgen excess.[3] The most common side effects were gastrointestinal in nature.[1]
Standard glucocorticoid therapy remains the cornerstone of CAH management.[5] Its primary goals are to replace cortisol, prevent adrenal crises, and suppress adrenal androgen production to allow for normal growth, development, and fertility.[11][12] The main challenge lies in the inability of current glucocorticoid preparations to mimic the natural diurnal rhythm of cortisol secretion, often leading to a trade-off between androgen control and the adverse effects of glucocorticoid excess.[2][11]
This compound's novel mechanism of action, targeting adrenal steroidogenesis directly, offers a potential paradigm shift in CAH treatment.[4] As an adjunct therapy, it could enable a reduction in glucocorticoid dosage, thereby mitigating the long-term complications associated with supraphysiologic steroid use. However, the available data is from a small, short-term study.[1][3] Larger and longer-duration clinical trials are necessary to fully elucidate the efficacy and safety profile of this compound and to determine its precise role in the therapeutic armamentarium for CAH.[1][3] It is also important to note that subsequent clinical trials for this compound in CAH were terminated, and further development was discontinued.[13][14]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Novel treatments for congenital adrenal hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Clinical advances in the pharmacotherapy of congenital adrenal hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. caresfoundation.org [caresfoundation.org]
- 7. SUN-357 Trial in Progress: A Multicenter, Dose-titration, Open-Label Phase 2b Study of this compound Hydrochloride, a Novel ACAT1 Inhibitor, for the Treatment of Classic Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Phase 2, Multicenter Study of this compound for the Treatment of Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Phase 2, Multicenter Study of this compound for the Treatment of Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. Glucocorticoid replacement regimens for treating congenital adrenal hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glucocorticoid Replacement Regimens in the Treatment of 21-hydroxylase Deficiency Congenital Adrenal Hyperplasia: A Systematic Cochrane Review | ESPE2018 | 57th Annual ESPE (ESPE 2018) | ESPE Abstracts [abstracts.eurospe.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Nevanimibe in Adrenal Disorders: A Comparative Analysis of Placebo-Controlled Trial Results
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nevanimibe's performance in a placebo-controlled trial for the treatment of congenital adrenal hyperplasia (CAH), an adrenal disorder. The data is presented alongside existing standard-of-care treatments and other emerging therapeutic alternatives to offer a clear perspective on its potential and limitations.
Introduction to Congenital Adrenal Hyperplasia and Current Treatment Landscape
Congenital Adrenal Hyperplasia (CAH) is a group of autosomal recessive disorders that impair cortisol synthesis in the adrenal glands.[1] The most common form, accounting for over 95% of cases, is a deficiency of the 21-hydroxylase enzyme.[1] This deficiency leads to a lack of cortisol and, in many cases, aldosterone, while the precursors are shunted towards the production of androgens, leading to an excess of these hormones.[2]
The current standard of care for CAH involves lifelong glucocorticoid replacement therapy, typically with hydrocortisone or dexamethasone.[3][4] The goal of this treatment is twofold: to replace the deficient cortisol and to suppress the excess production of androgens by the adrenal glands.[4] However, achieving a balance between adequate androgen suppression and avoiding the side effects of long-term, high-dose glucocorticoid treatment can be challenging.[5] This has led to the exploration of novel therapeutic approaches, including this compound.
Pathophysiology of Congenital Adrenal Hyperplasia (CAH)
The following diagram illustrates the simplified steroidogenesis pathway and the impact of 21-hydroxylase deficiency in CAH.
References
- 1. brieflands.com [brieflands.com]
- 2. A phase 1 study of this compound HCl, a novel adrenal-specific sterol O-acyltransferase 1 (SOAT1) inhibitor, in adrenocortical carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. trial.medpath.com [trial.medpath.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. A Phase 2, Multicenter Study of this compound for the Treatment of Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the apoptotic potential of Nevanimibe against other agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nevanimibe (formerly ATR-101) is an investigational small molecule drug that has garnered attention for its unique mechanism of action in inducing apoptosis, particularly in adrenocortical carcinoma (ACC) cells. As a potent and selective inhibitor of Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT1), also known as Sterol O-Acyltransferase 1 (SOAT1), this compound disrupts cholesterol metabolism, leading to programmed cell death. This guide provides a comparative overview of this compound's apoptotic potential against other established chemotherapeutic agents, supported by available experimental data and detailed methodologies for key assays.
Mechanism of Action: A Unique Pathway to Apoptosis
This compound's pro-apoptotic activity stems from its targeted inhibition of ACAT1, an enzyme crucial for the esterification of intracellular free cholesterol into cholesteryl esters for storage.[1] At higher concentrations, this inhibition leads to an accumulation of free cholesterol within the endoplasmic reticulum (ER), triggering ER stress and activating the Unfolded Protein Response (UPR).[2][3][4][5][6] This sustained ER stress ultimately culminates in the activation of apoptotic signaling cascades.
This mechanism distinguishes this compound from many conventional chemotherapeutic agents that primarily induce apoptosis through DNA damage or microtubule disruption.
Quantitative Comparison of Apoptotic Potential
Note: The following data is compiled from different studies and should be interpreted with caution due to variations in experimental conditions, cell lines, and methodologies.
Table 1: Apoptotic Potential of this compound
| Cell Line | Concentration | Time Point | Apoptosis Assay | Observed Effect | Reference |
| H295R (Adrenocortical Carcinoma) | Not Specified | Not Specified | Not Specified | Induction of apoptosis | [1] |
Table 2: Apoptotic Potential of Mitotane
| Cell Line | Concentration | Time Point | Apoptosis Assay | Observed Effect (% Apoptotic Cells) | Reference |
| HAC15 (Adrenocortical Carcinoma) | 50 µM | 24 h | Annexin V/Sytox Blue | ~16% increase in apoptosis | [7] |
| H295R (Adrenocortical Carcinoma) | 50 µM | 6 & 24 h | Annexin V/Sytox Blue | Significant increase in Annexin V staining | [8] |
| NCI-H295R (Adrenocortical Carcinoma) | 20-32 mg/l (62.5-100 µM) | 24 h | Caspase-3/7 Activity | Up to 2.5-fold increase | [9] |
Table 3: Apoptotic Potential of Etoposide
| Cell Line | Concentration | Time Point | Apoptosis Assay | Observed Effect (% Apoptotic Cells) | Reference |
| HTLA-230 (Neuroblastoma) | 10-225 µM | 24 h | MTT Assay | Dose-dependent reduction in cell viability (up to 70%) | [10] |
| HL-60 (Promyelocytic Leukemia) | 10 µM | Multiple | Annexin V/PI, DNA Fragmentation, Giemsa Staining | Maximum apoptosis ranged from 22.5% to 72% depending on the assay | [11] |
| MEFs (Mouse Embryonic Fibroblasts) | 1.5-150 µM | 18 h | Flow Cytometry (Sub-G1) | Dose-dependent increase in sub-G1 population | [12] |
Table 4: Apoptotic Potential of Doxorubicin
| Cell Line | Concentration | Time Point | Apoptosis Assay | Observed Effect | Reference |
| Diabetic Mouse Hearts | Not Specified | Not Specified | TUNEL Assay | Significant increase in TUNEL positive cells | [1] |
| MCF-7 (Breast Cancer) | 4 µM | 48 h | Gene/Protein Expression | Downregulation of Bcl-2, upregulation of Bax | [2] |
| 32D BCR-ABL1+ (Mouse Myeloid) | 1 µM | 24 h | Annexin V/SYTOX Green | Increased apoptotic index | [13] |
Table 5: Apoptotic Potential of Cisplatin
| Cell Line | Concentration | Time Point | Apoptosis Assay | Observed Effect (% Apoptotic Cells) | Reference |
| A2780 (Ovarian Cancer) | 0.1 µg/ml | 24 h | Annexin V-FITC/PI | ~6% primary apoptosis, >42% secondary apoptosis | [14] |
| L1210 (Mouse Leukemia) | 1-10 µM | Not Specified | Flow Cytometry | G2 block and subsequent cell death | [4] |
| T47D & MCF-7 (Breast Cancer) | 80 nM | 24 h | Flow Cytometry | Increased apoptosis, especially in combination with β-catenin silencing | [5][15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key apoptosis assays.
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that is impermeant to live and early apoptotic cells but stains late apoptotic and necrotic cells with compromised membrane integrity.
-
Protocol:
-
Cell Preparation: Culture cells to the desired confluence and treat with the test compound (e.g., this compound) and appropriate controls for the desired time.
-
Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Include the culture medium to collect any detached apoptotic cells.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) and resuspend in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This method is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Principle: The enzyme Terminal deoxynucleotidyl Transferase (TdT) catalyzes the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA. The incorporated label can be detected by fluorescence microscopy or flow cytometry.
-
Protocol:
-
Sample Preparation: Prepare cells or tissue sections on slides.
-
Fixation and Permeabilization: Fix the samples with 4% paraformaldehyde and permeabilize with a solution like 0.1% Triton X-100 in sodium citrate.
-
TUNEL Reaction: Incubate the samples with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs in a humidified chamber at 37°C.
-
Detection: If using a fluorescent label, the signal can be directly visualized. If using a biotin-labeled dUTP, a secondary detection step with streptavidin-HRP and a chromogenic substrate is required.
-
Counterstaining (Optional): Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.
-
Analysis: Analyze the samples using a fluorescence microscope to visualize and quantify the number of TUNEL-positive (apoptotic) cells.
-
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Principle: Activated caspase-3 cleaves a specific peptide substrate that is linked to a colorimetric or fluorometric reporter molecule. The amount of reporter released is proportional to the caspase-3 activity.
-
Protocol:
-
Cell Lysis: Treat cells with the test compound and controls. Lyse the cells using a specific lysis buffer to release the cellular contents, including caspases.
-
Protein Quantification: Determine the protein concentration of the cell lysates to normalize the caspase activity.
-
Caspase Reaction: In a microplate, mix the cell lysate with a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Data Analysis: Calculate the caspase-3 activity based on a standard curve and normalize to the protein concentration.
-
Signaling Pathways and Visualizations
The following diagrams illustrate the apoptotic signaling pathway induced by this compound and a general experimental workflow for assessing apoptosis.
Caption: Apoptotic pathway induced by this compound.
Caption: General workflow for assessing apoptosis.
References
- 1. Doxorubicin-induced apoptosis enhances monocyte infiltration and adverse cardiac remodeling in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. The role of apoptosis in cell killing by cisplatin: a flow cytometric study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of cisplatin on the proliferation, invasion and apoptosis of breast cancer cells following β-catenin silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. opentrons.com [opentrons.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. 7888 Mitotane Induces Different Modes Of Cell Death In Treatment Resistant And Sensitive Models Of Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparative Analysis of Different Methodological Approaches to the in Vitro Study of Drug-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Doxorubicin Differentially Induces Apoptosis, Expression of Mitochondrial Apoptosis-Related Genes, and Mitochondrial Potential in BCR-ABL1-Expressing Cells Sensitive and Resistant to Imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apoptosis Induction with Combined Use of Cisplatin and Fisetin in Cisplatin-Resistant Ovarian Cancer Cells (A2780) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
A Comparative Analysis of SOAT1 Inhibitors in Steroidogenesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of key Sterol O-acyltransferase 1 (SOAT1) inhibitors and their impact on steroidogenesis. This document focuses on providing objective performance comparisons with supporting experimental data.
Steroidogenesis is a critical biological process responsible for the synthesis of steroid hormones from cholesterol. A key enzyme in the intricate network of steroid production is Sterol O-acyltransferase 1 (SOAT1), also known as Acyl-coenzyme A: cholesterol acyltransferase 1 (ACAT1). SOAT1 plays a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. This reservoir of cholesterol is vital for steroidogenic tissues, such as the adrenal glands and gonads, to ensure a readily available supply of precursor for hormone synthesis. Inhibition of SOAT1, therefore, presents a potential therapeutic strategy for modulating steroid hormone production in various pathological conditions. This guide focuses on a comparative analysis of two prominent SOAT1 inhibitors: Avasimibe and Nevanimibe.
Comparative Overview of SOAT1 Inhibitors
Avasimibe and this compound are two SOAT1 inhibitors that have been investigated for their effects on steroidogenesis, albeit in different contexts. The following table summarizes their key characteristics based on available data.
| Feature | Avasimibe | This compound (ATR-101) |
| Primary Target(s) | SOAT1 and SOAT2[1] | Adrenal-specific SOAT1[2][3] |
| Mechanism of Action | Inhibits the esterification of cholesterol by blocking SOAT1 and SOAT2 activity.[1][4] | Inhibits adrenal steroidogenesis by decreasing the availability of cholesteryl esters, the substrate for steroid synthesis.[2] |
| IC50 for SOAT1 | 24 µM[1][5] | Not explicitly reported in the provided search results. |
| IC50 for SOAT2 | 9.2 µM[1][5] | Not explicitly reported in the provided search results; described as adrenal-specific.[2] |
| Other Notable Effects | Inhibits CYP2C9 (IC50: 2.9 µM), CYP1A2 (IC50: 13.9 µM), and CYP2C19 (IC50: 26.5 µM).[6][7] | At lower doses, decreases adrenal steroidogenesis; at higher doses, causes apoptosis of adrenocortical cells.[3][8] |
Effects on Steroid Hormone Production
Direct comparative studies of SOAT1 inhibitors on the production of a full panel of steroid hormones in a standardized in vitro system are limited in the publicly available literature. However, existing studies provide insights into their individual effects.
| Inhibitor | Experimental System | Observed Effects on Steroid Hormones |
| Avasimibe | Human hepatic microsomes | Inhibition of testosterone metabolism by CYP3A4 (IC50 = 20.7 µM).[9] |
| This compound (ATR-101) | Phase 2 clinical study in patients with classic congenital adrenal hyperplasia (CAH) | Decreased 17-hydroxyprogesterone (17-OHP) levels within 2 weeks of treatment.[3][10] |
Note: The lack of standardized IC50 values for steroid hormone production in cell-based assays like the H295R model is a significant knowledge gap. Further research is required for a direct quantitative comparison of the potency of these inhibitors in a steroidogenic context.
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below. These protocols are synthesized from multiple sources and represent standard practices in the field.
NCI-H295R Steroidogenesis Assay
The human NCI-H295R adrenocortical carcinoma cell line is a widely accepted in vitro model for studying steroidogenesis as it expresses all the key enzymes required for the synthesis of corticosteroids, mineralocorticoids, and sex steroids.[11][12][13]
a. Cell Culture and Treatment:
-
Cell Maintenance: Culture NCI-H295R cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 Nutrient Mixture, supplemented with 5% fetal bovine serum, 1% ITS+ Premix, and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.[14]
-
Plating for Assay: Seed H295R cells in 24-well plates at a density that allows them to reach approximately 80% confluency at the time of treatment.
-
Inhibitor Treatment: Following cell attachment and growth, replace the culture medium with fresh medium containing the SOAT1 inhibitor at various concentrations. Include a vehicle control (e.g., DMSO) and positive/negative controls as required. The final DMSO concentration should typically not exceed 0.1%.
-
Incubation: Incubate the cells with the inhibitors for a predetermined period, typically 24 to 48 hours, to allow for effects on steroid production.[11]
-
Sample Collection: After incubation, collect the cell culture medium for steroid hormone analysis. Centrifuge the medium to remove any cellular debris and store at -80°C until analysis.
Steroid Hormone Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of multiple steroid hormones.[15][16]
a. Sample Preparation (Steroid Extraction):
-
Internal Standards: Add a mixture of deuterated internal standards for each target steroid to the collected cell culture medium to correct for extraction losses and matrix effects.
-
Liquid-Liquid Extraction (LLE): Add a water-immiscible organic solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and hexane) to the medium. Vortex vigorously to extract the steroids into the organic phase.
-
Solid-Phase Extraction (SPE): Alternatively, use a solid-phase extraction cartridge (e.g., C18) to retain and then elute the steroids. Condition the cartridge with methanol and water, load the sample, wash with a low-percentage organic solvent, and elute the steroids with a high-percentage organic solvent.[17][18][19][20]
-
Evaporation and Reconstitution: Evaporate the organic solvent under a stream of nitrogen. Reconstitute the dried extract in a mobile phase-compatible solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.
b. LC-MS/MS Analysis:
-
Chromatographic Separation: Use a reverse-phase C18 column to separate the different steroid hormones. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium fluoride, is typically employed.[16]
-
Mass Spectrometry Detection: Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. For each steroid and its corresponding internal standard, specific precursor-to-product ion transitions are monitored for highly selective and sensitive quantification.
Cell Viability Assay (MTT Assay)
It is crucial to assess the cytotoxicity of the inhibitors to ensure that observed decreases in steroid production are not simply due to cell death. The MTT assay is a colorimetric assay for assessing cell metabolic activity.[21][22]
-
Cell Treatment: Plate and treat the H295R cells with the SOAT1 inhibitors in a 96-well plate as described in the steroidogenesis assay protocol.
-
MTT Reagent Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: The mitochondrial dehydrogenases of viable cells convert the yellow MTT into purple formazan crystals. Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blotting for SOAT1 Protein Expression
Western blotting can be used to confirm the presence of SOAT1 in the H295R cells and to investigate whether the inhibitors affect its expression levels.[12][23][24][25][26][27][28]
-
Cell Lysis: After treatment with the inhibitors, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay such as the BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for SOAT1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system. A loading control, such as β-actin or GAPDH, should be used to normalize the SOAT1 protein levels.
Visualizations
Signaling Pathway and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Role of SOAT1 in the steroidogenesis pathway.
Caption: Workflow for evaluating SOAT1 inhibitors.
Conclusion
The inhibition of SOAT1 presents a compelling target for the modulation of steroidogenesis. While Avasimibe and this compound have both demonstrated effects on steroid hormone pathways, a direct and comprehensive comparative analysis of their potency on the production of key adrenal and gonadal steroids is currently lacking in the scientific literature. Avasimibe, a dual SOAT1/2 inhibitor, has a broader spectrum of action, including the inhibition of key CYP450 enzymes involved in steroid metabolism. In contrast, this compound is reported to be an adrenal-specific SOAT1 inhibitor, suggesting a more targeted approach to modulating adrenal steroidogenesis.
Future research should focus on head-to-head comparisons of these and other SOAT1 inhibitors in standardized in vitro models like the NCI-H295R cell line, utilizing sensitive analytical techniques such as LC-MS/MS to generate quantitative data (e.g., IC50 values) for a comprehensive panel of steroid hormones. This will be crucial for elucidating their precise mechanisms of action and for guiding the development of novel therapeutic strategies targeting steroid-related disorders. The experimental protocols and workflows provided in this guide offer a robust framework for conducting such comparative studies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. researchgate.net [researchgate.net]
- 4. Avasimibe | P450 | Acyltransferase | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Effects of avasimibe on cytochrome P450 2C9 expression in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase 1 study of this compound HCl, a novel adrenal-specific sterol O-acyltransferase 1 (SOAT1) inhibitor, in adrenocortical carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Avasimibe induces CYP3A4 and multiple drug resistance protein 1 gene expression through activation of the pregnane X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 13. catalog.labcorp.com [catalog.labcorp.com]
- 14. High-Throughput Screening of Chemical Effects on Steroidogenesis Using H295R Human Adrenocortical Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LC/MS/MS Method Package for Steroid Hormones : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of a solid phase extraction method for the simultaneous determination of steroid hormones in H295R cell line using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchportal.hkr.se [researchportal.hkr.se]
- 19. stressmarq.com [stressmarq.com]
- 20. arborassays.com [arborassays.com]
- 21. Cell culture and MTT assay [bio-protocol.org]
- 22. texaschildrens.org [texaschildrens.org]
- 23. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Avasimibe | Acyl-CoA:Cholesterol Acyltransferase | Tocris Bioscience [tocris.com]
- 26. datasheets.scbt.com [datasheets.scbt.com]
- 27. SOAT1/ACAT1 antibody (13202-1-AP) | Proteintech [ptglab.com]
- 28. SOAT1 Antibody (#35695) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
Nevanimibe's Impact on 17-OHP and Androstenedione: A Cross-Study Comparison for Researchers
An objective analysis of Nevanimibe's performance in modulating key adrenal steroid hormones, 17-hydroxyprogesterone (17-OHP) and androstenedione, is crucial for researchers and drug development professionals in the field of adrenal disorders. This guide provides a comparative summary of a key clinical trial, presenting quantitative data, detailed experimental protocols, and a visual representation of the drug's mechanism of action.
This compound, an inhibitor of the enzyme sterol O-acyltransferase 1 (SOAT1), has been investigated for its potential to reduce adrenal steroidogenesis.[1][2][3] This mechanism is particularly relevant in conditions like Congenital Adrenal Hyperplasia (CAH), where excess production of androgens, driven by elevated 17-OHP and androstenedione, is a primary concern.[1][4][5][6][7]
Quantitative Data Summary
A pivotal Phase 2, multicenter, single-blind, dose-titration study provides the most comprehensive data on this compound's effect on 17-OHP and androstenedione in adult patients with classic CAH. The study evaluated five dose levels of this compound, administered twice daily for two-week periods, followed by a two-week placebo washout.
| Study Participant | Baseline 17-OHP (ng/dL) | This compound Dose at Primary Endpoint (mg BID) | Percentage Decrease in 17-OHP | Androstenedione Levels |
| Subject 1 | 26,000 | Not Reported | Not Reported | Failed to effectively suppress |
| 2 of 9 subjects | Not Reported | Not Reported | Met primary endpoint (17-OHP ≤2x ULN) | Not Reported |
| 5 of 9 subjects | Not Reported | Not Reported | 27% - 72% | Not Reported |
Note: The primary endpoint was achieving a 17-OHP level less than or equal to twice the upper limit of normal (≤2x ULN). While the study demonstrated a reduction in 17-OHP in a majority of participants, it was noted that this compound failed to effectively suppress androstenedione levels.[2][8] The study was ultimately terminated following an interim data review, and further investment in this compound for CAH was discontinued.[8]
Experimental Protocols
The Phase 2 study employed a rigorous design to assess the efficacy and safety of this compound in adults with uncontrolled classic CAH.
Study Design: A multicenter, single-blind, dose-titration study with placebo-washout periods.[1][4][5][6][7]
Participant Population: 10 adult subjects (18-80 years of age) with classic CAH due to 21-hydroxylase deficiency, with baseline 17-OHP levels at least four times the upper limit of normal (≥4x ULN).[4][6] Participants were on a stable glucocorticoid and mineralocorticoid regimen for at least one month prior to the study.[4]
Dosing Regimen: Participants received escalating doses of this compound for 14-day treatment periods, each followed by a 14-day placebo washout.[4] The dose levels were 125 mg, 250 mg, 500 mg, 750 mg, and 1000 mg, administered twice daily.[1][4][5][6][7]
Primary Outcome Measure: The primary endpoint was the reduction of 17-OHP to a level less than or equal to twice the upper limit of normal (17-OHP ≤2x ULN).[1][4][5][6][7]
Hormone Analysis: Serum levels of 17-OHP and androstenedione were monitored as biomarkers of androgen excess.[1][4][5][6][7]
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Caption: Mechanism of action of this compound in adrenal steroidogenesis.
Caption: Workflow of the Phase 2 dose-titration clinical trial.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. academic.oup.com [academic.oup.com]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. A Phase 2, Multicenter Study of this compound for the Treatment of Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Nevanimibe: A Procedural Guide for Laboratory Professionals
Absence of specific manufacturer guidelines necessitates a risk-based approach to the disposal of the investigational drug nevanimibe. This guide provides essential safety and logistical information, including operational and disposal plans based on established best practices for chemical and pharmaceutical waste management. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.
For researchers, scientists, and drug development professionals handling this compound, an orally active and selective inhibitor of acyl-coenzyme A:cholesterol O-acyltransferase 1 (ACAT1), proper disposal is a critical component of laboratory safety. While a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound is not publicly available, a comprehensive disposal plan can be formulated by combining its known properties with general principles of hazardous waste management.
Key Chemical and Safety Data
A summary of the available quantitative data for this compound is presented below to inform safe handling and disposal procedures.
| Property | Value | Source |
| Synonyms | PD-132301, ATR-101 | MedchemExpress |
| Molecular Formula | C27H39N3O | MedchemExpress |
| EC50 (ACAT1) | 9 nM | MedchemExpress |
| EC50 (ACAT2) | 368 nM | MedchemExpress |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | MedchemExpress |
Step-by-Step Disposal Protocol
The following procedures are based on general best practices for the disposal of investigational pharmaceutical compounds and chemical waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements.
1. Waste Characterization and Segregation:
-
Treat all this compound waste as hazardous chemical waste. This includes pure compound, solutions, contaminated labware (e.g., vials, pipette tips, gloves), and personal protective equipment (PPE).
-
Segregate waste streams at the point of generation:
-
Solid Waste: Collect unused this compound powder, contaminated gloves, and other solid materials in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless approved by your EHS department.
-
Sharps: Any needles or syringes used for handling this compound solutions must be disposed of in a designated, puncture-resistant sharps container.
-
2. Container Management:
-
Use containers that are compatible with the chemical nature of the waste.
-
Ensure all waste containers are clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the primary hazard(s) (e.g., "Toxic," "Chemical Waste").
-
Keep containers securely closed when not in use.
-
Store waste containers in a designated satellite accumulation area (SAA) that is secure and away from general laboratory traffic.
3. Decontamination of Glassware and Surfaces:
-
Glassware: Triple rinse any glassware that has come into contact with this compound with a suitable solvent (e.g., ethanol or isopropanol). Collect all rinsate as hazardous liquid waste.
-
Work Surfaces: Decontaminate benches and fume hood surfaces where this compound was handled. Use a cleaning solution recommended by your EHS department and collect all cleaning materials as solid hazardous waste.
4. Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of all this compound waste.
-
Do not dispose of this compound or its solutions down the drain or in the regular trash.
-
Follow all institutional and local regulations for the packaging and transportation of hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: this compound Waste Disposal Workflow.
By adhering to these general yet crucial safety and disposal procedures, laboratory professionals can mitigate the risks associated with handling this investigational compound, ensuring a safe working environment and responsible environmental stewardship.
Essential Safety and Operational Guide for Handling Nevanimibe
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of Nevanimibe. It includes operational procedures, personal protective equipment (PPE) guidelines, disposal plans, and emergency protocols to ensure a safe laboratory environment.
Immediate Safety and Handling Precautions
While a comprehensive Safety Data Sheet (SDS) with specific hazard classifications for this compound is not publicly available, the following precautions are derived from available safety information for similar research compounds. A thorough risk assessment should be conducted before handling.
Personal Protective Equipment (PPE)
Proper PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemically resistant nitrile gloves. Change gloves immediately if contaminated. |
| Eye Protection | Safety Glasses or Goggles | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. |
| Skin and Body Protection | Laboratory Coat | Standard laboratory coat. Consider a chemically resistant apron for larger quantities. |
| Respiratory Protection | Fume Hood or Respirator | Handle in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used based on a risk assessment. |
Engineering Controls
| Control | Description |
| Ventilation | Always handle this compound powder and solutions in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation exposure. |
| Eye Wash Station | An accessible and operational eye wash station should be located in the immediate work area. |
| Safety Shower | A safety shower should be readily accessible in case of large-scale skin exposure. |
General Handling Procedures
-
Avoid Contact : Do not get in eyes, on skin, or on clothing.
-
Avoid Inhalation : Avoid breathing dust, fumes, or aerosols.
-
Hygiene : Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1]
-
Weighing : When weighing the powdered form, do so in a fume hood or a ventilated balance enclosure.
-
Solution Preparation : Prepare solutions in a chemical fume hood.
Storage and Disposal Plan
Proper storage and disposal are critical to maintaining a safe laboratory and complying with regulations.
Storage Procedures
| Condition | Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Store in a tightly sealed container in a dry, well-ventilated place. |
| 4°C | 2 years | ||
| In Solvent | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month |
Spill and Exposure Response
| Situation | Procedure |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Minor Spill | Wearing appropriate PPE, absorb the spill with inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area with a suitable detergent and water. |
| Major Spill | Evacuate the area and prevent entry. Contact your institution's environmental health and safety department. |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[1] Do not allow the chemical to enter drains or waterways. Contact a licensed professional waste disposal service to dispose of this material.
Experimental Protocols
This compound is a selective inhibitor of acyl-coenzyme A:cholesterol O-acyltransferase 1 (ACAT1). The following protocols are based on methodologies from preclinical and clinical studies.
In Vitro ACAT1 Inhibition and Cell Viability Assay
Objective: To determine the half-maximal effective concentration (EC50) of this compound for ACAT1 inhibition and its effect on cell viability.
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., H295R adrenocortical carcinoma cells) in the appropriate medium and conditions.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent such as DMSO. Create a serial dilution of this compound to the desired concentrations.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 3 nM to 30 µM) for a specified period (e.g., 24 hours).
-
ACAT1 Inhibition Assay:
-
Lyse the cells and prepare microsomal fractions.
-
Incubate the microsomal fractions with the this compound dilutions and a radiolabeled substrate (e.g., [1-14C]oleoyl-CoA).
-
Extract the lipids and separate them using thin-layer chromatography.
-
Quantify the formation of cholesteryl esters to determine ACAT1 activity.
-
Calculate the EC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
-
Cell Viability Assay:
-
After the treatment period, assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Measure the absorbance or luminescence according to the assay manufacturer's instructions.
-
Express the results as a percentage of the viability of the control (vehicle-treated) cells.
-
Clinical Trial Protocol for Congenital Adrenal Hyperplasia (CAH)
The following is a summarized protocol based on the Phase 2 study of this compound in adults with classic 21-hydroxylase deficiency (NCT02804178).
Objective: To evaluate the safety and efficacy of this compound in reducing 17-hydroxyprogesterone (17-OHP) levels in patients with CAH.
Methodology:
-
Patient Population: Adults with classic CAH and elevated 17-OHP levels.
-
Study Design: A multicenter, single-blind, dose-titration study.
-
Treatment Regimen:
-
Patients receive escalating doses of this compound (125, 250, 500, 750, and 1000 mg) administered orally twice daily for 14 days at each dose level.
-
Each 14-day treatment period is followed by a 14-day placebo washout period.
-
-
Assessments:
-
Hormone Levels: Measure serum concentrations of 17-OHP, androstenedione, and other adrenal steroids at baseline and at the end of each treatment and washout period.
-
Safety Monitoring: Monitor for adverse events, and conduct physical examinations, electrocardiograms, and laboratory tests (complete blood count, comprehensive chemistry panel) at regular intervals.
-
-
Primary Endpoint: Reduction of 17-OHP levels to less than or equal to twice the upper limit of normal.
Mechanism of Action and Signaling Pathway
This compound is a selective inhibitor of ACAT1, an enzyme that converts free cholesterol into cholesteryl esters for storage. The inhibition of ACAT1 has a dual, dose-dependent effect on adrenocortical cells.
-
Low Concentrations: Inhibition of ACAT1 reduces the availability of cholesterol for steroidogenesis, thereby decreasing the production of adrenal steroids, including mineralocorticoids, glucocorticoids, and androgens.
-
High Concentrations: A more pronounced inhibition of ACAT1 leads to an accumulation of free cholesterol within the cell. This excess free cholesterol disrupts calcium homeostasis in the endoplasmic reticulum (ER), leading to the unfolded protein response (UPR) and ultimately, apoptosis (programmed cell death).
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's activity.
In Vitro Activity
| Target | Cell Line | Parameter | Value |
| ACAT1 | - | EC50 | 9 nM |
| ACAT2 | - | EC50 | 368 nM |
Clinical Efficacy in CAH (Phase 2 Study)
| Parameter | Finding |
| Primary Endpoint Met | 2 out of 10 subjects |
| 17-OHP Decrease | 5 other subjects experienced a 27% to 72% decrease |
| Most Common Side Effects | Gastrointestinal (30% of subjects) |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
